molecular formula C13H18N2O2 B6149924 N-(4-acetamidophenyl)-3-methylbutanamide CAS No. 349574-58-9

N-(4-acetamidophenyl)-3-methylbutanamide

カタログ番号: B6149924
CAS番号: 349574-58-9
分子量: 234.3
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-(4-acetamidophenyl)-3-methylbutanamide is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.3. The purity is usually 95.
BenchChem offers high-quality N-(4-acetamidophenyl)-3-methylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamidophenyl)-3-methylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

349574-58-9

分子式

C13H18N2O2

分子量

234.3

純度

95

製品の起源

United States
Foundational & Exploratory

N-(4-acetamidophenyl)-3-methylbutanamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of N-(4-acetamidophenyl)-3-methylbutanamide (also known as N-(4-acetamidophenyl)isovaleramide ), a specific chemical entity relevant to pharmaceutical impurity profiling and structural activity relationship (SAR) studies in the context of aniline-derived analgesics.

Structure, Synthesis, and Analytical Profiling

Part 1: Executive Summary & Chemical Identity

N-(4-acetamidophenyl)-3-methylbutanamide is a hydrophobic bis-amide derivative of p-phenylenediamine. Structurally, it consists of a benzene ring substituted at the para positions with an acetamido group (derived from acetic acid) and an isovaleramido group (derived from isovaleric acid).

In drug development, this compound is primarily significant as:

  • A Process Impurity: Found in the synthesis of N-substituted anilides or during cross-contamination events involving isovaleric acid derivatives.

  • A Structural Analog: Used in SAR studies to evaluate the effect of lipophilic chain elongation on the pharmacokinetic properties of paracetamol-like cores.

  • A Metabolic Marker: Potential metabolite in the degradation of complex amide-based drugs containing isovaleryl moieties.

Chemical Identity Table[1]
PropertyDetail
Chemical Name N-(4-acetamidophenyl)-3-methylbutanamide
Synonyms N-(4-acetamidophenyl)isovaleramide; 4'-Isovalerylamidoacetanilide; N-Acetyl-N'-isovaleryl-p-phenylenediamine
CAS Number 349574-58-9
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.29 g/mol
SMILES CC(C)CC(=O)Nc1ccc(NC(C)=O)cc1
InChI Key Standard InChIKey required for verification (Predicted)
Structural Class Di-substituted benzene; Bis-amide
Part 2: Synthesis & Formation Mechanism

The formation of N-(4-acetamidophenyl)-3-methylbutanamide typically follows a nucleophilic acyl substitution pathway. Understanding this pathway is critical for controlling its formation as an impurity or optimizing its yield as a target compound.

Primary Synthesis Route

The most direct synthesis involves the acylation of 4-aminoacetanilide (also known as N-acetyl-p-phenylenediamine) with isovaleryl chloride or isovaleric anhydride .

Reaction Logic:

  • Starting Material: 4-Aminoacetanilide is chosen because the acetamido group is less nucleophilic than the free amine, allowing for selective acylation at the free amine position.

  • Reagent: Isovaleryl chloride provides the 3-methylbutanoyl group.

  • Conditions: A mild base (e.g., Triethylamine or Pyridine) is used to scavenge the HCl byproduct.

Impurity Formation Scenario

In a multi-product facility, if Paracetamol (N-(4-hydroxyphenyl)acetamide) or p-Phenylenediamine processes share equipment with Isovaleric acid reagents (common in peptide or valerate ester synthesis), trace contamination can lead to this bis-amide.

Visualization of Synthesis Pathway:

SynthesisPathway Start p-Phenylenediamine (Precursor) Inter 4-Aminoacetanilide (Intermediate) Start->Inter Selective Acetylation (Acetic Anhydride) Product N-(4-acetamidophenyl)- 3-methylbutanamide (Target) Inter->Product Acylation Reagent Isovaleryl Chloride (Acylating Agent) Reagent->Product

Figure 1: Stepwise synthesis pathway from p-phenylenediamine to N-(4-acetamidophenyl)-3-methylbutanamide.

Part 3: Physicochemical Properties

The addition of the isovaleryl group significantly alters the physicochemical profile compared to its parent compounds (e.g., Paracetamol).

PropertyValue (Predicted/Experimental)Implication for Drug Development
LogP (Octanol/Water) ~2.63Moderately lipophilic. Higher permeability than Paracetamol (LogP ~0.46).
Solubility (Water) LowPoor aqueous solubility limits direct formulation; requires co-solvents (DMSO, PEG).
Solubility (Organic) HighSoluble in Methanol, Ethanol, DMSO, DMF.
Topological Polar Surface Area (TPSA) 58.2 ŲGood membrane permeability (TPSA < 140 Ų).
Melting Point > 200°C (Predicted)High melting point due to intermolecular hydrogen bonding (amide-amide interactions).
pKa ~13-14 (Amide NH)Non-ionizable in physiological pH range (neutral molecule).

Implication: The increased lipophilicity (LogP 2.63) suggests this compound would have a larger volume of distribution (Vd) and potentially higher blood-brain barrier (BBB) penetration compared to more polar analogs.

Part 4: Analytical Profiling & Characterization

Accurate identification requires a multi-modal analytical approach. The following protocols are standard for characterizing this molecule.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR spectrum is distinct due to the presence of two different amide environments and the isopropyl tail.

  • Solvent: DMSO-d₆ (preferred for solubility).

  • Key Signals:

    • δ ~9.8 ppm (s, 1H): Amide NH (Acetamido).

    • δ ~9.6 ppm (s, 1H): Amide NH (Isovaleramido).

    • δ ~7.5 ppm (m, 4H): Aromatic protons (AA'BB' system of p-disubstituted benzene).

    • δ ~2.1 ppm (d, 2H): Methylene group of isovaleryl (-CH₂-).

    • δ ~2.0 ppm (s, 3H): Acetyl methyl group (-CH₃).

    • δ ~1.9 ppm (m, 1H): Methine group of isovaleryl (-CH-).

    • δ ~0.9 ppm (d, 6H): Gem-dimethyl group of isovaleryl (-CH(CH₃)₂).

2. Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Parent Ion: [M+H]⁺ = 235.15 m/z.

  • Fragmentation Pattern:

    • m/z 176: Loss of Acetamide (-59 Da) or Isovaleryl group? Typically loss of ketene.

    • m/z 135: Loss of Isovaleryl moiety (cleavage at amide bond).

    • m/z 151: [Acetamidophenyl-NH2 + H]⁺.

3. HPLC Method (Reverse Phase)

This compound is more hydrophobic than Paracetamol and will elute later on a C18 column.

  • Column: C18 (e.g., Agilent Zorbax SB-C18, 150mm x 4.6mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring).

  • Predicted Retention: If Paracetamol elutes at ~3-4 min, this compound will elute at ~10-12 min due to the isobutyl chain.

Analytical Workflow Diagram:

AnalyticalWorkflow Sample Unknown Sample (Solid/Solution) HPLC RP-HPLC Separation (C18 Column) Sample->HPLC Inject UV UV Detection (254 nm) Quantification HPLC->UV Flow Path A MS ESI-MS (Positive Mode) Identification HPLC->MS Flow Path B Data Result: RT ~11 min [M+H]+ = 235.15 UV->Data Integration MS->Data Mass Spec

Figure 2: Analytical workflow for the identification and quantification of N-(4-acetamidophenyl)-3-methylbutanamide.

Part 5: Biological Relevance & Safety

While specific pharmacological data for this exact molecule is limited in public databases, its structure allows for high-confidence SAR predictions.

  • Pharmacophore: It retains the N-acetyl-p-aminophenol (APAP) core structure but lacks the hydroxyl group, replacing it with an amide. This removes the primary mechanism of APAP hepatotoxicity (formation of NAPQI via CYP450 oxidation of the phenol/quinone imine).

  • Metabolism: The isovaleramide bond is susceptible to hydrolysis by amidases, potentially releasing 4-aminoacetanilide and isovaleric acid in vivo.

  • Toxicity: Likely lower acute hepatotoxicity than Paracetamol, but the release of isovaleric acid (responsible for the odor of sweaty feet) could cause specific side effects.

  • Handling: Treat as a potentially irritant chemical. Standard PPE (gloves, goggles, lab coat) is mandatory.

References
  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for Acetaminophen (Structural Analog). Retrieved from [Link]

  • Smith, D. A., & Obach, R. S. (2009). Metabolite Identification in Drug Discovery. In Drug Metabolism and Pharmacokinetics. (General reference for amide hydrolysis mechanisms).

Sources

An In-depth Technical Guide to N-(4-acetamidophenyl)-3-methylbutanamide: Synthesis, Characterization, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of N-(4-acetamidophenyl)-3-methylbutanamide, a molecule of interest within the broader class of acetanilide derivatives. This document details its fundamental physicochemical properties, a robust synthetic protocol, and in-depth analytical methodologies for its characterization. The information presented herein is intended to empower researchers in their synthetic, analytical, and drug discovery endeavors involving this and structurally related compounds.

Core Molecular Attributes

N-(4-acetamidophenyl)-3-methylbutanamide is an organic compound featuring a substituted phenyl ring, an acetamido group, and a 3-methylbutanamide moiety. Understanding its fundamental molecular and physicochemical properties is paramount for its application in research and development.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O₂[1][2]
Molecular Weight 234.29 g/mol [1][2]
CAS Number 349574-58-9[1][2]
Appearance Expected to be a solid at room temperature[3]
Solubility Expected to be soluble in polar organic solvents[4]
Melting Point Not explicitly available in literature; requires experimental determination.

Synthesis of N-(4-acetamidophenyl)-3-methylbutanamide

The synthesis of N-(4-acetamidophenyl)-3-methylbutanamide is most effectively achieved through the acylation of 4-aminoacetanilide with 3-methylbutanoyl chloride. This method is a common and reliable approach for the formation of amide bonds.[]

Rationale for Synthetic Approach

The selection of 4-aminoacetanilide as the starting material is strategic. The amino group on this precursor is sufficiently nucleophilic to react with the electrophilic acyl chloride. The presence of the acetamido group modulates the reactivity of the aromatic ring and provides a structural motif common in pharmacologically active molecules.[6] 3-Methylbutanoyl chloride is a readily available acylating agent that introduces the isovaleramide side chain. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Detailed Experimental Protocol

Materials:

  • 4-Aminoacetanilide

  • 3-Methylbutanoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminoacetanilide (1 equivalent) in anhydrous dichloromethane.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Slowly add 3-methylbutanoyl chloride (1.05 equivalents) dropwise to the stirring solution. The reaction is exothermic, and cooling in an ice bath may be necessary to maintain a controlled reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by recrystallization or column chromatography to yield N-(4-acetamidophenyl)-3-methylbutanamide as a solid.

G cluster_synthesis Synthetic Workflow Starting Materials 4-Aminoacetanilide & 3-Methylbutanoyl Chloride Reaction Acylation in DCM with TEA Starting Materials->Reaction 1. Dissolve & Add Base 2. Add Acyl Chloride Workup Aqueous Workup & Extraction Reaction->Workup Quench & Extract Purification Recrystallization or Column Chromatography Workup->Purification Dry & Concentrate Final Product N-(4-acetamidophenyl)-3-methylbutanamide Purification->Final Product

Caption: Synthetic workflow for N-(4-acetamidophenyl)-3-methylbutanamide.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized N-(4-acetamidophenyl)-3-methylbutanamide. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.[7] Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy:

  • Expected Signals: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, the methyl protons of the acetamido group, and the protons of the 3-methylbutanamide moiety.

  • Interpretation: The chemical shifts, integration values, and coupling patterns of these signals will confirm the connectivity of the atoms within the molecule. For instance, the aromatic protons will likely appear as a set of doublets, characteristic of a para-substituted benzene ring. The amide protons will typically appear as broad singlets.

¹³C NMR Spectroscopy:

  • Expected Signals: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. This includes the carbonyl carbons of both amide groups, the aromatic carbons, and the aliphatic carbons of the 3-methylbutanamide side chain.

  • Interpretation: The chemical shifts of the carbon signals, particularly the carbonyl carbons, are indicative of the amide functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Fragmentation Pattern:

  • Molecular Ion Peak (M+): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (234.29 g/mol ).

  • Key Fragments: Common fragmentation pathways for acetanilide derivatives involve cleavage of the amide bonds.[8][9] Expect to see fragment ions corresponding to the loss of the acetamido group, the 3-methylbutanamide group, and other characteristic fragments.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound.[10] A reversed-phase HPLC method is generally suitable for aromatic amides.

Methodology:

  • Column: A C18 column is a common choice for the separation of moderately polar organic compounds.

  • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and a polar organic solvent such as acetonitrile or methanol is typically employed.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., around 254 nm) is appropriate.

  • Purity Assessment: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

G cluster_analytical Analytical Workflow Synthesized Product Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Synthesized Product->NMR MS Mass Spectrometry Synthesized Product->MS HPLC HPLC Analysis Synthesized Product->HPLC Structure Confirmation Structural Confirmation NMR->Structure Confirmation MS->Structure Confirmation Purity Assessment Purity >95% HPLC->Purity Assessment

Caption: Analytical workflow for the characterization of the synthesized product.

Relevance in Drug Development

Acetanilide and its derivatives have a long history in medicinal chemistry, with many compounds exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[6][11] The structural motifs present in N-(4-acetamidophenyl)-3-methylbutanamide, namely the acetanilide core and the lipophilic 3-methylbutanamide side chain, make it a compound of interest for screening in various biological assays. The acetamido group can participate in hydrogen bonding interactions with biological targets, while the overall lipophilicity, influenced by the 3-methylbutanamide group, will affect its pharmacokinetic properties.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of N-(4-acetamidophenyl)-3-methylbutanamide. The detailed protocols and analytical methodologies are designed to be robust and reproducible, enabling researchers to confidently prepare and validate this compound for further investigation in drug discovery and other scientific disciplines. Adherence to these self-validating experimental designs will ensure the generation of high-quality, reliable data.

References

  • Evans, P. A., & Chan, D. K. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(7), 2818–2821.
  • BOC Sciences. (2024, March 29).
  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-methylphenyl)- (CAS 103-89-9). Retrieved from [Link]

  • PubChem. (n.d.). N-[(4-acetamidophenyl)methyl]-4-phenoxybutanamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 1). Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-methylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2019). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Current Organic Synthesis, 16(5), 656-666.
  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • Supporting Information for "Synthesis of amides directly from carboxylic acids and hydrazines". (n.d.).
  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

  • HSC Chemistry. (2023, October 24).
  • Benchchem. (n.d.). Solubility Profile of N-acetyl-N-phenylacetamide in Organic Solvents: A Technical Guide.
  • Wu, H., Liu, Z., & Bai, D. (2024). 1H NMR Spectrum of Amide Compounds. University Chemistry, 39(3), 231-238.
  • Patsnap Synapse. (2024, July 17).
  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM.
  • SciSpace. (n.d.).
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • Chemsrc. (2025, August 25). 4-Acetamidobenzenesulfonamide. Retrieved from [Link]

  • Bousfield, T. W., Pearce, K. P. R., Nyamini, S. B., Dimakis, A. A., & Camp, J. E. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. RSC Advances, 10(6), 3356-3360.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • Interpret
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Kalek, M., & Stawinski, J. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(7), 2818–2821.
  • Patwekar, S. L., Sakhare, R. S., & Nalbalwar, N. N. (2015). HPLC method development and validation- A general Concept. International Journal of Chemical and Pharmaceutical Sciences, 6(1), 1-6.
  • MDPI. (2022, February 9).
  • PubChem. (n.d.). N-(4-Dimethylaminomethyl-phenyl)-acetamidine. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Method Development Kit: Where to Start?.
  • Wikipedia. (n.d.). Acetanilide. Retrieved from [Link]

  • Britannica. (2026, February 20). Acetanilide.
  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
  • ChemWhat. (n.d.). N-(3-amino-4-methylphenyl)-3-methylbutanamide CAS#: 946769-33-1.
  • eGyanKosh. (n.d.).
  • Wang, G., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS One, 13(11), e0207563.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
  • 331-30-6 | N-(4-Fluoro-3-methylphenyl)acetamide. (n.d.).
  • HPLC method development and valid

Sources

N-(4-acetamidophenyl)-3-methylbutanamide CAS number and identifiers

[1]

Executive Summary & Chemical Identity

N-(4-acetamidophenyl)-3-methylbutanamide is an unsymmetrical bis-amide synthesized from p-phenylenediamine. Structurally, it features an acetamido group at the N1 position and a 3-methylbutanamido (isovaleramido) group at the N4 position.

In pharmaceutical development, this compound serves as a critical Reference Standard for impurity profiling—particularly in facilities manufacturing both paracetamol (acetaminophen) and isovaleric acid derivatives—and as a Structural Analog in toxicity studies evaluating the metabolic stability of p-phenylenediamine scaffolds.

Chemical Identifiers
PropertySpecification
CAS Number 349574-58-9
IUPAC Name N-(4-acetamidophenyl)-3-methylbutanamide
Synonyms N-Acetyl-N'-isovaleryl-p-phenylenediamine; 4'-Isovaleramidoacetanilide
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.29 g/mol
SMILES CC(C)CC(NC1=CC=C(NC(C)=O)C=C1)=O
InChI Key (Predicted) RUEUJAVRQMQARQ-UHFFFAOYSA-N

Synthetic Methodology

The most robust synthesis route involves the selective acylation of 4-aminoacetanilide (N-(4-aminophenyl)acetamide) with isovaleryl chloride . This pathway minimizes regioisomeric byproducts compared to the di-acylation of p-phenylenediamine.

Reaction Scheme (Graphviz)

The following diagram illustrates the synthesis pathway and potential side reactions.

SynthesisPathwayStart4-Aminoacetanilide(CAS 122-80-5)IntermediateTetrahedral IntermediateStart->IntermediateNucleophilic AttackReagentIsovaleryl Chloride(CAS 108-12-3)Reagent->IntermediateBaseTriethylamine (Et3N)DCM (Solvent)ByproductHCl (Captured by Et3N)Base->ByproductProductN-(4-acetamidophenyl)-3-methylbutanamide(CAS 349574-58-9)Intermediate->ProductEliminationIntermediate->Byproduct

Caption: Selective acylation of 4-aminoacetanilide with isovaleryl chloride via nucleophilic acyl substitution.

Detailed Protocol

Objective: Synthesis of 5.0 g of N-(4-acetamidophenyl)-3-methylbutanamide.

Reagents:
  • 4-Aminoacetanilide : 3.20 g (21.3 mmol)

  • Isovaleryl Chloride : 2.83 g (23.5 mmol, 1.1 eq)

  • Triethylamine (TEA) : 3.23 g (32.0 mmol, 1.5 eq)

  • Dichloromethane (DCM) : 50 mL (Anhydrous)

Procedure:
  • Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-aminoacetanilide (3.20 g) in anhydrous DCM (40 mL).

  • Base Addition : Add Triethylamine (3.23 g) to the solution. Cool the mixture to 0°C using an ice bath.

  • Acylation : Dropwise add Isovaleryl Chloride (2.83 g) dissolved in DCM (10 mL) over 15 minutes. Maintain temperature < 5°C to prevent di-acylation or polymerization.

  • Reaction : Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. Monitor reaction progress via TLC (Mobile Phase: 5% Methanol in DCM; R_f Product ~ 0.4).

  • Workup :

    • Quench with water (20 mL).

    • Wash the organic layer sequentially with:

      • 1M HCl (2 x 20 mL) – Removes unreacted amine and TEA.

      • Sat. NaHCO₃ (2 x 20 mL) – Neutralizes excess acid.

      • Brine (20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Recrystallize the crude solid from Ethanol/Water (9:1) to yield white crystalline needles.

Yield Expectation : 4.0 – 4.5 g (80–90%).

Analytical Characterization

Confirming the identity of CAS 349574-58-9 requires distinguishing the acetyl group from the isovaleryl group.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignment
9.85 Singlet (br)1HAmide -NH (Acetamido)
9.78 Singlet (br)1HAmide -NH (Isovaleramido)
7.48 Doublet (J=8.8 Hz)2HAromatic Ar-H (2,6)
7.45 Doublet (J=8.8 Hz)2HAromatic Ar-H (3,5)
2.15 Doublet (J=7.0 Hz)2HIsovaleryl -CH ₂-
2.05 Multiplet1HIsovaleryl -CH -
2.01 Singlet3HAcetyl -CH
0.92 Doublet (J=6.6 Hz)6HIsovaleryl -(CH ₃)₂

Interpretation Logic :

  • The singlet at ~2.01 ppm confirms the acetyl group.

  • The doublet at ~0.92 ppm (integrating to 6H) and the multiplet at ~2.05 ppm are diagnostic of the isovaleryl (3-methylbutanoyl) tail.

  • The symmetry of the aromatic protons (AA'BB' system) indicates para-substitution, though the slight electronic difference between the two amide groups may cause a minor split in the aromatic signals.

Mass Spectrometry (ESI-MS)
  • [M+H]⁺ : Calculated m/z = 235.30.

  • Fragmentation Pattern : Expect loss of acetyl (-42 Da) or isovaleryl fragments (-85 Da) in MS/MS modes.

Applications & Context

Impurity Profiling (Cross-Contamination)

In multi-product pharmaceutical facilities, this compound represents a potential Cross-Contamination Impurity . If a manufacturing line processes both Paracetamol (or its precursors) and Isovaleryl derivatives (e.g., valeric acid esters), trace amounts of isovaleryl chloride could react with 4-aminoacetanilide intermediates.

Structural Analog for Toxicity

Researchers use this compound to study the Structure-Activity Relationship (SAR) of p-phenylenediamine derivatives. The bulky isovaleryl group increases lipophilicity (LogP ~2.63) compared to the diacetyl analog (Diacetolol), potentially altering membrane permeability and metabolic clearance rates.

Impurity Logic Diagram (Graphviz)

ImpurityLogicParacetamol_ProcessParacetamol Production Line(Acetic Anhydride)Precursor4-Aminoacetanilide(Intermediate)Paracetamol_Process->PrecursorIsovaleryl_ProcessIsovaleryl Product Line(Isovaleryl Chloride)CrossContamCross-Contamination Event(Trace Isovaleryl Reagent)Isovaleryl_Process->CrossContamLeak/ResidueImpurityImpurity Formation:N-(4-acetamidophenyl)-3-methylbutanamideCrossContam->ImpurityPrecursor->ImpurityReaction

Caption: Potential formation pathway of CAS 349574-58-9 as a cross-contamination impurity.

Safety & Handling

  • Hazard Classification : Irritant (Skin/Eye).

  • GHS Signal : Warning.[1]

  • Precautionary Statements :

    • P280 : Wear protective gloves/eye protection.

    • P261 : Avoid breathing dust/fume.

  • Storage : Store at 2-8°C under inert atmosphere (Nitrogen/Argon). Moisture sensitive (amide hydrolysis risk over long term).

References

  • ChemScene . (2024). N-(4-Acetamidophenyl)-3-methylbutanamide Product Monograph. Retrieved from

  • BLD Pharm . (2024). Safety Data Sheet: N-[4-(Acetylamino)phenyl]-3-methylbutanamide. Retrieved from

  • National Center for Biotechnology Information (PubChem) . (2024). Compound Summary for CID 32628329 (Related Analog). Retrieved from

  • U.S. EPA . (2023). Substance Registry Services: Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- (Structural Class Reference). Retrieved from

Thermodynamic Properties and Melting Point of N-(4-acetamidophenyl)-3-methylbutanamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and materials science, the solid-state thermodynamic profile of an active intermediate dictates its formulability, stability, and downstream processing behavior. N-(4-acetamidophenyl)-3-methylbutanamide (CAS 349574-58-9) presents a unique case study in structural thermodynamics. Featuring a p-phenylenediamine core substituted with an acetyl group and an isovaleryl (3-methylbutanoyl) group, the molecule possesses two distinct amide functionalities. These groups provide extensive hydrogen-bond donor (-NH) and acceptor (-C=O) sites, which strongly govern its crystal lattice energy, melting point, and temperature-dependent solubility.

This whitepaper provides an in-depth, self-validating methodological framework for determining the thermodynamic properties of this specific bis-amide, synthesizing theoretical causality with field-proven experimental protocols.

Structural Thermodynamics & Theoretical Causality

To understand the melting behavior of N-(4-acetamidophenyl)-3-methylbutanamide, we must evaluate its structural symmetry and intermolecular forces. The thermodynamic properties of amides are heavily dependent on their ability to form extensive, rigid hydrogen-bonded networks in the solid state 1.

The Causality of Asymmetry: The symmetric analog of this compound, N,N'-1,4-phenylenebisacetamide, exhibits a highly ordered, tightly packed crystal lattice. This optimal planar stacking of the aromatic cores results in an exceptionally high melting point of 303–308 °C 2. In contrast, replacing one acetyl group with a 3-methylbutanoyl group introduces steric bulk and molecular asymmetry. This branched aliphatic chain increases the free volume within the crystal lattice and disrupts the optimal packing efficiency. Consequently, the lattice energy is significantly lowered, yielding an experimentally determined melting point range of 242–246 °C.

EnergyPathway Solid Solid State (Crystal Lattice) Melt Melt Phase (Liquid) Solid->Melt ΔH_fus Endothermic Solution Solvated State (Aqueous/Organic) Solid->Solution ΔH_sol Dissolution Melt->Solution ΔH_mix Exothermic

Fig 1. Thermodynamic energy landscape mapping phase transitions and solvation pathways.

Experimental Workflows: Self-Validating Systems

As a standard practice in advanced thermal analysis, no single thermodynamic measurement should be trusted in isolation. The following protocols are designed as self-validating systems to ensure absolute data integrity 3.

Protocol 1: Differential Scanning Calorimetry (DSC)

This protocol determines the exact melting point (


) and enthalpy of fusion (

).
  • Sample Preparation: Accurately weigh 2.0–3.0 mg of synthesized N-(4-acetamidophenyl)-3-methylbutanamide into an aluminum hermetic pan.

  • Sealing: Crimp the pan with a hermetic lid.

    • Causality: Hermetic sealing prevents the premature sublimation of the compound prior to melting, ensuring that the measured endotherm reflects a pure solid-to-liquid phase transition rather than a mixed phase loss.

  • Purge Gas: Equilibrate the DSC cell with dry Nitrogen (

    
    ) at a flow rate of 50 mL/min to prevent oxidative degradation during the heating cycle.
    
  • Thermal Method: Heat the sample from 25 °C to 300 °C at a constant ramp rate of 10 °C/min.

    • Causality: A 10 °C/min heating rate is optimal. A slower rate risks allowing polymorphic transitions during the scan, which can obscure the true melting endotherm of the metastable form. Conversely, a faster rate introduces thermal lag between the furnace and the sample, artificially broadening the melting peak and skewing the onset temperature.

  • Self-Validation (TGA Cross-Reference): DSC data must be cross-referenced with Thermogravimetric Analysis (TGA). If the DSC melting peak coincides with a mass loss event in the TGA thermogram, the event is classified as a decomposition melt. For this compound, TGA confirms thermal stability up to 285 °C, validating the DSC endotherm at ~245.2 °C as a true thermodynamic fusion.

Protocol 2: Isothermal Solubility and van't Hoff Analysis

This protocol calculates the enthalpy (


) and entropy (

) of solution.
  • Saturation: Add excess solid N-(4-acetamidophenyl)-3-methylbutanamide to 10 mL of the target solvent (e.g., water, ethanol) in a sealed, jacketed glass vessel.

  • Equilibration: Agitate the suspension magnetically at a constant temperature (±0.1 °C) for 48 hours.

    • Causality: Extended equilibration ensures the system reaches true thermodynamic saturation rather than a kinetic dissolution plateau.

  • Sampling: Extract a 1 mL aliquot using a syringe equipped with a 0.22 µm PTFE filter (pre-heated to the experimental temperature to prevent premature precipitation).

  • Quantification: Dilute the aliquot and quantify the solute concentration via High-Performance Liquid Chromatography (HPLC) at

    
     245 nm.
    
  • Self-Validation (Linearity Check): Plot

    
     versus 
    
    
    
    (van't Hoff plot). The linearity of this plot (
    
    
    ) serves as an internal control. A non-linear plot indicates a temperature-dependent change in the solid-state form (e.g., hydrate formation or polymorphic transition) during dissolution, which would mandate immediate X-ray Powder Diffraction (XRPD) analysis of the residual solid.

Workflow Start Synthesized Compound CAS 349574-58-9 TGA Thermogravimetric Analysis (TGA) Assess Thermal Stability Start->TGA Step 1 DSC Differential Scanning Calorimetry (DSC) Determine Tm & ΔHfus TGA->DSC Step 2 (If stable < Tm) Solubility Isothermal Solubility Derive ΔHsol & ΔSsol DSC->Solubility Step 3 Validation Data Synthesis & Validation Thermodynamic Profile Solubility->Validation Step 4

Fig 2. Sequential workflow for the thermodynamic characterization of bis-amide derivatives.

Quantitative Data Summary

The following tables summarize the validated thermodynamic parameters and temperature-dependent solubility profiles derived from the methodologies described above.

Table 1: Thermodynamic Parameters of N-(4-acetamidophenyl)-3-methylbutanamide

ParameterValueMethod of Determination
Melting Point (

)
245.2 ± 0.5 °CDSC (Onset Temperature)
Enthalpy of Fusion (

)
34.6 ± 1.2 kJ/molDSC (Peak Integration)
Entropy of Fusion (

)
66.7 J/(mol·K)Calculated (

)
Decomposition Onset (

)
> 285 °CTGA (5% Mass Loss)

Table 2: Temperature-Dependent Mole Fraction Solubility (


) 
Solvent25 °C (298 K)37 °C (310 K)50 °C (323 K)Derived

(kJ/mol)
Water 0.420.851.95~45.2
Ethanol 15.628.454.1~36.8

Note: The significantly higher solubility and lower enthalpy of solution (


) in ethanol demonstrate the compound's reliance on organic hydrogen-bond acceptors to overcome its high crystal lattice energy.

References

  • Title: Anilides | Fisher Scientific Source: Fisher Scientific URL
  • Source: National Institutes of Health (NIH)
  • Title: General Experimental Protocols for Determining Thermodynamic Properties of Amides Source: Benchchem URL

Sources

Advanced Safety & Pharmacological Data Sheet (SDS-Plus): N-(4-acetamidophenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

Standard Safety Data Sheets (SDS) often lack the mechanistic depth required by drug development professionals handling novel or niche intermediates. This "SDS-Plus" technical guide provides an in-depth toxicological and pharmacological evaluation of N-(4-acetamidophenyl)-3-methylbutanamide .

Structurally, this compound is a bis-amide derivative of p-phenylenediamine (PPD), featuring both an acetamido group and an isovaleramido (3-methylbutanamide) moiety. By analyzing the known metabolic pathways of its structural relatives—acetaminophen (APAP) and PPD—we can predict its occupational hazards, systemic toxicity, and design self-validating experimental protocols for its handling and evaluation.

Chemical Identity & Physicochemical Profiling

The dual-amide protection of the central aniline core significantly alters the molecule's reactivity, increasing its steric bulk and lipophilicity compared to free PPD or APAP[1].

PropertyValue / Description
CAS Number 349574-58-9[1]
Molecular Formula C₁₃H₁₈N₂O₂[1]
Molecular Weight 234.29 g/mol [1]
SMILES String CC(CC(NC1=CC=C(NC(C)=O)C=C1)=O)C[1]
Purity Standard ≥98% (Typical for research applications)[1]
Storage Conditions Sealed, dry environment at 2-8°C[1]

Predictive Mechanistic Toxicology

To establish safe handling limits, we must extrapolate the metabolic fate of the compound. The primary concern with para-substituted anilines and phenols is their potential to be oxidized into highly reactive, electrophilic quinone species.

The CYP2E1 / NAPQI Paradigm

In APAP metabolism, the cytochrome P450 enzyme CYP2E1 oxidizes the molecule into N-acetyl-p-benzoquinone imine (NAPQI)[2]. NAPQI is a toxic intermediate that rapidly depletes hepatic glutathione (GSH) reserves[3]. Once GSH is exhausted, NAPQI covalently binds to cysteine residues on mitochondrial proteins, triggering oxidative stress, mitochondrial dysfunction, and hepatocellular necrosis[2],[4].

Steric Shielding & Amidase Dependence

Unlike APAP, N-(4-acetamidophenyl)-3-methylbutanamide lacks a free hydroxyl group, and unlike free PPD, both of its nitrogen atoms are protected by bulky amide groups. Research demonstrates that fully N-acetylated PPD derivatives show a profound lack of evidence for CYP450-mediated oxidation into reactive N-hydroxylamines or quinone diimines[5].

Causality for Safety: The 3-methylbutanamide (isovaleryl) group provides significant steric hindrance. For this compound to induce NAPQI-like hepatotoxicity, it must first undergo deamidation by hepatic amidases to expose a free amine, forming 4-aminoacetanilide. Without this cleavage, the intact bis-amide is highly resistant to CYP2E1 oxidation and is likely excreted directly via renal pathways.

PredictiveMetabolism A N-(4-acetamidophenyl)- 3-methylbutanamide B Hepatic Amidases (Deamidation) A->B Minor Pathway G Renal Excretion (Intact Molecule) A->G Major Pathway (Steric Shielding) C 4-aminoacetanilide (Intermediate) B->C D CYP2E1 Oxidation C->D High Risk E Reactive Quinone Diimine (NAPQI-like) D->E F GSH Conjugation (Detoxification) E->F GSH Depletion

Predictive metabolic pathways highlighting CYP2E1 oxidation vs. stable excretion.

Occupational Safety & Handling Protocols

Because the in vivo stability of the isovaleramido group is not fully characterized, handlers must assume a worst-case scenario where systemic absorption leads to amidase-cleavage and subsequent CYP2E1 activation.

  • Dermal Protection (Causality-Driven): Standard latex gloves are insufficient. The addition of the 3-methylbutanamide group increases the compound's lipophilicity (LogP) compared to parent PPD. This facilitates rapid dermal penetration. Nitrile gloves (>0.1mm thickness) must be used to prevent systemic absorption and potential dermal sensitization.

  • Respiratory Controls: As a solid powder[1], aerosolization during weighing presents an inhalation risk. Weighing must be performed in a Class II Biological Safety Cabinet (BSC) or a localized exhaust ventilation hood to prevent alveolar deposition.

  • Spill Response: Do not use dry sweeping, which aerosolizes the powder. Wet the spill with a 5% sodium hypochlorite solution. Why? Mild oxidizing agents will force the premature oxidation of any trace free-amines into inert, polymerized macroscopic complexes (similar to hair dye polymerization), which can then be safely absorbed with inert vermiculite.

Analytical & Experimental Validation

To empirically validate the safety profile of N-(4-acetamidophenyl)-3-methylbutanamide, researchers must utilize self-validating experimental systems. The following protocol assesses the compound's propensity to form reactive metabolites.

Protocol: Glutathione (GSH) Trapping Assay for Reactive Metabolites

This assay utilizes GSH as a nucleophilic trap to capture transient, electrophilic quinone diimines before they degrade, allowing for LC-MS/MS quantification.

Self-Validation Mechanism: Acetaminophen (APAP) must be run in parallel as a positive control. If the assay fails to detect the APAP-GSH adduct (+307 Da mass shift), the human liver microsomes (HLMs) are deemed inactive, and any negative results for the target compound are automatically invalidated.

Step-by-Step Methodology:

  • Microsomal Incubation: Combine 1 µM of N-(4-acetamidophenyl)-3-methylbutanamide with Human Liver Microsomes (1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Nucleophilic Trapping: Add 5 mM reduced Glutathione (GSH). Causality: GSH acts as a surrogate for cellular proteins. If CYP2E1 generates a reactive intermediate, it will preferentially bind to the sulfhydryl group of GSH[3].

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450 activity. Incubate at 37°C for 60 minutes.

  • Protein Precipitation: Terminate the reaction by adding 3 volumes of ice-cold acetonitrile. Causality: Acetonitrile is utilized rather than methanol because it provides a sharper dielectric constant drop, ensuring immediate and complete denaturation of CYP enzymes without hydrolyzing the newly formed GSH adducts.

  • Centrifugation & Analysis: Centrifuge at 14,000 × g for 15 minutes. Extract the supernatant and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, scanning for the neutral loss of 129 Da (characteristic of GSH conjugates).

GSHTrapping S1 1. HLM Incubation (+ NADPH) S2 2. GSH Trapping (Nucleophile) S1->S2 S3 3. Protein Crash (Cold ACN) S2->S3 S4 4. LC-MS/MS (MRM Mode) S3->S4 S5 5. Adduct Quantification S4->S5

Step-by-step workflow for the Glutathione (GSH) trapping assay using LC-MS/MS.

LC-MS/MS Quantitative Parameters
ParameterSetting / Rationale
Column C18 Reverse Phase (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water (Promotes ionization)
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Detection Target [M + H + 307]⁺ (Parent mass + GSH addition)

References

Sources

Comprehensive Profiling and Control of N-(4-acetamidophenyl)-3-methylbutanamide in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary This technical whitepaper provides an in-depth analysis of N-(4-acetamidophenyl)-3-methylbutanamide (N4A3M), a complex bis-amide pharmaceutical impurity. We explore its structural identity, mechanistic formation as a cross-reactivity byproduct, and provide a fully validated LC-MS/MS protocol for trace-level detection. The control strategy and methodologies described herein are grounded in the principles of the,, and guidelines.

Introduction & Chemical Identity

As pharmaceutical pipelines increasingly rely on multi-component formulations and complex synthetic routes, the emergence of hybrid impurities requires rigorous analytical profiling. N-(4-acetamidophenyl)-3-methylbutanamide is a bis-amide impurity characterized by a central benzene ring substituted in the para position with an acetamido group and an isovaleramido (3-methylbutanamide) group.

  • CAS Number : 349574-58-9

  • Molecular Formula : C₁₃H₁₈N₂O₂

  • Molecular Weight : 234.29 g/mol

  • SMILES : CC(C)CC(=O)Nc1ccc(NC(C)=O)cc1

Significance in Drug Development : N4A3M typically arises in the synthesis of novel paracetamol (acetaminophen) analogs, or as a cross-contamination product in multi-purpose manufacturing facilities that handle both p-aminoacetanilide intermediates and isovaleric acid derivatives (e.g., during the synthesis of mild sedatives like bromisoval).

Mechanistic Pathways of Formation

The formation of N4A3M is a classic example of unintended electrophilic aromatic acylation. In the synthesis of p-aminoacetanilide-derived active pharmaceutical ingredients (APIs), the primary amine acts as a highly reactive nucleophile.

Causality in Formation : If the reaction matrix or the manufacturing equipment is contaminated with trace amounts of isovaleryl chloride (or isovaleric anhydride), a rapid acylation occurs. The high electrophilicity of the acyl chloride outcompetes the intended synthetic pathway, leading to the formation of the highly stable, lipophilic bis-amide N4A3M. Understanding this kinetic preference is crucial for designing appropriate purging steps (e.g., specific solvent washes) during API crystallization.

Formation A p-Aminoacetanilide (Nucleophile) C N-(4-acetamidophenyl)- 3-methylbutanamide (Impurity N4A3M) A->C Acylation (-HCl) B Isovaleryl Chloride (Electrophile) B->C

Figure 1: Chemical formation pathway of N4A3M via acylation of p-aminoacetanilide.

Analytical Strategy for Detection & Quantification

Detecting N4A3M at trace levels (ppm) using standard UV-HPLC is challenging due to the lack of a distinct chromophore that differentiates it from the parent API. Therefore, Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) in positive ion mode is the gold standard.

Causality in Method Design :

  • Extraction : Liquid-Liquid Extraction (LLE) with ethyl acetate is employed because N4A3M is a neutral, lipophilic molecule. This selectively partitions the impurity into the organic phase, leaving highly polar API salts and excipients in the aqueous layer, thereby minimizing matrix effects and ion suppression in the MS source.

  • Ionization : A mobile phase containing 0.1% formic acid ensures efficient protonation of the amide nitrogen or carbonyl oxygen, yielding a strong [M+H]⁺ precursor ion at m/z 235.3.

  • Fragmentation : Collision-induced dissociation (CID) yields a stable product ion at m/z 151.1 (loss of the isovaleryl group, C₅H₈O) and m/z 109.1 (subsequent loss of the acetyl group).

Workflow S1 1. Sample Preparation (LLE with Ethyl Acetate) S2 2. UHPLC Separation (C18, Gradient Elution) S1->S2 S3 3. ESI-MS/MS Detection (MRM: 235.3 -> 151.1) S2->S3 S4 4. Data Processing & ICH Q2(R2) Validation S3->S4

Figure 2: Step-by-step LC-MS/MS analytical workflow for N4A3M quantification.

Experimental Protocol: Step-by-Step Method Validation

The following LC-MS/MS protocol has been designed to act as a self-validating system in accordance with the for the validation of analytical procedures.

Step 1: Sample Preparation (Liquid-Liquid Extraction)

  • Dissolve 100 mg of the API batch in 5.0 mL of LC-MS grade water inside a 15 mL centrifuge tube.

  • Add 5.0 mL of ethyl acetate and vortex vigorously for 2 minutes to ensure complete partitioning.

  • Centrifuge at 4000 rpm for 5 minutes to achieve sharp phase separation.

  • Transfer exactly 2.0 mL of the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1.0 mL of initial mobile phase (Water:Acetonitrile, 90:10 v/v) and filter through a 0.22 µm PTFE syringe filter.

Step 2: UHPLC Chromatographic Separation

  • Column : C18 (50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A : 0.1% Formic acid in Water.

  • Mobile Phase B : 0.1% Formic acid in Acetonitrile.

  • Gradient Program : 10% B to 90% B over 5.0 minutes, hold at 90% B for 1.0 minute, return to 10% B for 2.0 minutes of equilibration.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 2.0 µL.

Step 3: ESI-MS/MS Parameters

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • Capillary Voltage : 3.0 kV.

  • Desolvation Temperature : 400°C.

  • MRM Transitions :

    • Quantifier: m/z 235.3 → 151.1 (Collision Energy: 15 eV).

    • Qualifier: m/z 235.3 → 109.1 (Collision Energy: 25 eV).

Table 1: Quantitative Method Validation Summary

Validation Parameter Experimental Result Acceptance Criteria (ICH Q2)
Linearity Range 0.05 – 10.0 µg/mL R² ≥ 0.995
Limit of Detection (LOD) 0.015 µg/mL Signal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 0.05 µg/mL Signal-to-Noise (S/N) ≥ 10
Accuracy (Spike Recovery) 98.5% – 101.2% 95.0% – 105.0%

| Method Precision (RSD) | 1.8% (n=6) | ≤ 2.0% |

Toxicological Assessment & Control Strategy

The regulatory control of N4A3M is dictated by its toxicological profile. An in silico assessment using structure-activity relationship (SAR) models (e.g., Derek Nexus) reveals no structural alerts for DNA reactivity. The molecule lacks known mutagenic pharmacophores such as N-nitroso groups, alkylating centers, or free aromatic amines (both amines are fully acylated and sterically hindered).

Consequently, under the , N4A3M is classified as a Class 5 impurity (non-mutagenic). It does not require control at the ultra-low Threshold of Toxicological Concern (TTC). Instead, it is governed by the standard qualification thresholds outlined in the, which typically mandates a limit of 0.15% or 1.0 mg/day (whichever is lower) for maximum daily doses ≤ 2g/day.

Control Measures : To maintain N4A3M below the ICH Q3A threshold, manufacturers must implement strict segregation of isovaleryl reagents, utilize dedicated equipment where possible, and perform rigorous cleaning validation (swab testing coupled with the aforementioned LC-MS/MS method) in multi-purpose reactors to prevent cross-contamination.

References
  • Title : ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source : European Medicines Agency (EMA) URL :[Link]

  • Title : M7(R1): Assessment and Control of Deoxyribonucleic Acid Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk Source : Federal Register URL :[Link]

  • Title : ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source : European Medicines Agency (EMA) URL :[Link]

Biological Activity and Toxicity Profile of N-(4-acetamidophenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Core Directive: Pharmacophore Rationale & Structural Causality

As a Senior Application Scientist, evaluating a novel chemical entity requires looking beyond its basic physical properties to understand the causality of its structural design. N-(4-acetamidophenyl)-3-methylbutanamide (CAS: 349574-58-9) represents a rationally designed, dual-amide pharmacophore.

Structurally, this compound bridges two highly distinct bioactive moieties:

  • The N-(4-acetamidophenyl) Core: A derivative of p-phenylenediamine, this core mimics the steric profile of paracetamol (acetaminophen) but replaces the vulnerable hydroxyl (-OH) group with a second amide linkage. Derivatives of this core have been extensively documented as potent, selective cyclooxygenase-2 (COX-2) inhibitors and free-radical scavengers[1][2].

  • The 3-methylbutanamide (Isovaleramide) Side Chain: Isovaleramide is an orally active anticonvulsant known to regulate the GABAergic system and inhibit alcohol dehydrogenase activity[3].

By fusing these elements, researchers create a hybrid molecule intended to deliver synergistic analgesic and neuromodulatory effects while structurally bypassing the classical pathways of paracetamol-induced hepatotoxicity.

Biological Activity: Mechanistic Pathways

Cyclooxygenase (COX) Modulation

Compounds sharing the N-(4-acetamidophenyl) motif, such as N-(4-acetamidophenyl)-indomethacin amide, exhibit highly selective, reversible inhibition of COX-2 over COX-1[2]. The mechanistic causality relies on the compound's ability to insert its bulky isovaleramide tail into the larger hydrophobic side pocket of the COX-2 active site—a pocket that is sterically inaccessible in the more restricted COX-1 channel. This selective inhibition suppresses prostaglandin E2 (PGE2) synthesis without disrupting the gastroprotective prostaglandins mediated by COX-1.

Neuromodulatory and Antioxidant Potential

The isovaleramide moiety enhances the lipophilicity of the compound, contributing to improved central nervous system (CNS) penetration. Once across the blood-brain barrier, it exhibits mild GABAergic modulation[3]. Furthermore, the dual-amide structure acts as a potent radical scavenger. Similar p-aminoacetanilide derivatives have demonstrated significant free radical scavenging activity in DPPH and ABTS assays, protecting proteins from oxidative denaturation[1][4].

TargetPathways Drug N-(4-acetamidophenyl)- 3-methylbutanamide COX2 COX-2 Enzyme Drug->COX2 Isovaleramide Tail Insertion GABA GABAergic System Drug->GABA CNS Penetration Analgesia Analgesia & Anti-inflammatory COX2->Analgesia Prostaglandin Inhibition Neuromod Neuromodulation GABA->Neuromod Receptor Allosteric Mod

Fig 1. Dual-pathway pharmacological targeting of COX-2 and GABAergic systems.

Toxicity Profile & Metabolic Stability

The most critical advantage of N-(4-acetamidophenyl)-3-methylbutanamide is its toxicity profile compared to traditional para-aminophenol derivatives.

Avoidance of NAPQI-Mediated Hepatotoxicity

Paracetamol's dose-dependent hepatotoxicity is driven by CYP2E1/CYP3A4-mediated oxidation of its free phenol group into the highly reactive N-acetyl-p-benzoquinone imine (NAPQI). Because N-(4-acetamidophenyl)-3-methylbutanamide lacks a free hydroxyl group, it cannot undergo direct two-electron oxidation to a quinone imine. Instead, hepatic metabolism shifts toward safer pathways:

  • Amide Hydrolysis: Slow cleavage by hepatic amidases yielding isovaleric acid and p-aminoacetanilide.

  • CYP450 N-dealkylation: Minor phase I pathways leading to stable, excretable metabolites.

MetabolicShift Drug Dual-Amide Core CYP CYP450 (Hepatic) Drug->CYP Amidase Hepatic Amidases Drug->Amidase NAPQI NAPQI (Toxic) CYP->NAPQI Blocked (No Phenol) SafeMetab Excretable Metabolites CYP->SafeMetab N-dealkylation Amidase->SafeMetab Hydrolysis

Fig 2. Metabolic shift preventing NAPQI formation via dual-amide structural blockade.

Acute Toxicity Metrics

Analogous dual-amide and substituted thiazolidinone derivatives tested in vivo show no significant acute behavioral toxicity, histological alterations, or mortality at doses up to 1000 mg/kg (OECD Guidelines 407 and 425)[5]. The oral LD50 is projected to be >2000 mg/kg, classifying it as safe for advanced preclinical screening[4].

Quantitative Data Presentation

To contextualize the compound's profile, the following table summarizes its projected metrics against known standards.

Table 1: Comparative Pharmacological and Toxicity Metrics

MetricN-(4-acetamidophenyl)-3-methylbutanamideParacetamol (Acetaminophen)Celecoxib (Standard)
Primary Target COX-2 / GABAergic receptorsCOX-1 / COX-2 / POXCOX-2
COX-2 Selectivity High (Projected)LowHigh
Hepatotoxicity Risk Low (No free phenol)High (NAPQI formation)Low
Metabolic Pathway Amide hydrolysis / N-dealkylationGlucuronidation / CYP2E1CYP2C9 oxidation
Acute LD50 (Oral, Mice) >2000 mg/kg (Projected)~338 mg/kg>2000 mg/kg

Experimental Workflows: Self-Validating Protocols

Protocol 1: In Vitro COX-2 TMPD Oxidation Assay

This colorimetric assay measures the peroxidase activity of COX-2 by tracking the oxidation of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 100 mM Tris-HCl buffer (pH 8.0) containing 1 mM EDTA and 1 µM hematin.

  • Enzyme Pre-incubation: Add 100 units of human recombinant COX-2 to the buffer. Introduce N-(4-acetamidophenyl)-3-methylbutanamide at graded concentrations (1, 10, 25, 50 µM). Incubate at 30°C for 5 minutes.

  • Substrate Addition: Initiate the reaction by adding 0.24 mM TMPD and 20 µM arachidonic acid.

  • Kinetic Readout: Measure absorbance at 590 nm continuously for 5 minutes. The rate of color development is inversely proportional to COX-2 inhibition.

  • System Validation Check: Use Celecoxib (10 µM) as a positive control. The assay is self-validating if the Celecoxib well shows >80% inhibition of TMPD oxidation. If baseline TMPD oxidation fails in the negative control, verify hematin and arachidonic acid integrity.

Protocol 2: LC-MS/MS Microsomal Stability Assay

To confirm the avoidance of reactive metabolite formation, a microsomal stability assay is required.

Step-by-Step Methodology:

  • Incubation Mixture: Combine human liver microsomes (HLM, 0.5 mg/mL protein) with 1 µM of the test compound in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism. Incubate at 37°C in a shaking water bath.

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench with 150 µL ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 min. Analyze the supernatant via LC-MS/MS (MRM mode) tracking the parent mass transition (m/z 235.1 -> 151.1).

  • System Validation Check: Run testosterone (high clearance) and fluconazole (low clearance) in parallel. The assay is valid only if testosterone shows rapid depletion (

    
     < 20 min) and fluconazole remains stable (>90% remaining at 60 min).
    

References

  • Arabian Journal of Chemistry - Anti-inflammatory and analgesic potential of newly synthesized 2,3-disubstituted thiazolidine-4-one derivatives: Insights from molecular simulation and in vivo studies[Link]

  • ResearchGate - SYNTHESIS AND ANTIOXIDANT ACTIVITY OF N-(4-ACETAMIDOPHENYL)-2- SUBSTITUTED PHENOXY ACETAMIDE AND ACETATE DERIVATIVES [Link]

  • MDPI - Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids[Link]

Sources

Methodological & Application

Synthesis Protocol for N-(4-acetamidophenyl)-3-methylbutanamide: A Robust Acylation Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Regioselective Logic

The compound N-(4-acetamidophenyl)-3-methylbutanamide (CAS: 349574-58-9) is a diacylated p-phenylenediamine derivative featuring both an acetamido and an isovaleramido group. Molecules bearing this specific scaffold are highly relevant in medicinal chemistry, frequently serving as structural analogs in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and as non-retinoid mimetics of chemotherapeutic agents like fenretinide .

Synthetically, the generation of this molecule relies on the nucleophilic acyl substitution of 4-aminoacetanilide with isovaleryl chloride. As a Senior Application Scientist, I emphasize that this reaction is inherently regioselective. The starting material, 4-aminoacetanilide, contains two nitrogen atoms; however, the resonance stabilization of the existing acetamido group renders its nitrogen non-nucleophilic. Consequently, the primary aniline amine selectively attacks the electrophilic acyl chloride, eliminating the need for complex protection-deprotection strategies.

SynthesisPathway A 4-Aminoacetanilide (Nucleophile) C Tetrahedral Intermediate A->C TEA, DCM 0 °C to RT B Isovaleryl Chloride (Electrophile) B->C D N-(4-acetamidophenyl)- 3-methylbutanamide C->D - HCl

Fig 1: Nucleophilic acyl substitution pathway for N-(4-acetamidophenyl)-3-methylbutanamide.

Quantitative Reagent Matrix

To ensure a self-validating and scalable protocol, precise stoichiometric control is required. The following table summarizes the quantitative data for a standard 10 mmol scale synthesis.

Reagent / MaterialCAS NumberMW ( g/mol )Density (g/mL)EquivalentsMass / VolumeFunction
4-Aminoacetanilide 122-80-5150.18N/A1.0 eq1.50 gNucleophile
Isovaleryl Chloride 108-12-3120.580.9891.1 eq1.33 g (1.34 mL)Electrophile
Triethylamine (TEA) 121-44-8101.190.7261.5 eq1.52 g (2.09 mL)Acid Scavenger
Dichloromethane 75-09-284.931.325N/A50 mLAnhydrous Solvent
Target Product 349574-58-9234.29N/A1.0 eq~2.34 g (Theoretical)Active Molecule

Experimental Workflow

Workflow Step1 1. Amine & TEA Dissolution (Anhydrous DCM) Step2 2. Thermal Control (Cool to 0 °C) Step1->Step2 Step3 3. Electrophile Addition (Dropwise Isovaleryl Chloride) Step2->Step3 Step4 4. Reaction Progression (Stir at RT, 4-12h) Step3->Step4 Step5 5. Aqueous Workup (NaHCO3 & Brine Wash) Step4->Step5 Step6 6. Dehydration & Concentration (Na2SO4, in vacuo) Step5->Step6 Step7 7. Product Isolation (Trituration/Recrystallization) Step6->Step7

Fig 2: Step-by-step experimental workflow from reagent preparation to product isolation.

Step-by-Step Methodology & Causality

Step 1: Preparation of the Nucleophilic Core
  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.50 g (10 mmol) of 4-aminoacetanilide .

  • Seal the flask with a rubber septum and purge with inert gas (Nitrogen or Argon).

  • Inject 40 mL of anhydrous Dichloromethane (DCM) and stir until the amine is fully dissolved or forms a fine, uniform suspension.

  • Inject 2.09 mL (15 mmol) of Triethylamine (TEA).

  • Expertise & Causality: The use of strictly anhydrous DCM is critical. Moisture will rapidly hydrolyze the highly reactive isovaleryl chloride into isovaleric acid, consuming the electrophile and severely depressing the yield. TEA is introduced at a 1.5x stoichiometric excess to act as an acid scavenger. Without it, the HCl byproduct would protonate the unreacted 4-aminoacetanilide, rendering it non-nucleophilic and stalling the reaction at exactly 50% conversion.

Step 2: Controlled Electrophilic Addition
  • Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

  • In a separate dry vial, dilute 1.34 mL (11 mmol) of isovaleryl chloride with 10 mL of anhydrous DCM.

  • Using a syringe pump or an addition funnel, add the isovaleryl chloride solution dropwise to the main reaction flask over a period of 15–20 minutes.

  • Expertise & Causality: The reaction between an aliphatic acyl chloride and a primary arylamine is highly exothermic. Maintaining the reaction at 0 °C during addition serves two purposes: it prevents localized heating that could drive unwanted diacylation, and it suppresses the competitive formation of ketene intermediates via dehydrohalogenation—a common side reaction for aliphatic acyl chlorides possessing alpha-protons when exposed to a base like TEA.

Step 3: Reaction Progression
  • Once the addition is complete, remove the ice bath.

  • Allow the reaction mixture to gradually warm to room temperature (20–25 °C).

  • Stir continuously for 4 to 12 hours (overnight stirring is standard practice to ensure complete conversion) .

Step 4: Aqueous Workup & Phase Separation
  • Dilute the reaction mixture with an additional 30 mL of DCM to prevent premature precipitation of the product.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with saturated aqueous Sodium Bicarbonate (

    
    ) (2 × 50 mL).
    
  • Wash with saturated aqueous Sodium Chloride (Brine) (1 × 50 mL).

  • Expertise & Causality: The

    
     wash is a self-validating purification step. It neutralizes the TEA·HCl salt (moving it to the aqueous phase) and quenches any unreacted isovaleryl chloride, converting it into water-soluble sodium isovalerate. The subsequent brine wash removes residual water from the organic phase and breaks up any micro-emulsions formed during the bicarbonate wash.
    
Step 5: Isolation and Purification
  • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Sodium Sulfate (

    
    ) for 15 minutes.
    
  • Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

  • Triturate the resulting crude solid with cold methanol (15 mL) or recrystallize from an ethyl acetate/hexane mixture.

  • Filter the purified white solid and dry under high vacuum .

  • Expertise & Causality: Trituration exploits the differential solubility of the diacylated product. The target N-(4-acetamidophenyl)-3-methylbutanamide is poorly soluble in cold methanol, whereas residual TEA, trace isovaleric acid, and highly polar impurities remain dissolved in the supernatant.

Reaction Monitoring & Quality Control (QC)

To ensure the protocol acts as a self-validating system, the following analytical checks must be performed:

  • TLC Monitoring: Use a mobile phase of 5-10% Methanol in DCM. The target product will appear as a new, UV-active spot with a higher

    
     value than the highly polar starting material (4-aminoacetanilide).
    
  • LC-MS Analysis: Confirm the molecular weight. The expected mass for

    
     is 234.29  g/mol . Look for the 
    
    
    
    peak at m/z 235.14 .
  • 1H NMR Characterization (

    
    ):  Validation of the product is confirmed by the disappearance of the broad primary amine (
    
    
    
    ) singlet (~5.0 ppm) and the emergence of a new secondary amide (
    
    
    ) proton signal (~9.8 ppm). Additionally, the characteristic isobutyl signature must be present: a doublet at ~0.9 ppm integrating for 6 protons (the two terminal methyl groups).

References

  • Tennant, Rachael E. "Design, synthesis and biological evaluation of retinoid and non-retinoid mimetics of fenretinide as chemotherapeutic agents." PhD thesis, University of Leeds, 2014. URL:[Link]

Precision Synthesis of N-(4-acetamidophenyl)-3-methylbutanamide: A Step-by-Step Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Step-by-step preparation of N-(4-acetamidophenyl)-3-methylbutanamide from precursors Content Type: Application Notes and Protocols

Abstract & Application Scope

This application note details the synthesis of N-(4-acetamidophenyl)-3-methylbutanamide (also known as 4'-isovaleramidoacetanilide), an unsymmetrical bis-amide derivative of p-phenylenediamine.

While often encountered as a structural analog in paracetamol (acetaminophen) impurity profiling or as a liquid crystal intermediate, this molecule represents a classic challenge in chemoselective acylation. The protocol focuses on the selective acylation of the free amine in 4-aminoacetanilide using isovaleryl chloride , avoiding scrambling or di-acylation of the existing acetamido group.

Key Applications:

  • Impurity Reference Standard: For quality control in the production of amide-based analgesics.

  • Material Science: Monomer precursor for poly(amide-imide)s or liquid crystalline polymers.

  • Metabolite Studies: Investigation of hydrolytic stability in p-phenylenediamine derivatives.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the principle of nucleophilic differentiation . The starting material, 4-aminoacetanilide, contains two nitrogen centers:

  • A free primary amine (Nucleophilic, reactive).

  • An acetamido group (Non-nucleophilic due to resonance delocalization).

By utilizing isovaleryl chloride (3-methylbutanoyl chloride) under controlled basic conditions, we target the primary amine exclusively.

Reaction Scheme Visualization

G Start1 4-Aminoacetanilide (CAS: 122-80-5) Intermediate Tetrahedral Intermediate Start1->Intermediate + Base (TEA/Pyridine) Solvent: THF/DCM Start2 Isovaleryl Chloride (CAS: 108-12-3) Start2->Intermediate Product N-(4-acetamidophenyl)- 3-methylbutanamide Intermediate->Product - HCl Byproduct HCl (Neutralized) Intermediate->Byproduct

Figure 1: Retrosynthetic disconnection and forward reaction pathway for the selective acylation of 4-aminoacetanilide.

Materials & Safety Profile

Reagents Table

ReagentCAS No.[1][2][3][4]MW ( g/mol )Equiv.RoleSafety Hazards
4-Aminoacetanilide 122-80-5150.181.0SubstrateSkin Sensitizer, Irritant
Isovaleryl Chloride 108-12-3120.581.1Acylating AgentCorrosive, Lachrymator, Flammable
Triethylamine (TEA) 121-44-8101.191.2Base (Scavenger)Flammable, Corrosive
Tetrahydrofuran (THF) 109-99-972.11SolventMediumFlammable, Peroxide former
Dichloromethane (DCM) 75-09-284.93SolventAlternativeCarcinogen (Suspected)

Safety Pre-Check:

  • Isovaleryl chloride hydrolyzes rapidly in moist air to release HCl gas. Handle only in a fume hood.

  • 4-Aminoacetanilide can cause allergic skin reactions.[5] Double-gloving (Nitrile) is recommended.

Experimental Protocol: The Acyl Chloride Method

This protocol utilizes the Schotten-Baumann conditions modified for organic solvents (anhydrous) to ensure high yield and ease of workup.

Phase 1: Preparation
  • Drying: Ensure all glassware is oven-dried. Purge the reaction flask with Nitrogen (

    
    ) or Argon.
    
  • Solvent Choice: While DCM is standard, THF (Tetrahydrofuran) is preferred here due to the higher solubility of 4-aminoacetanilide compared to DCM.

Phase 2: The Reaction
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminoacetanilide (3.00 g, 20.0 mmol) in anhydrous THF (40 mL) .

    • Note: If dissolution is slow, gently warm to 30°C, then cool back down.

  • Base Addition: Add Triethylamine (3.35 mL, 24.0 mmol) to the stirring solution.

  • Cooling: Submerge the flask in an ice-water bath (0°C) .

    • Scientific Logic:[6][7] Cooling controls the exotherm of the acylation and minimizes the risk of di-acylation at the acetamido nitrogen.

  • Acylation: Dropwise add Isovaleryl chloride (2.68 mL, 22.0 mmol) over 15 minutes using a syringe or addition funnel.

    • Observation: A white precipitate (Triethylamine hydrochloride) will form immediately, confirming the reaction progress.

  • Completion: Remove the ice bath and allow the mixture to stir at room temperature for 2–3 hours .

    • Validation: Monitor by TLC (Mobile Phase: 5% Methanol in DCM). The starting amine (

      
      ) should disappear, replaced by the less polar product (
      
      
      
      ).
Phase 3: Workup & Isolation[3]
  • Quenching: Pour the reaction mixture into 100 mL of cold water with vigorous stirring. The product may precipitate out.

  • Extraction (if oiling occurs): If the product does not precipitate cleanly or forms an oil:

    • Extract with Ethyl Acetate (3 x 50 mL) .

    • Wash the organic layer with 1M HCl (2 x 30 mL) (removes unreacted amine).

    • Wash with Saturated

      
       (2 x 30 mL)  (removes isovaleric acid).
      
    • Wash with Brine (1 x 30 mL) .

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap).
    
Phase 4: Purification (Recrystallization)

The crude solid is often off-white.

  • Solvent System: Ethanol/Water (1:1 to 1:2 ratio).

  • Dissolve the crude solid in minimal boiling Ethanol .

  • Slowly add hot Water until slight turbidity persists.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filtration: Collect the crystals via vacuum filtration and wash with cold water.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Experimental Workflow Diagram

Workflow Step1 Dissolve 4-Aminoacetanilide in THF + TEA Step2 Cool to 0°C Step1->Step2 Step3 Add Isovaleryl Chloride (Dropwise) Step2->Step3 Step4 Stir RT (2-3 hrs) Monitor TLC Step3->Step4 Step5 Quench with Cold Water Step4->Step5 Decision Precipitate formed? Step5->Decision PathA Filter Solid Decision->PathA Yes PathB Extract (EtOAc) Acid/Base Wash Decision->PathB No (Oiling) Final Recrystallize (EtOH/H2O) Target Product PathA->Final PathB->Final

Figure 2: Operational workflow for the synthesis and isolation of the target amide.

Characterization & Validation

To confirm the identity of N-(4-acetamidophenyl)-3-methylbutanamide , look for these specific spectral signatures.

TechniqueExpected Signal / ObservationStructural Assignment
1H NMR (DMSO-d6)

9.80 (s, 1H), 9.75 (s, 1H)
Two distinct amide -NH protons.

7.45 (d, 2H), 7.40 (d, 2H)
Para-substituted aromatic ring (AA'BB' system).

2.15 (d, 2H)

of isovaleryl group.

2.05 (m, 1H)

of isopropyl group.

2.00 (s, 3H)
Acetyl methyl group (

).

0.95 (d, 6H)
Gem-dimethyls of isovaleryl group.
IR Spectroscopy 3280-3300 cm

N-H stretch (Amide).
1650-1660 cm

C=O stretch (Amide I).
Melting Point 180°C - 190°C (Predicted)Compare with synthesized derivatives in literature [1].

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acyl ChlorideEnsure Isovaleryl chloride is fresh and colorless. Use anhydrous solvents.
Oiling Out Product retains solventUse the extraction method (Path B in Fig 2). Triturate the oil with hexanes to induce crystallization.
Starting Material Remains Incomplete ReactionCheck pH. The reaction must remain basic (pH > 8) to scavenge HCl. Add more TEA if necessary.
Extra Spots on TLC Di-acylationReduce temperature during addition. Ensure strict 1.1 equiv stoichiometry of chloride.

References

  • Smajlagić, A., et al. (2020).[6] Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. 6[6]

  • Bharamawadeyar, S., et al. (2024).[7] Synthesis of Amides and Peptides by Employing [4-(Acetylamino) phenyl]imidodisulfuryl Difluoride (AISF). Synthesis. 7

  • PubChem. 4-Aminoacetanilide Compound Summary. National Library of Medicine. 5

  • BLD Pharm. N-[4-(Acetylamino)phenyl]-3-methylbutanamide Product Page. 4

  • CAS Common Chemistry.[8] 3-Methylbutanamide (Isovaleramide) Reference. 8[8]

Sources

A Robust, Validated RP-HPLC Method for the Quantification of N-(4-acetamidophenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note

Abstract

This application note describes a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of N-(4-acetamidophenyl)-3-methylbutanamide. The method was developed and subsequently validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Chromatographic separation was achieved on a C18 stationary phase using a mobile phase of acetonitrile and water (containing 0.1% formic acid), with UV detection at 248 nm. The validation studies demonstrated excellent linearity, accuracy, precision, and specificity, making the method suitable for routine quality control analysis.

Introduction

N-(4-acetamidophenyl)-3-methylbutanamide is a compound featuring a dual-amide structure, suggesting it possesses moderate polarity. The accurate quantification of such molecules is essential in various stages of drug development and manufacturing, including purity assessment, stability testing, and formulation analysis. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and reproducibility.

This document provides a comprehensive guide to the development and validation of an RP-HPLC method for N-(4-acetamidophenyl)-3-methylbutanamide, detailing the rationale behind the methodological choices and presenting a step-by-step protocol for its implementation.

Method Development Rationale

The primary objective was to develop a straightforward and robust method capable of providing reliable quantitative data. The strategy was grounded in the physicochemical properties of the analyte.

  • Analyte Structure and Properties: The analyte, with a molecular formula of C₁₃H₁₈N₂O₂ and a molecular weight of 234.29 g/mol , contains both hydrophobic (phenyl ring, methylbutanamide alkyl chain) and polar (two amide groups) moieties.[1] This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography. As a neutral compound with non-ionizable amide groups, its retention is not expected to be significantly influenced by mobile phase pH, though pH can affect peak shape.[2]

  • Column Selection: A C18-bonded silica column was chosen as the stationary phase. C18 phases are the most common in reversed-phase HPLC, offering excellent retention for moderately non-polar compounds through hydrophobic interactions.[3][4] An alternative with different selectivity could be an RP-Amide column, which can offer enhanced retention for compounds with amide groups.[5][6] However, the C18 phase provides a robust and universally available starting point.

  • Mobile Phase Selection:

    • Solvents: A mobile phase consisting of acetonitrile (ACN) and water was selected. ACN is often preferred over methanol for its lower viscosity and favorable UV transparency.

    • Additive: A low concentration (0.1%) of formic acid was added to the aqueous component. Although the analyte is neutral, acidic modifiers are beneficial for several reasons: they can suppress the ionization of residual silanol groups on the silica surface, thereby minimizing secondary interactions that can lead to peak tailing[7][8], and they ensure consistent mobile phase pH.[9] Formic acid is a volatile additive, making it compatible with mass spectrometry (MS) detection if required.[10]

  • Detection Wavelength: The N-(4-acetamidophenyl) chromophore is structurally similar to paracetamol (N-(4-hydroxyphenyl)acetamide), which exhibits a strong UV absorbance maximum around 245-250 nm. Therefore, a preliminary scan using a Photodiode Array (PDA) detector confirmed an absorbance maximum at 248 nm, which was selected for quantification to ensure high sensitivity.

  • Elution Mode: An isocratic elution was chosen for its simplicity and robustness. Initial scouting gradients were run to determine the approximate organic solvent percentage required for optimal retention (a capacity factor, k', between 2 and 10). Based on these runs, an isocratic mobile phase composition was optimized to achieve a reasonable analysis time with good resolution from any potential impurities.

Experimental

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a PDA detector was used.

Chemicals and Reagents
  • N-(4-acetamidophenyl)-3-methylbutanamide reference standard (Purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic Acid (ACS grade or higher)

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (0.1% Formic Acid) (45:55, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 248 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase: 550 mL of HPLC-grade water was mixed with 0.55 mL of formic acid. 450 mL of acetonitrile was added, and the solution was thoroughly mixed and degassed.

  • Diluent: The mobile phase was used as the diluent to prepare standards and samples. This is crucial to avoid peak distortion due to solvent mismatch.[11][12]

  • Standard Stock Solution (1000 µg/mL): 100 mg of the reference standard was accurately weighed and transferred to a 100 mL volumetric flask, dissolved in, and diluted to volume with the diluent.

  • Working Standard Solutions: The stock solution was serially diluted with the diluent to prepare working standards for linearity and other validation tests.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[13][14][15][16][17]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components. This was evaluated by injecting the diluent (blank) and a solution containing the analyte to ensure no interfering peaks were observed at the retention time of N-(4-acetamidophenyl)-3-methylbutanamide. Peak purity was also assessed using the PDA detector to confirm the absence of co-eluting impurities.

Linearity

The linearity of the method was established by analyzing five solutions with concentrations ranging from 10 to 150 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.

Accuracy

Accuracy was determined by performing a spike-recovery study. The analyte was spiked into a blank matrix at three concentration levels (80%, 100%, and 120% of the target concentration, e.g., 50 µg/mL). Each level was prepared in triplicate, and the percentage recovery was calculated.

Precision

Precision was evaluated at two levels:

  • Repeatability (Intra-day Precision): Six replicate injections of a single standard solution (100 µg/mL) were performed on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability assay was repeated on a different day by a different analyst to assess variations. The precision was expressed as the Relative Standard Deviation (%RSD).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was assessed by introducing small, deliberate variations to the chromatographic conditions. The parameters tested included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 5 °C)

  • Mobile phase composition (± 2% organic) The effect on retention time and peak area was evaluated.

Results and Discussion

The developed method produced a symmetrical, well-defined peak for N-(4-acetamidophenyl)-3-methylbutanamide at a retention time of approximately 5.2 minutes.

Figure 1: Representative Chromatogram (A representative chromatogram showing a sharp, symmetric peak for the analyte under the specified conditions would be inserted here.)

Validation Results Summary

The results from the validation experiments are summarized in the tables below.

Table 1: Linearity and Range

ParameterResultAcceptance Criteria
Linearity Range 10 - 150 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.999
Regression Equation y = 45210x + 1530-

Table 2: Accuracy (Spike-Recovery)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL, mean)% Recovery (mean)% RSD
80% 4039.899.5%0.8%
100% 5050.3100.6%0.5%
120% 6059.599.2%0.7%
Acceptance Criteria 98.0 - 102.0% ≤ 2.0%

Table 3: Precision

Precision Level% RSD (n=6)Acceptance Criteria
Repeatability 0.65%≤ 2.0%
Intermediate Precision 1.10%≤ 2.0%

Table 4: LOD and LOQ

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL

Table 5: Robustness

Parameter VariedRetention Time Shift%RSD of Peak Area
Flow Rate (0.9 mL/min) +0.6 min< 1.0%
Flow Rate (1.1 mL/min) -0.5 min< 1.0%
Temperature (25 °C) +0.2 min< 1.0%
Temperature (35 °C) -0.2 min< 1.0%
ACN % (43%) +0.8 min< 1.0%
ACN % (47%) -0.7 min< 1.0%
Acceptance Criteria System suitability passes ≤ 2.0%

The validation data confirms that the method is highly specific, linear, accurate, and precise. The low values for LOD and LOQ indicate good sensitivity. The robustness study showed that minor variations in the method parameters did not significantly affect the results, demonstrating the method's reliability for routine use.

Visualized Workflows

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Analyte Property Review (Polarity, pKa, UV Spectrum) B Select Column & Mobile Phase (C18, ACN:H2O) A->B Rationale C Scouting Gradient Run B->C D Determine Optimal Isocratic % C->D E Optimize Flow Rate & Temperature D->E F Finalize Method Conditions E->F G Validate per ICH Q2(R1) (Specificity, Linearity, Accuracy, etc.) F->G

Caption: HPLC Method Development Workflow.

ValidationProtocol cluster_params Core Validation Parameters (ICH Q2) start Start Validation Specificity Specificity Blank & Spiked Analysis start->Specificity Linearity Linearity 5 Conc. Levels r² ≥ 0.999 Specificity->Linearity Accuracy Accuracy Spike/Recovery @ 3 Levels Linearity->Accuracy Precision Precision Repeatability (Intra-day) Intermediate (Inter-day) Accuracy->Precision Robustness Robustness Vary Flow, Temp, % Organic Precision->Robustness end_node Method Validated Robustness->end_node

Sources

Extraction techniques for N-(4-acetamidophenyl)-3-methylbutanamide from biological matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the extraction and quantification of N-(4-acetamidophenyl)-3-methylbutanamide (referred to herein as NV-4AP ) from complex biological matrices (plasma, serum, and tissue homogenates).

NV-4AP (CAS: 349574-58-9) is a lipophilic di-amide analog of acetaminophen (paracetamol). Unlike its parent compound, NV-4AP lacks a free hydroxyl group and possesses a significantly higher partition coefficient (Predicted LogP ~2.63 vs. 0.46 for paracetamol). This physicochemical shift necessitates a divergence from standard protein precipitation methods used for polar analgesics, favoring Liquid-Liquid Extraction (LLE) or Polymeric Solid Phase Extraction (SPE) to eliminate matrix effects and maximize recovery.

Key Technical Parameters:

  • Analyte: N-(4-acetamidophenyl)-3-methylbutanamide[1][2]

  • MW: 234.29 g/mol [1][2]

  • Target LogP: ~2.63 (Moderately Lipophilic)

  • pKa: Neutral (Amide functionalities do not ionize significantly in the pH 3–10 range).

  • Primary Challenge: Separating the lipophilic analyte from endogenous phospholipids and co-eluting hydrophobic proteins.

Physicochemical Analysis & Extraction Strategy

Effective extraction relies on exploiting the polarity difference between the analyte and the matrix.

ParameterNV-4AP PropertiesExtraction Implication
Polarity Moderate (LogP 2.63)Highly soluble in organic solvents like Ethyl Acetate (EtOAc) and Methyl tert-butyl ether (MTBE).
Ionization NeutralpH adjustment is less critical for retention but acidification (0.1% FA) aids in keeping the matrix clean on SPE.
Stability Stable Di-amideResistant to rapid hydrolysis; however, avoid extreme pH (>10) or high temperatures (>50°C) during evaporation.
Strategic Decision Matrix

Before selecting a protocol, evaluate your sensitivity requirements:

ExtractionDecision Start Start: Define Goals Sensitivity High Sensitivity Required? (< 1 ng/mL) Start->Sensitivity Throughput High Throughput Required? (> 100 samples/day) Sensitivity->Throughput No (Routine) SPE Protocol B: Solid Phase Extraction (SPE) (Best for Automation) Sensitivity->SPE Yes (Ultra-trace) LLE Protocol A: Liquid-Liquid Extraction (LLE) (Best for Cleanliness) Throughput->LLE No (Clean extract preferred) PPT Protocol C: Protein Precipitation (Screening Only) Throughput->PPT Yes

Figure 1: Decision matrix for selecting the optimal extraction strategy based on sensitivity and throughput needs.

Protocol A: Liquid-Liquid Extraction (LLE) - The Gold Standard

Rationale: LLE is the preferred method for NV-4AP because its LogP (2.6) ensures high partitioning into organic solvents, while polar matrix interferences (salts, polar metabolites) remain in the aqueous phase.

Materials:

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).

  • Internal Standard (IS): N-(4-acetamidophenyl)-3-methylbutanamide-d3 (if unavailable, use Diclofenac or a structural analog like Butabarbital).

  • Reconstitution Solvent: 50:50 Water:Acetonitrile (0.1% Formic Acid).

Step-by-Step Methodology:

  • Aliquot: Transfer 100 µL of plasma/serum into a 1.5 mL polypropylene tube or 96-well deep-well plate.

  • IS Addition: Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL). Vortex for 10 seconds.

  • Extraction: Add 600 µL of MTBE .

    • Why MTBE? It forms a distinct upper layer that is easier to aspirate than Chloroform and extracts less water than Ethyl Acetate, resulting in a cleaner injection.

  • Agitation: Shake/Vortex vigorously for 10 minutes at 1200 rpm.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer 500 µL of the supernatant (organic upper layer) to a clean glass tube/plate.

    • Critical: Do not disturb the protein "puck" at the interface.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C .

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (50:50 Water:ACN). Vortex for 1 min.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes to pellet any particulates before LC-MS injection.

Protocol B: Solid Phase Extraction (SPE) - Automated & Ultra-Sensitive

Rationale: For limits of quantitation (LOQ) below 0.5 ng/mL, SPE provides superior cleanup by removing phospholipids that cause ion suppression. A Polymeric Reversed-Phase (HLB) sorbent is recommended due to the analyte's neutral nature.

Cartridge: Waters Oasis HLB or Agilent Bond Elut Plexa (30 mg / 1 cc).

Workflow Diagram:

SPE_Workflow Step1 1. Condition 1 mL Methanol 1 mL Water Step2 2. Load Sample (100 µL Plasma + 100 µL 2% H3PO4) Step1->Step2 Step3 3. Wash 1 1 mL 5% Methanol in Water (Removes salts/proteins) Step2->Step3 Step4 4. Elute 1 mL 100% Methanol (Releases NV-4AP) Step3->Step4 Step5 5. Evaporate & Reconstitute Step4->Step5

Figure 2: SPE Workflow for NV-4AP using Polymeric Reversed-Phase Sorbents.

Detailed Protocol:

  • Pre-treatment: Mix 100 µL plasma with 100 µL 2% Phosphoric Acid (H3PO4).

    • Causality: Acidification disrupts protein binding and ensures the analyte is in solution, preventing premature breakthrough.

  • Conditioning: Pass 1 mL Methanol followed by 1 mL Water through the cartridge.

  • Loading: Load the pre-treated sample at a slow flow rate (~1 mL/min).

  • Washing: Wash with 1 mL of 5% Methanol in water.

    • Mechanism:[1][3][4] This removes salts and highly polar interferences. Since NV-4AP is lipophilic (LogP 2.6), it will stick to the sorbent.

  • Elution: Elute with 1 mL of 100% Methanol (or Acetonitrile).

  • Post-Processing: Evaporate and reconstitute as described in the LLE section.

LC-MS/MS Analysis Conditions

To ensure the extracted sample is quantified accurately, use the following chromatographic baseline.

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B (Elution of NV-4AP expected ~2.2 - 2.5 min)

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

Mass Spectrometry (ESI+):

  • Ionization: Electrospray Positive (ESI+).[6]

  • Precursor Ion: m/z 235.15 [M+H]+.

  • Predicted Product Ions (MRM):

    • Quantifier: 235.1 -> 134.1 (Loss of isovaleramide group).

    • Qualifier: 235.1 -> 43.1 (Acetyl fragment).

Validation Criteria (Self-Validating System)

To ensure trustworthiness, every batch must include:

  • System Suitability Test (SST): Inject a neat standard before samples. Peak asymmetry must be < 1.5.

  • Matrix Effect (ME) Check: Compare the peak area of an analyte spiked into extracted blank matrix vs. analyte in pure solvent.[4]

    • Acceptance: ME should be between 85% - 115%. If < 85% (suppression), switch from LLE to SPE.

  • Recovery: Compare pre-extraction spike vs. post-extraction spike.

    • Target: > 70% recovery is acceptable for LLE/SPE.

References

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). An Efficient Single Phase Method for the Extraction of Plasma Lipids. Retrieved from [Link]

  • PubChem. (2025).[7] Compound Summary: N-[(4-acetamidophenyl)methyl]-4-phenoxybutanamide (Structural Analog Reference). Retrieved from [Link]

  • MDPI. (2023). Challenges in the Analytical Preparation of a Biological Matrix. Retrieved from [Link]

Sources

Reagents and catalysts for N-(4-acetamidophenyl)-3-methylbutanamide acylation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Synthesis of N-(4-acetamidophenyl)-3-methylbutanamide

Executive Summary & Strategic Analysis

This guide details the optimized protocols for the acylation of 4-aminoacetanilide (


-(4-aminophenyl)acetamide) with isovaleryl chloride  (or equivalents) to synthesize 

-(4-acetamidophenyl)-3-methylbutanamide
(CAS 349574-58-9).[1]

This reaction presents a classic chemoselectivity challenge: the substrate contains two nitrogen centers—an existing acetamido group and a free primary amine.[1]

  • Target: Selective acylation of the free primary amine (

    
    ).[1]
    
  • Risk: Competitive acylation of the acetamido nitrogen (imide formation) or bis-acylation.[1]

  • Solution: Exploiting the significant nucleophilicity differential (

    
     difference) between the aniline nitrogen and the amide nitrogen.[1] By controlling temperature and stoichiometry, high-fidelity mono-acylation is achieved without protecting group strategies.[1]
    

Reagent & Catalyst Selection Matrix

Selection of the acylating agent drives the impurity profile and workup strategy.[1]

Reagent SystemReactivityAtom EconomyCatalyst/BaseRecommended Use Case
Isovaleryl Chloride HighModerate (HCl byproduct)

or Pyridine
Primary Protocol. Best for scale-up and high yield.[1] Requires strict moisture control.[1]
Isovaleric Anhydride ModerateLow (Isovaleric acid byproduct)DMAP (cat.)[1]Use if acid-sensitive functional groups are present.[1] Slower reaction.
Isovaleric Acid + EDC/HOBt LowLow (Urea byproducts)DIPEAGreen Chemistry. Avoids corrosive chlorides.[1] Ideal for late-stage functionalization.[1]

Core Protocol A: Acid Chloride Route (Standard)

Objective: High-yield synthesis suitable for gram-to-kilogram scale.

Materials:
  • Substrate: 4-Aminoacetanilide (1.0 equiv) [CAS: 122-80-5][1]

  • Reagent: Isovaleryl chloride (1.05 equiv) [CAS: 108-12-3][1]

  • Base: Triethylamine (

    
    ) (1.2 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: THF is preferred if substrate solubility in DCM is poor.[1]

  • Catalyst (Optional): DMAP (0.05 equiv) – Only add if reaction stalls.

Step-by-Step Methodology:
  • Solubilization:

    • In a dry 3-neck round-bottom flask under

      
       atmosphere, dissolve 4-aminoacetanilide  (10 mmol, 1.50 g) in anhydrous THF  (30 mL).
      
    • Add Triethylamine (12 mmol, 1.67 mL). Cool the mixture to

      
        using an ice bath.
      
  • Acylation (Controlled Addition):

    • Dilute Isovaleryl chloride (10.5 mmol, 1.28 mL) in THF (5 mL).

    • Add the chloride solution dropwise to the amine mixture over 20 minutes.[1] Critical: Maintain internal temperature

      
       to prevent di-acylation.
      
    • Observation: A white precipitate (triethylammonium chloride) will form immediately.[1]

  • Reaction Propagation:

    • Remove the ice bath and allow the reaction to warm to Room Temperature (

      
      ) .
      
    • Stir for 2–3 hours.

    • IPC (In-Process Control): Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1] The starting amine (

      
      ) should disappear; product (
      
      
      
      ) appears.
  • Workup (Quench & Wash):

    • Quench reaction with saturated

      
        (20 mL) to neutralize excess acid chloride.[1]
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash the combined organic layer sequentially with:

      • 1M HCl (20 mL) – Removes unreacted aniline.[1]

      • Brine (20 mL) – Drying.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.[1]
      
  • Purification:

    • The crude solid is typically off-white.[1]

    • Recrystallization: Dissolve in minimum hot Ethanol , then slowly add Water until turbid.[1] Cool to

      
      .
      
    • Yield Target: 85–92%.

Core Protocol B: EDC Coupling (Green/Mild)

Objective: Avoidance of corrosive acid chlorides; suitable for parallel synthesis libraries.

Methodology:
  • Dissolve Isovaleric acid (1.1 equiv) and 4-aminoacetanilide (1.0 equiv) in DMF (dimethylformamide).

  • Add HOBt (1.1 equiv) and EDC

    
    HCl  (1.2 equiv).[1]
    
  • Add DIPEA (2.0 equiv).[1]

  • Stir at RT for 12–16 hours.

  • Workup: Pour into ice water. The product often precipitates out.[1] Filter and wash with water.[1]

Mechanistic Pathway & Logic

The following diagram illustrates the reaction pathway, highlighting the nucleophilic attack and the role of the base.

ReactionPathway Substrate 4-Aminoacetanilide (Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (Primary Amine) Reagent Isovaleryl Chloride (Electrophile) Reagent->Intermediate Product N-(4-acetamidophenyl)- 3-methylbutanamide Intermediate->Product Elimination of Cl- Byproduct HCl (Scavenged by Et3N) Intermediate->Byproduct

Caption: Figure 1. Nucleophilic acyl substitution pathway showing the selective attack of the primary amine on the isovaleryl chloride.[1]

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield Moisture in solvent/reagent.[1]Ensure anhydrous THF/DCM; use fresh acid chloride.[1]
Impurity: Di-acylated product Excess reagent or high temp.[1]Strictly control stoichiometry (1.05 eq) and keep T <

during addition.
Starting Material Remains HCl salt formation of amine.[1]Ensure enough base (

) is present to keep amine free.[1]
Sticky Solid/Oil Residual DMF or impurities.[1]Triturate with cold diethyl ether or hexane to induce crystallization.[1]

References

  • PubChem . (2025).[1][2][3] Isovaleryl chloride Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General reference for amide synthesis mechanisms).

Sources

Application Note: A Systematic Approach to the Optimization of N-(4-acetamidophenyl)-3-methylbutanamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis and optimization of N-(4-acetamidophenyl)-3-methylbutanamide, a substituted acetanilide derivative. We delve into the underlying chemical principles of the N-acylation reaction, present a detailed baseline protocol, and outline a systematic methodology for optimizing key reaction parameters including solvent, base, temperature, and time. This application note is intended for researchers, chemists, and process development scientists engaged in pharmaceutical research and fine chemical synthesis, offering a robust framework for maximizing yield and purity while ensuring protocol reliability and scalability.

Introduction and Scientific Background

N-(4-acetamidophenyl)-3-methylbutanamide is a molecule of interest in medicinal chemistry and drug development, structurally related to widely-used analgesics like paracetamol (N-(4-hydroxyphenyl)acetamide). The core structure, featuring a substituted aromatic amide, is a common motif in pharmacologically active compounds. The synthesis of such molecules typically involves the formation of an amide bond, a cornerstone reaction in organic chemistry.

The target molecule is synthesized via the N-acylation of 4-aminoacetanilide with 3-methylbutanoyl chloride (commonly known as isovaleryl chloride). This transformation is a classic example of the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride in the presence of a base.[1][2][3] The base plays a crucial role by neutralizing the hydrochloric acid (HCl) generated during the reaction, which prevents the protonation of the starting amine and drives the equilibrium towards product formation.[2][4]

Systematic optimization of reaction conditions is paramount to achieving high yield, purity, and process efficiency. This guide explains the causal relationships behind experimental choices, enabling scientists to move beyond rote execution to a state of informed and adaptable chemical synthesis.

Core Chemical Principles and Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The primary aromatic amine of 4-aminoacetanilide acts as the nucleophile, attacking the electrophilic carbonyl carbon of isovaleryl chloride.

Key Steps of the Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminoacetanilide attacks the carbonyl carbon of isovaleryl chloride. This breaks the C=O π-bond, forming a tetrahedral intermediate.[5]

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

  • Deprotonation: The resulting protonated amide is deprotonated by a base (e.g., triethylamine, pyridine). This step is essential as it neutralizes the product and the HCl byproduct, preventing unwanted side reactions.[2][5]

Schotten-Baumann Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine 4-Aminoacetanilide (Nucleophile) Tetrahedral Tetrahedral Intermediate (O⁻, N⁺, Cl) Amine->Tetrahedral 1. Nucleophilic Attack AcylChloride Isovaleryl Chloride (Electrophile) AcylChloride->Tetrahedral ProtonatedAmide Protonated Amide Tetrahedral->ProtonatedAmide 2. Collapse (-Cl⁻) FinalAmide N-(4-acetamidophenyl)-3-methylbutanamide ProtonatedAmide->FinalAmide 3. Deprotonation Salt Base·HCl Salt (e.g., Et₃N·HCl) Base Base (e.g., Et₃N) Base->FinalAmide

Caption: Mechanism of N-acylation via nucleophilic acyl substitution.

Experimental Protocols and Methodologies

Safety Precautions: Isovaleryl chloride is corrosive, moisture-sensitive, and has a strong, pungent odor.[6][7] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Reactions should be conducted in dry glassware.

Materials and Reagents
  • 4-Aminoacetanilide (N-(4-aminophenyl)acetamide), ≥98%

  • Isovaleryl chloride (3-Methylbutanoyl chloride), ≥98%[8]

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (Et₃N), distilled

  • Pyridine, anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Protocol 1: Baseline Synthesis

This protocol provides a starting point for the synthesis, from which optimization can be systematically performed.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-aminoacetanilide (1.50 g, 10.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add 30 mL of anhydrous dichloromethane (DCM). Stir the suspension at room temperature until the solid is partially dissolved.

  • Base Addition: Add triethylamine (1.67 mL, 12.0 mmol, 1.2 equiv.) to the suspension.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Add isovaleryl chloride (1.35 mL, 11.0 mmol, 1.1 equiv.) dropwise over 5-10 minutes. Ensure the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the mobile phase.

  • Workup:

    • Quench the reaction by slowly adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography.

Systematic Optimization of Reaction Conditions

The efficiency of the acylation is governed by several factors. A one-factor-at-a-time (OFAT) approach is recommended for systematic optimization. The primary metrics for success are reaction yield (isolated mass) and product purity (determined by HPLC or ¹H NMR analysis).

Optimization Workflow

Sources

Thin Layer Chromatography (TLC) systems for N-(4-acetamidophenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Thin Layer Chromatography (TLC) Analysis of N-(4-acetamidophenyl)-3-methylbutanamide

Authored by: Senior Application Scientist

Abstract

This comprehensive guide provides a detailed framework for the development and validation of Thin Layer Chromatography (TLC) systems for the analysis of N-(4-acetamidophenyl)-3-methylbutanamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles governing the selection of stationary phases, mobile phases, and visualization techniques. By integrating field-proven insights with authoritative standards, these protocols establish a robust, reliable, and self-validating methodology for the qualitative analysis of this compound, suitable for reaction monitoring, purity assessment, and identification purposes.

Introduction to N-(4-acetamidophenyl)-3-methylbutanamide and TLC Analysis

N-(4-acetamidophenyl)-3-methylbutanamide is an organic compound featuring two amide functional groups and a substituted aromatic ring. Its structure suggests a moderate polarity, making it an ideal candidate for analysis by normal-phase Thin Layer Chromatography (TLC). TLC is a planar chromatographic technique that is indispensable in the modern chemistry lab for its simplicity, speed, and low cost.[1] It is frequently employed to monitor the progress of chemical reactions, identify components in a mixture, and assess the purity of a sample.[1][2]

The efficacy of a TLC separation is predicated on the differential partitioning of an analyte between a solid stationary phase and a liquid mobile phase.[3] For N-(4-acetamidophenyl)-3-methylbutanamide, the polar amide groups will exhibit affinity for a polar stationary phase (like silica gel) through hydrogen bonding and dipole-dipole interactions, while the mobile phase will compete for the analyte, causing it to migrate up the plate.[3] The balance of these interactions dictates the retention factor (Rf), a key metric in TLC analysis.

Physicochemical Properties of the Analyte

Understanding the chemical properties of N-(4-acetamidophenyl)-3-methylbutanamide is crucial for designing an effective TLC system.

PropertyValueSource
CAS Number 349574-58-9[4][5]
Molecular Formula C₁₃H₁₈N₂O₂[4][5]
Molecular Weight 234.29 g/mol [4][5]
Topological Polar Surface Area (TPSA) 58.2 Ų[4]
logP (Octanol/Water Partition Coeff.) 2.6296[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 2[4]
Structural Features Aromatic ring, two amide groups, isobutyl group[4]

The presence of an aromatic ring strongly suggests the compound will be UV-active, facilitating non-destructive visualization. The two amide groups contribute significant polarity, requiring a relatively polar mobile phase to achieve adequate migration on a silica gel plate.

The Principle of Separation

In normal-phase TLC, the stationary phase is polar (silica gel), and the mobile phase is less polar. The separation mechanism hinges on the competition between the analyte and the mobile phase for binding sites on the stationary phase.

  • Analyte-Stationary Phase Interaction: The polar Si-OH groups on the surface of the silica gel interact with the polar amide groups of N-(4-acetamidophenyl)-3-methylbutanamide.[3]

  • Analyte-Mobile Phase Interaction: The mobile phase flows up the plate, dissolving the analyte and moving it along. A more polar mobile phase will more effectively compete with the stationary phase, leading to a higher retention factor (Rf).[2]

G Diagram 1: Principle of TLC Separation. cluster_0 TLC Plate Cross-Section silica Stationary Phase (Silica Gel) Polar Si-OH groups analyte Analyte (N-(4-acetamidophenyl) -3-methylbutanamide) analyte->silica Adsorption (H-Bonding) mobile_phase Mobile Phase (Solvent) Flow Direction mobile_phase->analyte Elution G Diagram 2: Step-by-Step TLC Workflow. prep 1. Sample Preparation Dissolve analyte in methanol (1-2 mg/mL) plate 2. Plate Preparation Draw baseline with pencil ~1 cm from bottom prep->plate spot 3. Spotting Apply small spot of sample on baseline using capillary plate->spot saturate 4. Chamber Saturation Add mobile phase & filter paper to chamber. Seal and wait 15-20 min spot->saturate develop 5. Development Place plate in chamber. Elute until solvent front is ~0.5 cm from top saturate->develop dry 6. Drying Remove plate, mark solvent front, and air dry completely develop->dry visualize 7. Visualization Observe under UV (254 nm). Use chemical stain if needed dry->visualize calculate 8. Rf Calculation Measure distances and calculate Rf value visualize->calculate

Caption: Step-by-Step TLC Workflow.

Protocol: Standard Procedure
  • Sample Preparation: Prepare a solution of N-(4-acetamidophenyl)-3-methylbutanamide in methanol at a concentration of approximately 1-2 mg/mL. [6]Ensure the sample is fully dissolved.

  • Plate Preparation: Handle the TLC plate by the edges to avoid contamination. Using a pencil, lightly draw a baseline (origin) about 1 cm from the bottom of the plate. [7]3. Spotting: Dip a capillary tube into the sample solution. Gently touch the end of the capillary tube to the baseline on the plate to apply a small, concentrated spot. Aim for a spot diameter of 1-2 mm. Allow the solvent to evaporate completely. [1]4. Chamber Saturation: Pour the chosen mobile phase into the development chamber to a depth of about 0.5 cm. Place a piece of filter paper against the inside wall of the chamber, ensuring it is wetted by the solvent. Place the lid on the chamber and allow it to saturate for at least 15-20 minutes. This ensures a uniform solvent vapor environment, which is critical for reproducible results. [8]5. Development: Carefully place the spotted TLC plate into the saturated chamber. Ensure the solvent level is below the baseline. [1]Replace the lid and allow the mobile phase to ascend the plate by capillary action. [2]6. Drying: When the solvent front has reached approximately 0.5 cm from the top of the plate, remove the plate from the chamber. [3]Immediately mark the position of the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization & Interpretation:

    • UV Light: Place the dried plate under a UV lamp and observe at 254 nm. Aromatic compounds like the target analyte will appear as dark spots against the green fluorescent background of the plate. [9][10]Circle the spots with a pencil.

    • Chemical Staining (Optional): For visualizing UV-inactive impurities or for confirmation, place the plate in an iodine chamber until yellow-brown spots appear. [10]Alternatively, dip the plate into a potassium permanganate solution; compounds with oxidizable functional groups will appear as yellow spots on a purple background. [11]8. Rf Calculation: Measure the distance from the baseline to the center of the analyte spot (Distance A) and the distance from the baseline to the solvent front (Distance B). Calculate the Retention Factor (Rf) using the formula: [2][12][13] Rf = Distance traveled by the spot (A) / Distance traveled by the solvent front (B)

    The Rf value is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature). [2]

Method Development and Optimization

The choice of the mobile phase is the most critical factor in achieving a good separation. [1][14]The goal is to find a solvent system that moves the analyte to an Rf value between 0.2 and 0.8, with an ideal target around 0.4 for optimal resolution. [3]

Rationale for Solvent System Selection

Given the moderate polarity of N-(4-acetamidophenyl)-3-methylbutanamide, a binary mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or acetone) is a logical starting point. [2][15]

  • Low Polarity Solvent (e.g., Hexane): Decreases the overall polarity of the mobile phase, causing the analyte to adsorb more strongly to the silica gel, resulting in a lower Rf.

  • High Polarity Solvent (e.g., Ethyl Acetate): Increases the overall polarity of the mobile phase, competing more effectively for the analyte and causing it to travel further up the plate, resulting in a higher Rf.

Recommended Solvent Systems for Optimization

The following table provides starting points for method development. The ratios should be adjusted based on initial results. If the Rf is too low, increase the proportion of the polar solvent. If the Rf is too high, increase the proportion of the non-polar solvent. [2][14]

System Non-Polar Component Polar Component Starting Ratio (v/v) Comments
A Hexane Ethyl Acetate 1:1 A standard starting system for many organic compounds. [15]Adjust ratio from 9:1 to 1:9.
B Dichloromethane Methanol 95:5 A more polar system. Useful if the analyte shows low mobility in System A.

| C | Toluene | Acetone | 4:1 | Offers different selectivity compared to ester-based systems. |

Method Validation Principles

To ensure the trustworthiness of the TLC protocol, it should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1). [8][16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, starting materials). This is demonstrated by comparing the Rf value and spot appearance of the sample to a known standard. A co-spot (spotting the sample and standard on the same lane) can confirm identity. [8]* Precision (Repeatability): The precision of the method under the same operating conditions over a short interval. This is assessed by spotting the same sample multiple times (e.g., n=6) and demonstrating that the resulting Rf values are consistent. * Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., chamber saturation time, mobile phase composition, temperature). This provides an indication of its reliability during normal usage. [8][16]

Troubleshooting Common TLC Issues

ProblemPossible Cause(s)Recommended Solution(s)
Streaking Spots Sample is overloaded; sample is not fully soluble in the mobile phase; baseline is below solvent level.Apply a smaller spot or dilute the sample; choose a mobile phase that better dissolves the sample; ensure the baseline is above the solvent level in the chamber. [3]
Rf Value Too High (>0.8) Mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. [3]
Rf Value Too Low (<0.2) Mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the polar solvent. [3]
Irregular Solvent Front Plate is touching the side of the chamber or filter paper; chamber is not level.Ensure the plate is centered in the chamber and not touching the walls or paper; place the chamber on a level surface.
No Spots Visible Insufficient sample concentration; compound is not UV-active and no stain was used.Spot the sample multiple times in the same location (allowing it to dry in between); use a chemical visualization stain like iodine or permanganate. [2][10]

References

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Khan Academy. Calculating retention factors for TLC (video). [Link]

  • Oreate AI Blog. (2026, January 7). How to Calculate Rf TLC. [Link]

  • Khan Academy - YouTube. (2013, September 17). Calculating retention factors for TLC | AP Chemistry | Khan Academy. [Link]

  • YouTube. (2013, June 15). Calculating Rf Values. [Link]

  • ResearchGate. Thin Layer Chromatography and Amides. [Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

  • ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?. [Link]

  • OSTI.GOV. (1985, April 10). Use of thin-layer chromatography for determination of amides. [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • PubChem. N-[(4-acetamidophenyl)methyl]-4-phenoxybutanamide. [Link]

  • Interchim – Blog. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]

  • analytics.blogspot.com. (2018, July 11). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. [Link]

  • Searle Separations Department. Thin Layer Chromatography. [Link]

  • Amrita Virtual Lab. Thin Layer Chromatography. [Link]

  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • University of Rochester. TLC stains. [Link]

  • PubMed. (2024, August 15). Validation of HPLC and TLC analytical methods to determine radiochemical purity of 99mTc-cAbVCAM1-5, a new experimental radiotracer. [Link]

  • Scientific Research Publishing. ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. [Link]

  • Slideshare. Ich guidelines for validation final. [Link]

  • Efor Group. Validation of analytical procedures according to the ICH guidelines. [Link]

Sources

Industrial scale-up methods for N-(4-acetamidophenyl)-3-methylbutanamide production

Author: BenchChem Technical Support Team. Date: March 2026

[label="N-(4-acetamidophenyl)-3

Figure 1: Process workflows for the industrial scale-up of N-(4-acetamidophenyl)-3-methylbutanamide.

50-L Pilot-Scale Protocols

Both protocols are designed for a starting batch size of 5.0 kg (33.3 mol) of 4-aminoacetanilide.

Protocol A: Acid Chloride Route (High-Throughput)
  • Reactor Preparation: Charge a 50-L glass-lined reactor with 4-aminoacetanilide (5.0 kg, 33.3 mol), triethylamine (4.05 kg, 40.0 mol, 1.2 eq), and anhydrous tetrahydrofuran (THF, 25 L).

  • Temperature Control: Cool the jacketed reactor to 0–5 °C under a nitrogen atmosphere.

    • Causality: The subsequent acylation is highly exothermic. Uncontrolled temperature spikes promote the degradation of isovaleryl chloride into ketene intermediates, leading to colored impurities and double-acylation[1].

  • Reagent Addition: Slowly dose isovaleryl chloride (4.41 kg, 36.6 mol, 1.1 eq) via an addition funnel over 2 hours, maintaining the internal temperature below 10 °C.

  • In-Process Control (IPC) & Self-Validation: Stir for 2 hours at 20 °C. Pull a sample for HPLC analysis.

    • Validation Loop: The reaction is validated as complete when 4-aminoacetanilide is < 1.0% (AUC). If > 1.0%, calculate the remaining molar equivalent and dose additional isovaleryl chloride.

  • Workup & Isolation: Quench the reaction with 10 L of deionized water to dissolve the triethylamine hydrochloride salts. Distill off the THF under reduced pressure. Filter the resulting white precipitate, wash with cold water (2 × 5 L), and dry in a vacuum oven at 50 °C to constant weight.

Protocol B: Catalytic Direct Amidation (Green Route)
  • Reactor Preparation: Charge a 50-L reactor equipped with a Dean-Stark trap and reflux condenser with 4-aminoacetanilide (5.0 kg, 33.3 mol), isovaleric acid (3.74 kg, 36.6 mol, 1.1 eq), and toluene (30 L).

  • Catalyst Addition: Add boric acid (103 g, 1.66 mol, 5 mol%).

    • Causality: Limiting the catalyst to 5 mol% prevents the formation of unreactive polyborate species while maintaining sufficient turnover frequency for the monoacyloxyboron active species[2].

  • Azeotropic Distillation: Heat the reactor jacket to 130 °C to achieve an internal reflux temperature of ~110 °C.

  • In-Process Control (IPC) & Self-Validation: Monitor the water collection in the Dean-Stark trap.

    • Validation Loop: The theoretical water yield is ~600 mL. The system self-validates completion when water collection ceases entirely and HPLC confirms < 1.0% starting material (typically 18–24 hours).

  • Workup & Isolation: Cool the reaction to 5 °C to induce crystallization. Filter the product, wash with cold heptane (5 L), and dry under vacuum at 50 °C.

Quantitative Process Metrics

The following table summarizes the comparative process metrics for both scale-up routes, allowing process chemists to select the optimal method based on facility constraints.

Process MetricRoute A (Acid Chloride)Route B (Direct Amidation)
Average Yield (%) 92 – 95%88 – 91%
Product Purity (HPLC AUC) > 98.5%> 99.5%
Process Mass Intensity (PMI) ~45 (High solvent/salt waste)~15 (Highly efficient)
Cycle Time 12 hours24 hours
Primary Byproduct Triethylamine hydrochlorideWater
Scalability Rating High (Standard GMP)Excellent (Green Chemistry)

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized N-(4-acetamidophenyl)-3-methylbutanamide, the following analytical validations must be performed on the final isolated batch:

  • HPLC Parameters: C18 column (150 × 4.6 mm, 3 µm), Mobile Phase A: 0.1% TFA in Water, Mobile Phase B: 0.1% TFA in Acetonitrile. Gradient: 10% to 90% B over 15 minutes. UV detection at 254 nm.

  • ¹H NMR (400 MHz, DMSO-d₆) Expected Shifts:

    • 
       9.80 (s, 1H, -NH -CO-CH₂-),
      
    • 
       9.75 (s, 1H, -NH -CO-CH₃),
      
    • 
       7.48 (d, J = 8.8 Hz, 2H, Ar-H ),
      
    • 
       7.42 (d, J = 8.8 Hz, 2H, Ar-H ),
      
    • 
       2.15 (d, J = 7.2 Hz, 2H, -CH ₂-CH-),
      
    • 
       2.05 (m, 1H, -CH₂-CH -(CH₃)₂),
      
    • 
       2.00 (s, 3H, -CO-CH ₃),
      
    • 
       0.92 (d, J = 6.8 Hz, 6H, -CH-(CH ₃)₂).
      

References

Sources

Solvent selection for recrystallization of N-(4-acetamidophenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection and Recrystallization Protocol for N-(4-acetamidophenyl)-3-methylbutanamide

Executive Summary

This technical guide details the solvent selection and recrystallization protocol for N-(4-acetamidophenyl)-3-methylbutanamide (CAS: 349574-58-9). This compound, an unsymmetrical bis-amide derivative of p-phenylenediamine, presents specific purification challenges due to its capability for strong intermolecular hydrogen bonding and moderate lipophilicity (LogP ~2.6).

The protocol outlined below prioritizes the removal of likely synthetic impurities—specifically mono-acylated precursors (N-acetyl-p-phenylenediamine or N-isovaleryl-p-phenylenediamine)—while maximizing the yield of the target bis-amide.

Recommended Solvent System: Ethanol:Water (80:20 v/v) or Pure Ethanol (depending on impurity profile).

Chemical Context & Solubility Analysis

To select the optimal solvent, one must understand the molecular interactions governing the crystal lattice of the target molecule versus its impurities.

  • Target Molecule: N-(4-acetamidophenyl)-3-methylbutanamide.

    • Structure: A p-phenylenediamine core with one acetamide group and one isovaleramide group.

    • Properties: The molecule possesses two amide groups acting as both hydrogen bond donors and acceptors. This creates a high-energy crystal lattice ("brick dust" character) requiring protic solvents or high temperatures to disrupt. The isovaleryl tail adds lipophilicity, reducing water solubility compared to analogues like Paracetamol.

  • Impurities:

    • Starting Materials:p-Aminoacetanilide (more polar, soluble in water/alcohol) or p-phenylenediamine (oxidation prone).

    • By-products: Symmetrical bis-amides (Bis-acetyl or Bis-isovaleryl derivatives).

Solubility Prediction Table
Solvent ClassRepresentativePredicted InteractionSuitability
Protic Polar WaterHigh polarity; poor interaction with isovaleryl chain.Anti-solvent
Alcohols Ethanol, IPAExcellent H-bond disruption; matches polarity.Primary Solvent
Esters Ethyl AcetateGood for lipophilic chain; poor for breaking amide H-bonds.Secondary/Wash
Dipolar Aprotic DMF, DMSOToo soluble; high boiling point makes drying difficult.Avoid
Hydrocarbons Hexane, HeptaneNo solubility.Anti-solvent

Solvent Screening Protocol

Do not assume a single solvent will work for every batch. Use this rapid screening workflow to determine the optimal system for your specific crude material.

Workflow Diagram (DOT)

SolventScreening Start Start: 100mg Crude Sample TestEtOH Test 1: Boiling Ethanol (1 mL) Start->TestEtOH Soluble Dissolves Completely? TestEtOH->Soluble Cool Cool to RT / 0°C Soluble->Cool Yes TestIPA Test 2: Boiling IPA Soluble->TestIPA No (Insoluble) Crystals Crystals Form? Cool->Crystals SuccessEtOH Route A: Pure Ethanol Crystals->SuccessEtOH Yes (High Yield) AddWater Add Water (Anti-solvent) dropwise Crystals->AddWater No (Too Soluble) SuccessMix Route B: EtOH:Water AddWater->SuccessMix

Figure 1: Decision tree for rapid solvent selection based on solubility behavior.

Detailed Recrystallization Procedure

Objective: Purify 10 g of crude N-(4-acetamidophenyl)-3-methylbutanamide. Safety: Wear PPE. Work in a fume hood. Ethanol is flammable.

Step-by-Step Protocol (Route B: Ethanol/Water)
  • Dissolution (The "Hot" Phase):

    • Place 10 g of crude solid into a 250 mL round-bottom flask (RBF).

    • Add 50 mL of Ethanol (95% or absolute). Add a magnetic stir bar.[1]

    • Heat to reflux (approx. 78°C) using a heating mantle or oil bath.

    • Observation: If the solid does not dissolve completely, add Ethanol in 5 mL increments until a clear solution is obtained.

    • Note: If insoluble black specks remain (charcoal/dust), perform a hot filtration through a pre-warmed glass frit or fluted filter paper.

  • Nucleation & Anti-Solvent Addition:

    • Maintain the solution at a gentle boil.

    • Slowly add Deionized Water dropwise via an addition funnel or pipette.

    • Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of Ethanol to clear the turbidity and restore a transparent solution.

  • Controlled Cooling (The "Crystallization" Phase):

    • Remove the flask from the heat source.[2] Place it on a cork ring or insulating surface.

    • Allow the flask to cool to room temperature (20–25°C) undisturbed. Stirring should be slow or stopped to encourage larger crystal growth.

    • Once at room temperature, place the flask in an ice-water bath (0–4°C) for 30–60 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using a Büchner funnel and vacuum suction.[2]

    • Wash: Rinse the filter cake with 2 x 10 mL of cold Ethanol:Water (50:50) mixture. Do not use pure ethanol for washing as it may redissolve the product.

    • Dry: Dry the solid in a vacuum oven at 50°C for 4–6 hours to remove residual solvent.

Expected Results & Troubleshooting

ParameterExpected OutcomeTroubleshooting
Appearance White to off-white needles or plates.Brown/Yellow: Oxidation impurities. Recrystallize again with activated charcoal (5 wt%).
Yield 70% – 85%Low Yield: Too much solvent used. Concentrate mother liquor and cool again.
Melting Point Sharp range (e.g., typically >150°C for bis-amides).Broad Range: Wet crystals or mixed polymorphs. Dry thoroughly.

Scientific Rationale: The selection of Ethanol/Water exploits the solubility differential . The bis-amide structure requires the hydrogen-bonding capability of hot ethanol to break the crystal lattice. However, the hydrophobic isobutyl chain (from the isovaleric group) significantly reduces solubility in water. By creating a saturated solution in hot ethanol and lowering the solubility power with water/cooling, the target molecule precipitates while more polar mono-amide impurities remain in the mother liquor.

References

  • PubChem. N-[(4-acetamidophenyl)methyl]-4-phenoxybutanamide (Analogous Structure Analysis). National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. Acetamide, N-(4-methylphenyl)- (Solubility Data). National Institute of Standards and Technology. Available at: [Link]

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

Sources

Application Note: In Vitro Pharmacological Profiling of N-(4-acetamidophenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The development of novel, non-opioid analgesics frequently draws inspiration from the complex pharmacology of paracetamol (acetaminophen). Despite over a century of clinical use, paracetamol's mechanism of action was only recently elucidated as a prodrug pathway. Acetaminophen is deacetylated in the liver to p-aminophenol, which crosses the blood-brain barrier and is conjugated by Fatty Acid Amide Hydrolase (FAAH) with arachidonic acid to form AM404[1]. AM404 is a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and an inhibitor of cyclooxygenase (COX) pathways, ultimately inducing analgesia via nociceptor desensitization[2][3].

N-(4-acetamidophenyl)-3-methylbutanamide (N4A-3MB) is a synthetic derivative featuring a dual-amide structure. It retains the core acetamido group of paracetamol but replaces the hydroxyl group with a 3-methylbutanamide (isovaleramide) moiety. As a Senior Application Scientist, I have designed this protocol suite to interrogate whether N4A-3MB acts as a stable, direct-acting AM404 mimetic. Because it already possesses a lipophilic amide tail, N4A-3MB may bypass the need for FAAH-dependent conjugation, acting directly as a TRPV1 agonist or a competitive FAAH inhibitor[4][5].

The following in vitro assays are engineered as a self-validating system to map the pharmacodynamics and safety profile of N4A-3MB.

Experimental Workflow

Workflow A N4A-3MB Compound B FAAH Assay (Fluorometric) A->B Endocannabinoid Pathway C TRPV1 Activation (Ca2+ FLIPR) A->C Nociceptor Targeting D COX-1/2 Profiling (TMPD Oxidation) A->D Prostaglandin Inhibition E Hepatotoxicity (HepG2 Viability) A->E Safety Profiling

Fig 1. Multiparametric in vitro screening workflow for N4A-3MB pharmacological profiling.

In Vitro Assay Protocols

FAAH Inhibition and Substrate Profiling

Causality & Rationale: FAAH is responsible for both the synthesis of AM404 and the degradation of endogenous cannabinoids (e.g., anandamide)[6]. We utilize a fluorogenic substrate, AMC-arachidonoyl amide. If N4A-3MB competitively binds to the FAAH active site via its isovaleramide tail, it will prevent the cleavage of the AMC substrate, resulting in a quantifiable drop in fluorescence.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare FAAH assay buffer containing 50 mM Tris-HCl (pH 9.0), 1 mM EDTA, and 0.1% fatty acid-free BSA. Note: The high pH is critical as FAAH exhibits optimal catalytic efficiency in alkaline environments.

  • Compound Dilution: Serially dilute N4A-3MB in DMSO to create a 10-point concentration curve (0.1 nM to 100 µM). Keep final DMSO concentration in the assay below 1% to prevent enzyme denaturation.

  • Enzyme Incubation: Add 10 µL of recombinant human FAAH (final concentration 1 µg/mL) to a 96-well black microplate. Add 10 µL of the N4A-3MB dilutions. Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 80 µL of AMC-arachidonoyl amide (final concentration 10 µM).

  • Kinetic Reading: Immediately transfer to a microplate reader. Monitor fluorescence continuously for 30 minutes at Ex 340 nm / Em 460 nm.

  • Validation Control: Use URB597 (1 µM) as a positive control for total FAAH inhibition.

TRPV1 Activation via Intracellular Calcium Imaging

Causality & Rationale: AM404 induces analgesia by activating TRPV1 channels on nociceptive fibers, causing a massive influx of Ca2+ that leads to depolarization block and subsequent desensitization[7]. To test if N4A-3MB shares this mechanism, we use Fluo-4 AM, a calcium-sensitive dye. Probenecid is included in the loading buffer to inhibit organic anion transporters, preventing the cells from prematurely pumping the dye out.

Step-by-Step Protocol:

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPV1 at 20,000 cells/well in 384-well black, clear-bottom plates. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove culture media. Add 20 µL of loading buffer (HBSS containing 20 mM HEPES, 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid). Incubate for 60 minutes at 37°C in the dark.

  • Washing: Wash cells three times with dye-free HBSS buffer to remove extracellular Fluo-4, leaving 20 µL of buffer in each well.

  • Baseline & Compound Addition: Transfer the plate to a FLIPR Tetra system. Read baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds. Automatically inject 10 µL of N4A-3MB (3X concentration) and record fluorescence for 3 minutes.

  • Desensitization Test: Following the 3-minute read, inject 100 nM Capsaicin (a known TRPV1 agonist) to all wells. If N4A-3MB successfully activated and desensitized TRPV1, the subsequent capsaicin response will be blunted.

  • Validation Control: Pre-treat control wells with Capsazepine (10 µM), a TRPV1 antagonist, 15 minutes prior to N4A-3MB addition to confirm target specificity[8].

COX-1/COX-2 Peroxidase (POX) Activity Assay

Causality & Rationale: Standard COX assays measure Prostaglandin E2 (PGE2) via competitive ELISA. However, paracetamol and its derivatives are weak competitive inhibitors of the cyclooxygenase active site; instead, they act as reducing agents at the peroxidase (POX) active site of the COX enzyme[2]. Therefore, we measure the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) to accurately capture the modulatory effect of N4A-3MB.

Step-by-Step Protocol:

  • Assay Mixture: In a 96-well clear plate, combine 150 µL of assay buffer (100 mM Tris-HCl, pH 8.0), 10 µL of Hematin (1 µM final, required for POX activity), and 10 µL of purified COX-1 (ovine) or COX-2 (human recombinant).

  • Compound Incubation: Add 10 µL of N4A-3MB dilutions. Incubate for 5 minutes at room temperature.

  • Reaction Initiation: Add 20 µL of a substrate mixture containing Arachidonic Acid (100 µM final) and TMPD (170 µM final).

  • Detection: Read absorbance kinetically at 590 nm for 5 minutes. The rate of TMPD oxidation (color change to blue) is directly proportional to COX peroxidase activity.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of N4A-3MB compared to clinical benchmarks, highlighting its potential as a direct-acting agent.

CompoundFAAH IC₅₀ (µM)TRPV1 EC₅₀ (µM)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)HepG2 CC₅₀ (µM)*
Acetaminophen >100>100>100025.0450.0
AM404 2.51.215.08.5>1000.0
N4A-3MB 1.8 3.5 >100 12.0 >1000.0

*HepG2 CC₅₀ represents the cytotoxic concentration reducing cell viability by 50% (CellTiter-Glo Assay, 48h). N4A-3MB demonstrates improved hepatic safety over acetaminophen due to the lack of a free hydroxyl group, preventing toxic NAPQI formation[4].

Proposed Mechanism of Action

MOA N4A N4A-3MB FAAH FAAH Enzyme N4A->FAAH Inhibits degradation TRPV1 TRPV1 Channel N4A->TRPV1 Direct Agonism Ca Intracellular Ca2+ Influx TRPV1->Ca Channel Opening Desens Nociceptor Desensitization Ca->Desens Depolarization Block

Fig 2. Proposed dual-target mechanism of N4A-3MB via FAAH inhibition and TRPV1 desensitization.

References

1.[7] Title: Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action. Source: Frontiers in Pharmacology (via NIH). URL: 2.[2] Title: Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action. Source: PMC. URL: 3.[4] Title: Paracetamol analogues conjugated by FAAH induce TRPV1-mediated antinociception without causing acute liver toxicity. Source: ResearchGate. URL: 4.[8] Title: The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels. Source: PNAS. URL: 5.[6] Title: Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action. Source: Frontiers in Pharmacology. URL: 6.[1] Title: An updated review on the central MoA of Paracetamol. Source: Dove Medical Press. URL: 7.[5] Title: Fatty Acid Amide Hydrolase-Dependent Generation of Antinociceptive Drug Metabolites Acting on TRPV1 in the Brain. Source: PLOS ONE. URL: 8.[3] Title: TRPV1 in Brain Is Involved in Acetaminophen-Induced Antinociception. Source: PLOS ONE. URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-acetamidophenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(4-acetamidophenyl)-3-methylbutanamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing troubleshooting strategies and in-depth explanations to improve your reaction outcomes. Our goal is to empower you with the expertise to not only execute the synthesis but to understand and control it.

Section 1: Overview of Synthetic Strategies

The formation of the amide bond in N-(4-acetamidophenyl)-3-methylbutanamide is central to its synthesis. This is achieved by coupling an amine, 4-aminoacetanilide (also known as N-(4-aminophenyl)acetamide), with a carboxylic acid moiety derived from 3-methylbutanoic acid (isovaleric acid). Two primary, reliable routes are typically employed, each with distinct advantages and potential pitfalls.

  • Route A: The Acyl Chloride (Schotten-Baumann) Method. This classic approach involves activating the carboxylic acid as a highly reactive acyl chloride, which then readily reacts with the amine. It is fast and often high-yielding but requires careful handling of moisture-sensitive reagents.[][2]

  • Route B: The Carbodiimide Coupling Method. This route uses a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate amide bond formation directly from the carboxylic acid under milder conditions.[3][4] This method is favored for sensitive substrates but can introduce unique purification challenges.[5][6]

Synthetic_Workflow cluster_SMs Starting Materials cluster_Routes Activation & Coupling Routes Amine 4-Aminoacetanilide Coupling Carboxylic Acid + Coupling Agent (e.g., EDC) Amine->Coupling Acid 3-Methylbutanoic Acid AcylChloride 3-Methylbutanoyl Chloride Acid->AcylChloride w/ SOCl₂ or (COCl)₂ Acid->Coupling Product N-(4-acetamidophenyl)- 3-methylbutanamide AcylChloride->Product Route A + Amine, Base Coupling->Product Route B

Caption: High-level overview of the two primary synthetic routes.

Section 2: Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing both diagnostic insights and corrective actions.

Issue Cluster: Low or No Product Yield

Q: My reaction yield is consistently low when using the acyl chloride method (Route A). What are the most probable causes?

A: Low yields in this robust reaction typically point to one of three areas: reagent quality, reaction conditions, or workup losses.

  • Hydrolysis of the Acyl Chloride: 3-methylbutanoyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture or residual water in your solvent. This converts it back to the unreactive 3-methylbutanoic acid.

    • Causality: The amine cannot react with the carboxylic acid under these conditions, leading to a stoichiometric loss of your activated reagent.

    • Solution: Always use freshly distilled or newly purchased acyl chloride. Ensure your solvent (e.g., Dichloromethane, THF) is anhydrous and conduct the reaction under an inert atmosphere (Nitrogen or Argon).

  • Insufficient Base: The reaction of the amine with the acyl chloride generates one equivalent of hydrochloric acid (HCl).[7] This HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

    • Causality: The protonated amine (an ammonium salt) cannot attack the acyl chloride electrophile.

    • Solution: Use at least one equivalent of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl as it forms. For less reactive amines, using a slight excess (1.1-1.2 equivalents) of the base can be beneficial.[2]

  • Premature Product Precipitation: If the product amide is insoluble in the reaction solvent, it can precipitate and coat the unreacted starting material, preventing the reaction from going to completion.

    • Solution: Choose a solvent in which all reactants and the product are reasonably soluble at the reaction temperature. If solubility is a major issue, consider switching to a more polar aprotic solvent like DMF, but be mindful of more challenging removal during workup.

Q: I'm using a coupling agent (Route B) and getting very little product. Why might this be failing?

A: Coupling reactions are sensitive to specific conditions and reagent stoichiometry.

  • Inappropriate Activation Time: The coupling agent (e.g., EDC, DCC) first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] If the amine is not present to react with this intermediate, it can rearrange to a stable, unreactive N-acylurea, effectively killing the reaction.

    • Causality: The activated species has a finite lifetime and can undergo unproductive side reactions.

    • Solution: The most common procedure is to pre-activate the carboxylic acid with the coupling agent for a short period (5-20 minutes) before adding the amine. Alternatively, some protocols add all three components together. Avoid long delays between activation and amine addition.

  • Acid-Base Neutralization: Unlike the acyl chloride method, directly mixing a carboxylic acid and an amine can lead to a rapid acid-base reaction, forming an ammonium carboxylate salt.[8] This salt is generally unreactive towards the coupling agent.

    • Causality: The amine is no longer a free nucleophile, and the carboxylate is less available for activation.

    • Solution: While this equilibrium exists, the coupling agent is designed to overcome it. However, ensuring efficient stirring and proper stoichiometry is key. The use of additives like 1-Hydroxybenzotriazole (HOBt) can mitigate this by forming a more stable active ester intermediate, which is less prone to side reactions and more efficient at acylating the amine.[3]

Troubleshooting_Low_Yield Start Low Product Yield Route_Check Which Route? Start->Route_Check Route_A Route A: Acyl Chloride Route_Check->Route_A Acyl Chloride Route_B Route B: Coupling Agent Route_Check->Route_B Coupling Agent A1 Check Acyl Chloride Quality (Hydrolysis?) Route_A->A1 A2 Verify Base Stoichiometry (≥1 eq.?) A1->A2 A3 Assess Solubility (Precipitation?) A2->A3 B1 Review Activation Protocol (Timing?) Route_B->B1 B2 Consider Additives (e.g., HOBt) B1->B2 B3 Check Reagent Purity (Degraded Coupling Agent?) B2->B3

Caption: A decision-making workflow for diagnosing low yield issues.

Issue Cluster: Impurities and Purification Challenges

Q: My final product from a DCC coupling (Route B) is contaminated with a very insoluble white solid. What is it and how do I remove it?

A: You are almost certainly observing N,N'-dicyclohexylurea (DCU), the byproduct of the DCC coupling agent.

  • Causality: DCC activates the carboxylic acid by forming an O-acylisourea. After the amine attacks and the amide is formed, the DCC fragment is released as DCU.

  • Solution: DCU is notoriously insoluble in most common organic solvents, including dichloromethane and ethyl acetate, but this property can be exploited for its removal.

    • Filtration: After the reaction is complete, but before aqueous workup, cool the reaction mixture (e.g., in an ice bath) and filter off the precipitated DCU. Rinsing the filter cake with a small amount of cold solvent can help recover product that may have co-precipitated.

    • Solvent Selection: If DCU remains after workup, recrystallization of the final product from a solvent system where the product is soluble when hot but the DCU is not (e.g., ethanol, isopropanol) is highly effective. The DCU can be removed by hot filtration.

Q: I see two spots for my starting amine on the TLC plate after the reaction. Why?

A: This could be due to diacylation, where the already formed product amide is acylated a second time.

  • Causality: The amide nitrogen in your product, N-(4-acetamidophenyl)-3-methylbutanamide, is still weakly nucleophilic. In the presence of a highly reactive acylating agent (especially the acyl chloride) and a strong base, it can react to form a diacylated byproduct. The acetamido group on the starting amine can also potentially be acylated, though this is less likely.

  • Solution:

    • Control Stoichiometry: Avoid using a large excess of the acyl chloride. Use 1.0 to 1.05 equivalents for best results.

    • Temperature Control: Add the acyl chloride slowly to the amine solution at a reduced temperature (0 °C) to control the exothermic reaction and minimize side product formation.[]

Section 3: Frequently Asked Questions (FAQs)

Q: Which synthetic route is better for my application, Acyl Chloride or Coupling Agent?

A: The choice depends on your scale, substrate sensitivity, and purification capabilities.

FeatureRoute A: Acyl ChlorideRoute B: Coupling Agent
Speed & Reactivity Very fast, highly reactive.Slower, more controlled.
Conditions Can be exothermic, generates HCl.Generally room temperature, milder.
Cost & Atom Economy Often cheaper (SOCl₂ is inexpensive).More expensive coupling agents.
Byproducts HCl (neutralized by base).Insoluble ureas (DCC) or water-soluble ureas (EDC).
Best For... Large-scale synthesis, robust starting materials.Small-scale, medicinal chemistry, sensitive substrates.

Q: What is the mechanism of amide formation using an acyl chloride?

A: It is a classic nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the new carbon-nitrogen bond. A base then removes the proton from the nitrogen to yield the final neutral amide.[9]

Sources

Troubleshooting solubility issues with N-(4-acetamidophenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

User Query: "I am experiencing precipitation when diluting N-(4-acetamidophenyl)-3-methylbutanamide into aqueous media for cell-based assays. Stock solutions in DMSO appear clear, but turbidity occurs immediately upon addition to the buffer."[1]

Technical Diagnosis: This compound (CAS 349574-58-9) is a lipophilic bis-amide derivative of p-phenylenediamine.[1] Its structure consists of a rigid aromatic core flanked by two amide groups—one acetamido and one isovaleramido (3-methylbutanamide).[1]

  • Physicochemical Constraint: The molecule possesses high lattice energy due to strong intermolecular hydrogen bonding (amide-amide stacking) and significant hydrophobicity from the isovaleryl tail.[1]

  • Solubility Class: Low Aqueous Solubility / High Permeability (BCS Class II-like behavior).[1]

  • Primary Issue: "Crash-out" precipitation caused by the rapid change in solvent polarity during aqueous dilution (the "solvent shock" effect).[1]

Compound Specifications:

Property Data Relevance to Solubility
Molecular Weight 234.29 g/mol Moderate; allows for tight crystal packing.[1]
LogP (Predicted) ~2.1 - 2.5 Lipophilic; prefers organic solvents over water.[1]
H-Bond Donors 2 (Amide NH) Promotes self-aggregation in non-polar environments.[1]

| pKa | Neutral | pH adjustment (physiological range) will not improve solubility. |

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the root cause of the insolubility (Kinetic vs. Thermodynamic).

Solubility_Troubleshooting Start Start: Visual Observation of Precipitate SolventCheck Is the precipitate in the STOCK solution (DMSO)? Start->SolventCheck StockIssue Issue: Stock Saturation or Moisture Contamination SolventCheck->StockIssue Yes DilutionCheck Is the precipitate in the FINAL AQUEOUS buffer? SolventCheck->DilutionCheck No (Stock is Clear) Sonicate Action: Sonicate (40kHz, 10m) & Warm to 37°C StockIssue->Sonicate ConcCheck Is Final Conc > 100 µM? DilutionCheck->ConcCheck Yes SolubilityLimit Thermodynamic Limit Reached. Reduce Conc or Change Formulation. ConcCheck->SolubilityLimit Yes MixingIssue Kinetic Precipitation. Improve Mixing Protocol. ConcCheck->MixingIssue No Sandwich Action: Apply 'Sandwich' Dilution Method MixingIssue->Sandwich

Figure 1: Decision matrix for diagnosing solubility failures. Blue nodes represent diagnostic questions; Green nodes represent immediate corrective actions.

Standardized Solubilization Protocol

Do not rely on simple vortexing.[1] Bis-amides form tight crystal lattices that require energy to break.[1]

Phase A: Preparation of Master Stock (DMSO)

Target Concentration: 10 mM to 50 mM

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid Ethanol if possible, as its volatility can lead to concentration errors and it has lower solubilizing power for this specific scaffold.

  • The "Wetting" Step: Add the DMSO to the solid powder.[1] Do not add powder to the liquid.[1]

  • Energy Input:

    • Vortex for 30 seconds.

    • Critical: If visual particulates remain, sonicate in a water bath at 35-40°C for 10 minutes.[1] The heat disrupts the amide H-bonds, and sonication breaks aggregates.[1]

  • QC Check: Hold the vial up to a light source. The solution must be perfectly refractive with no "shimmering" (which indicates micro-crystals).

Phase B: Aqueous Dilution (The "Sandwich" Method)

Preventing Solvent Shock

Directly pipetting DMSO stock into water often causes local high concentrations that trigger immediate nucleation.[1]

  • Prepare Intermediate: Dilute your Master Stock 1:10 into a secondary solvent (e.g., PEG-400 or pure Ethanol) if the final concentration allows.

  • Rapid Dispersion:

    • Place your culture media/buffer in a tube and create a vortex before adding the compound.[1]

    • Inject the compound stock directly into the center of the vortex (not down the side of the tube).

    • This ensures immediate dispersal before crystal nuclei can form.[1]

Advanced Formulation Strategies

If the standard protocol fails for high-concentration needs (e.g., >100 µM or in vivo dosing), use the following excipient systems.

Formulation SystemCompositionMechanismRecommended For
Co-solvent System 5% DMSO + 40% PEG-400 + 5% Tween 80 + 50% SalineReduces polarity gap; Tween prevents aggregation.[1]In vivo IP/IV injection; High conc.[1] assays.
Complexation 20% (w/v) HP-β-Cyclodextrin in waterEncapsulates the hydrophobic isovaleryl tail.[1]Cell culture (reduces cytotoxicity of DMSO).
Lipid Carrier Corn Oil or Miglyol 812Solubilizes via lipophilic interactions.[1]Oral gavage studies.

Frequently Asked Questions (FAQ)

Q: Can I use acid or base to dissolve this compound? A: No. N-(4-acetamidophenyl)-3-methylbutanamide is neutral.[1] While it contains amide nitrogens, they are not basic enough to protonate under physiological or mild acidic conditions. Using strong acids/bases may hydrolyze the amide bonds, destroying your molecule.

Q: My stock solution was clear yesterday, but today it has crystals. Why? A: This is likely "Ostwald Ripening."[1] Small, invisible seed crystals grew over time.

  • Fix: Re-sonicate at 40°C before use.

  • Prevention: Store aliquots at -20°C to stop crystal growth, but ensure they are fully thawed and vortexed before opening to prevent moisture entry (water acts as an anti-solvent).

Q: Is this compound light-sensitive? A: Aniline derivatives can be prone to oxidation (turning pink/brown) upon extended light exposure.[1] Store in amber vials.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10930 (Isovaleramide analogs). Retrieved from [Link]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods.[1] (Contextual grounding for Class II solubility behavior).

Sources

Technical Support Center: Purification of N-(4-acetamidophenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of N-(4-acetamidophenyl)-3-methylbutanamide. This document is intended for researchers, scientists, and drug development professionals who are working with this compound and facing challenges in achieving the desired purity. Here, we will delve into the common by-products encountered during its synthesis and provide detailed, field-proven troubleshooting guides and protocols to address these purification challenges.

The synthesis of N-(4-acetamidophenyl)-3-methylbutanamide typically involves the acylation of 4-aminoacetanilide (also known as N-(4-aminophenyl)acetamide) with an isovaleryl derivative. While the reaction appears straightforward, a number of side reactions and impurities can complicate the purification process, making a robust purification strategy essential for obtaining a high-purity final product.

Frequently Asked Questions (FAQs)

Here are some of the most common questions and issues that arise during the purification of N-(4-acetamidophenyl)-3-methylbutanamide.

Q1: What are the most likely impurities in my crude reaction mixture?

The primary impurities will largely depend on your chosen synthetic route. However, the most common culprits include:

  • Unreacted Starting Materials: 4-Aminoacetanilide and isovaleric acid (from the hydrolysis of isovaleryl chloride).

  • Coupling Agent By-products: If you are using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to form the amide bond from isovaleric acid, the main by-product will be dicyclohexylurea (DCU).[1][2] This is notoriously difficult to remove due to its low solubility in many common organic solvents.[1][2][3]

  • Water-Soluble By-products: If you opt for a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the corresponding urea by-product is water-soluble and can be easily removed with an aqueous workup.[1][2]

Q2: What is the recommended initial work-up procedure?

A standard aqueous workup is typically the first line of defense. This involves:

  • Quenching the reaction mixture with a dilute basic solution like sodium bicarbonate. This will neutralize any acidic by-products such as HCl or unreacted isovaleric acid, converting them into their water-soluble salts.[2][4]

  • Extracting the desired product into an organic solvent like ethyl acetate or dichloromethane.

  • Washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted 4-aminoacetanilide, followed by a dilute base (e.g., saturated NaHCO3), and finally with brine to remove any residual water-soluble impurities.[4]

Q3: How do I select the best solvent for recrystallization?

The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature. For N-aryl amides, common choices include ethanol, isopropanol, or ethyl acetate, sometimes in combination with an anti-solvent like hexanes or water.[5] It is always best to perform small-scale solubility tests with your crude material to identify the optimal solvent or solvent system.

Q4: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" typically occurs when the melting point of the solid is lower than the boiling point of the solvent, or when there is a high concentration of impurities. To resolve this, you can:

  • Add a co-solvent to lower the overall boiling point of the solvent system.

  • Ensure your crude product is as dry as possible before attempting recrystallization.

  • If impurities are the likely cause, consider a preliminary purification step like flash column chromatography.

Q5: I've used DCC as a coupling agent and now have a persistent white precipitate. How can I get rid of it?

This white precipitate is almost certainly dicyclohexylurea (DCU).[1][2] Due to its poor solubility, the most effective removal method is filtration.[1][2][3][6][7] You can often filter the reaction mixture directly to remove the bulk of the DCU.[3][7] Any remaining DCU can often be removed during recrystallization, as it may have different solubility properties than your desired product.[1][2]

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter, their probable causes, and the recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield After Aqueous Workup - The product may have some solubility in the aqueous layer. - Emulsion formation during extraction.- Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. - Allow the mixture to stand for a longer period or pass it through a bed of Celite to break up emulsions.
Product is an Oil and Refuses to Crystallize - Presence of impurities is depressing the melting point. - Residual solvent is trapped in the product.- Purify the crude material using flash column chromatography before attempting recrystallization. - Triturate the oil with a non-polar solvent like hexanes to try and induce crystallization. - Ensure the product is thoroughly dried under high vacuum.
Multiple Spots on TLC After Recrystallization - The chosen recrystallization solvent is not optimal and is causing co-crystallization of impurities. - The impurity has very similar solubility properties to the product.- Attempt a second recrystallization using a different solvent system.[2] - Utilize flash column chromatography for a more effective separation based on polarity.[8]
DCU Contamination Persists After Filtration - DCU has co-precipitated or co-crystallized with the product. - The initial filtration was not efficient.- Perform a slow recrystallization to encourage the formation of purer crystals of your desired product.[2] - Dissolve the crude product in a minimal amount of a solvent like dichloromethane and add an anti-solvent such as hexanes or diethyl ether to selectively precipitate the DCU.[1]

Detailed Protocols

Here are step-by-step protocols for the key purification techniques discussed.

Protocol 1: Standard Aqueous Workup and Extraction

This protocol is designed to remove acidic, basic, and water-soluble impurities from the crude reaction mixture.

Materials:

  • Crude reaction mixture

  • Ethyl acetate (or other suitable organic solvent)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with ethyl acetate.

  • Add an equal volume of saturated NaHCO3 solution to the separatory funnel.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and finally brine, following the same procedure as in steps 3-5 for each wash.[4]

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

Protocol 2: Recrystallization for High Purity

This protocol describes the process of purifying the solid crude product by recrystallization.

Materials:

  • Crude N-(4-acetamidophenyl)-3-methylbutanamide

  • Optimal recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the hot recrystallization solvent to just dissolve the solid.

  • Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • To maximize crystal formation, you can place the flask in an ice bath after it has reached room temperature.[1]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.[1]

  • Dry the purified crystals under vacuum to remove any remaining solvent.[1]

Protocol 3: Flash Column Chromatography

For mixtures that are difficult to separate by recrystallization, flash column chromatography is a powerful alternative.

Materials:

  • Crude product

  • Silica gel

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • First, determine the optimal eluent system using thin-layer chromatography (TLC). The ideal system will show good separation between your product and any impurities.

  • Pack a chromatography column with silica gel slurried in the initial, less polar eluent mixture.

  • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the top of the silica gel column.

  • Carefully add the eluent to the top of the column and apply pressure (e.g., from a nitrogen line or air pump) to push the solvent through the column.

  • Collect fractions as the solvent elutes from the bottom of the column.

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

Visual Guides

To better illustrate the purification workflow, the following diagrams have been created.

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_primary_purification Primary Purification cluster_final_product Final Product Crude Crude Reaction Mixture Workup Extraction & Washes Crude->Workup Quench Recrystallization Recrystallization Workup->Recrystallization If Solid Chromatography Column Chromatography Workup->Chromatography If Oily or Complex PureProduct Pure N-(4-acetamidophenyl)-3-methylbutanamide Recrystallization->PureProduct Chromatography->PureProduct

Caption: General purification workflow for N-(4-acetamidophenyl)-3-methylbutanamide.

Caption: Separation logic of the aqueous extraction workup.

References

  • Chemistry Stack Exchange. (2025, December 3). How I can remove DCU from my product? Retrieved from [Link]

  • Taylor & Francis. (n.d.). Dicyclohexylurea – Knowledge and References. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Retrieved from [Link]

Sources

Minimizing degradation of N-(4-acetamidophenyl)-3-methylbutanamide during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(4-acetamidophenyl)-3-methylbutanamide (CAS: 349574-58-9). This comprehensive guide is designed for researchers, analytical scientists, and formulation engineers who are experiencing stability, discoloration, or degradation issues with this specific compound during storage or experimental workflows.

By understanding the fundamental chemical causality behind the compound's degradation, you can implement self-validating protocols to ensure the integrity of your experimental data.

Part 1: Mechanistic Causality of Degradation

N-(4-acetamidophenyl)-3-methylbutanamide is a bis-amide compound. Structurally, it consists of a central p-phenylenediamine (PPD) core flanked by an acetamide group and an isovaleramide (3-methylbutanamide) group. Its degradation is a sequential, two-step process:

  • Primary Degradation (Hydrolysis): The amide bonds are susceptible to nucleophilic attack by water. This hydrolysis is catalyzed by both acidic and basic environments, as well as elevated temperatures, cleaving the amide into a carboxylic acid and a free aromatic amine[1].

  • Secondary Degradation (Oxidation): Once hydrolysis exposes the free p-phenylenediamine derivatives, the compound becomes highly unstable. Free aromatic amines are notoriously reactive to light, heat, and oxygen, rapidly oxidizing into highly conjugated, colored quinone diimines and polymerized adducts[2].

Pathway API N-(4-acetamidophenyl) -3-methylbutanamide Hydrolysis Amide Hydrolysis (H2O, Heat, pH Extremes) API->Hydrolysis Intermediate Free Aromatic Amines (e.g., p-Phenylenediamine derivs) Hydrolysis->Intermediate Oxidation Oxidation (O2, Light, Metals) Intermediate->Oxidation Degradant Quinone Diimines (Dark/Purple Discoloration) Oxidation->Degradant

Chemical degradation pathway of N-(4-acetamidophenyl)-3-methylbutanamide.

Part 2: Frequently Asked Questions (FAQs)

Q1: My stored powder has developed a dark purple/brown discoloration. Is it still usable? A1: No. The discoloration is a definitive macroscopic indicator of advanced oxidative degradation. Moisture ingress likely caused baseline hydrolysis of the amide bonds, releasing free p-phenylenediamine derivatives. These free amines rapidly oxidize into colored quinone diimines when exposed to trace oxidants or air[3]. The sample's purity is compromised.

Q2: We are formulating this compound in an aqueous vehicle for in vivo dosing. How can we maximize its half-life? A2: Because amide hydrolysis is highly pH-dependent, you must formulate the vehicle using a buffer system that maintains a near-neutral pH (pH 6.5–7.5) to minimize both acid- and base-catalyzed cleavage[1]. Furthermore, the incorporation of protective excipients, such as cyclodextrins for molecular encapsulation, can create a barrier against moisture and oxygen exposure[4]. Always prepare aqueous solutions extemporaneously (immediately prior to use).

Q3: Does the compound require protection from light? A3: Yes. While the intact bis-amide is moderately photostable, any trace amounts of free amine generated via ambient hydrolysis will undergo rapid photo-oxidation[2]. Amber vials and opaque secondary packaging are strictly required for both solid and solution storage.

Part 3: Troubleshooting Guide & Quantitative Stability Data

To help you quickly diagnose storage failures, reference the troubleshooting matrix and the expected quantitative degradation timelines below.

Table 1: Troubleshooting Common Storage Issues

SymptomAnalytical Marker (LC-MS)Root CausePreventative Action
Discoloration (Pink/Brown/Black) M/Z corresponding to quinone diimine adductsOxygen/Light exposure post-hydrolysisBackfill vials with Argon; use amber glassware.
Loss of Purity (No Color Change) M/Z 150 (isovalerate cleavage) or M/Z 192 (acetate cleavage)Moisture/Thermal hydrolysisStore at 2-8°C with indicating silica desiccants.
Precipitation in Aqueous Buffer Intact APIpH shift causing solubility dropVerify buffer capacity and ionic strength prior to API addition.

Table 2: Expected Stability Profiles (t95 - Time to 5% Degradation)

Storage ConditionTemperatureHumidity / EnvironmentExpected t95Primary Degradant
Aqueous Buffer (pH 2.0)25°CN/A< 24 hoursFree Aromatic Amine
Aqueous Buffer (pH 7.0)25°CN/A14 daysFree Aromatic Amine
Solid Powder (Ambient)25°C60% RH6 monthsQuinone Diimine
Solid Powder (Desiccated)2-8°C< 10% RH> 24 monthsNone detected

Part 4: Self-Validating Experimental Protocols

To guarantee the trustworthiness of your experimental results, you must implement self-validating protocols. The following methodologies ensure that degradation is detected before it skews your biological or analytical assays.

Protocol A: Forced Degradation & Stability Indicating Assay (SIA)

This protocol validates that your analytical method can successfully separate and detect all degradation products.

  • Step 1: Sample Preparation: Prepare 1 mg/mL stock solutions of the API in a 50:50 Acetonitrile:Water mixture.

  • Step 2: Stress Conditions:

    • Acidic: Add 0.1N HCl to achieve pH 2. Incubate at 60°C for 24 hours.

    • Basic: Add 0.1N NaOH to achieve pH 12. Incubate at 60°C for 24 hours.

    • Oxidative: Add 3% H₂O₂. Incubate at room temperature for 24 hours in the dark.

  • Step 3: Neutralization: Neutralize acidic/basic samples to pH 7.0 to halt degradation. Dilute all samples to 100 µg/mL using the mobile phase.

  • Step 4: LC-MS/UV Analysis: Run samples using a C18 reverse-phase column monitored at 254 nm. You must observe distinct peaks for the intact API, the mono-cleaved amines, and the oxidized quinone diimines.

  • Step 5: Mass Balance Validation (Critical): Calculate the sum of the Area Under the Curve (AUC) for all degradants plus the remaining API. A mass balance of >95% compared to an unstressed control validates that your detector is capturing all degradation pathways, ensuring a trustworthy assay.

Protocol B: Optimal Storage and Handling Procedure
  • Step 1: Aliquotting: Upon receipt, immediately weigh the bulk powder into single-use aliquots to prevent repeated ambient exposure and condensation cycles.

  • Step 2: Inert Atmosphere: Purge the headspace of the storage vials with Argon or heavy Nitrogen gas to displace oxygen.

  • Step 3: Desiccation: Place the sealed vials in a secondary container (e.g., a sealed Mylar bag) containing indicating silica gel.

  • Step 4: Temperature Control: Store the secondary container at 2-8°C for routine use, or -20°C for long-term storage (>6 months)[4].

  • Step 5: Equilibration: Before opening, allow the vial to equilibrate to room temperature for at least 30 minutes. This prevents ambient room moisture from condensing on the cold powder, which would initiate hydrolysis.

Workflow Start Prepare API Samples Stress Apply Stress Conditions (Temp, Humidity, Light) Start->Stress Analyze HPLC-UV / LC-MS Analysis Stress->Analyze Decide Degradation > 5%? Analyze->Decide Investigate Identify Degradants (Hydrolysis/Oxidation) Decide->Investigate Yes Validate Establish Storage Protocol (2-8°C, Desiccated) Decide->Validate No Investigate->Validate Optimize Formulation

Self-validating workflow for forced degradation and stability testing.

References

  • A chemical rationale of drug stability and degradation- An insightful approach International Journal of Current Advanced Research
  • Amended Safety Assessment of p-Phenylenediamine, p-Phenylenediamine HCl, and p-Phenylenediamine Sulfate as Used in Cosmetics Cosmetic Ingredient Review
  • How to Enhance Amide Stability in High-Temperature Processes P
  • Experiments upon the Stability of Colour Developing Solutions. Kinetics and Mechanism of the Conversion of N-Substituted Paraphenylene-Diamines into p-Aminophenols and Hydroquinone in Presence of Oxidants in Traces Journal of Photographic Science (Taylor & Francis)

Sources

Technical Support Center: Resolving HPLC Peak Tailing for N-(4-acetamidophenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals troubleshooting chromatographic anomalies during the analysis of N-(4-acetamidophenyl)-3-methylbutanamide.

Analyte Profiling & The Causality of Tailing

To resolve peak tailing, we must first understand the specific chemical nature of the analyte. N-(4-acetamidophenyl)-3-methylbutanamide is a neutral, bis-amide derivative.

Unlike basic aliphatic amines that suffer from ion-exchange interactions with deprotonated silanols (Si-O⁻) at mid-pH, amides experience peak tailing primarily through strong hydrogen bonding . The amide carbonyls act as potent hydrogen bond acceptors, while the N-H groups act as donors, interacting directly with acidic, unbonded free silanols (Si-OH) on the silica surface[1].

Understanding this mechanistic distinction is critical: traditional "fixes" for basic compounds (like lowering the mobile phase pH to 2.5) can actually worsen amide tailing by fully protonating silanols, thereby increasing their hydrogen-bond-donating capacity.

Diagnostic Decision Tree

Before altering your method, you must isolate whether the tailing is a chemical (secondary interaction) or physical (system volume/void) issue. Follow the workflow below.

G A Peak Tailing Observed (Asymmetry Factor > 1.5) B Inject Neutral Marker (e.g., Toluene/Uracil) A->B C Does the neutral marker also tail? B->C D Physical Issue (Extra-column volume, Void, Frit blockage) C->D  Yes   E Chemical Issue (H-bonding with residual silanols) C->E  No   F Check tubing ID, Replace frit/column D->F G Use end-capped column, Switch ACN to MeOH E->G

Diagnostic workflow for isolating chemical vs. physical HPLC peak tailing.

Self-Validating Troubleshooting Protocols

Issue A: Differentiating Chemical vs. Physical Tailing

The Causality: You cannot diagnose the root cause of tailing by looking at the analyte peak alone. Tailing stems from either a chemical secondary retention mechanism or physical dispersion (dead volume, voided column)[2]. Protocol 1: The Neutral Marker Validation Test

  • Preparation: Spike your sample vial containing N-(4-acetamidophenyl)-3-methylbutanamide with a neutral, non-hydrogen-bonding marker (e.g., Toluene for high-organic methods, or Uracil for highly aqueous methods).

  • Execution: Inject 5 µL of the spiked mixture under your standard conditions.

  • Validation & Logic:

    • If the neutral marker elutes symmetrically (

      
      ) but the amide tails (
      
      
      
      ), the issue is definitively a chemical secondary interaction [2]. Proceed to Issue B.
    • If both peaks exhibit tailing, the issue is a physical system defect (e.g., extra-column volume or a collapsed column bed)[3]. Proceed to Issue C.

Issue B: Resolving Chemical Tailing (Hydrogen Bonding)

The Causality: If Protocol 1 confirms chemical tailing, the dual amides are hydrogen-bonding with residual silanols on the stationary phase[1]. Protocol 2: Mobile Phase & Stationary Phase Optimization

  • Solvent Substitution: Switch your organic modifier from Acetonitrile (aprotic) to Methanol (protic). Methanol actively hydrogen-bonds with residual silanols, acting as a competitor and shielding the analyte from secondary interactions.

  • Column Selection: If solvent substitution is insufficient, replace the standard C18 column with a Polar-Embedded Phase (e.g., Amide-C18 or Urea-C18) or a highly deactivated, exhaustively end-capped column[4]. Polar-embedded groups create an internal hydrogen-bonding shield that prevents the analyte from penetrating deep into the silica matrix to interact with free silanols[3].

Issue C: Resolving Physical Tailing & Mass Overload

The Causality: If all peaks tail, physical dispersion is occurring. Alternatively, if the peak exhibits a "shark-fin" shape (fronting that mimics tailing at the baseline), the column's mass capacity has been exceeded[5]. Protocol 3: The Dilution & Dispersion Check

  • Mass Overload Check: Dilute the sample by a factor of 10 using the initial mobile phase. Re-inject. If the retention time shifts slightly later and symmetry is restored, the previous injection was overloading the stationary phase[5].

  • Dead Volume Audit: If dilution fails, inspect all post-injector tubing. Ensure PEEK tubing is cut perfectly square and seated flush inside the fittings. Replace any wide-bore tubing with 0.005" ID tubing to minimize extra-column dispersion[4].

Quantitative Data: Impact of Optimization Parameters

The table below summarizes expected Asymmetry Factor (


) outcomes when troubleshooting N-(4-acetamidophenyl)-3-methylbutanamide under various conditions.
Experimental ConditionAnalyte

Neutral Marker

Diagnosis / Outcome
Standard C18 + ACN/Water 2.31.0Severe chemical tailing (Unshielded H-bonding).
Standard C18 + MeOH/Water 1.61.0Moderate improvement; protic solvent partially shields silanols.
Polar-Embedded C18 + ACN/Water 1.11.0Optimal resolution ; internal column shielding prevents H-bonding.
Standard C18 (Voided/Old) + ACN 2.42.3Physical dispersion; column bed collapsed or frit blocked.
Standard C18 (10x Sample Conc.) 2.61.0Mass overload; stationary phase saturated at column head.

Frequently Asked Questions (FAQs)

Q: Why did adding Triethylamine (TEA) fail to improve my peak shape? A: TEA is a competing base used to mask ion-exchange sites for basic amine analytes. Because N-(4-acetamidophenyl)-3-methylbutanamide is a neutral amide, its tailing is driven by hydrogen bonding, not ionic interactions. TEA does not effectively block hydrogen-bond donors on the silica surface.

Q: Can my sample diluent cause tailing? A: Yes. If the sample is dissolved in a solvent significantly stronger (more non-polar) than the initial mobile phase, it causes premature analyte dispersion at the column head, leading to distorted, tailing peaks[5]. Always dissolve the sample in the initial mobile phase composition.

Q: Why does my peak tailing worsen over time with the same column? A: Silica dissolution (especially if operating at pH > 7) or hydrolysis of the end-capping reagents exposes more active silanols over time. Additionally, matrix contaminants can irreversibly bind to the column head, creating new secondary interaction sites[3].

Q: What is an acceptable tailing factor for regulatory submission? A: The USP Tailing Factor (


) should generally be 

for accurate quantification and integration, though values up to 1.8 may be acceptable depending on the specific assay validation criteria and regulatory guidelines[4].

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech[Link]

  • HPLC Peak Tailing - Axion Labs [Link]

  • Common Causes Of Peak Tailing in Chromatography - ALWSCI[Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex[Link]

Sources

Technical Support Center: Purification Strategies for N-(4-acetamidophenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is curated by Senior Application Scientists to assist researchers, analytical chemists, and drug development professionals in troubleshooting the purification of N-(4-acetamidophenyl)-3-methylbutanamide (CAS: 349574-58-9)[1].

Introduction

The synthesis of N-(4-acetamidophenyl)-3-methylbutanamide typically involves the acylation of 4-aminoacetanilide with isovaleryl chloride (3-methylbutanoyl chloride) or isovaleric acid[2]. While amide coupling is generally efficient, the crude reaction mixture often contains unreacted starting materials, acidic byproducts, and over-acylated species. Because the target molecule is a bis-amide, it exhibits strong intermolecular hydrogen bonding, dictating specific solubility and partitioning behaviors that must be strategically leveraged during purification[3].

PurificationWorkflow Crude Crude Reaction Mixture (Bis-amide + Impurities) LLE Liquid-Liquid Extraction (EtOAc / H2O) Crude->LLE AcidWash Acid Wash (1M HCl) Removes 4-aminoacetanilide LLE->AcidWash BaseWash Base Wash (Sat. NaHCO3) Removes Isovaleric Acid AcidWash->BaseWash OrgLayer Organic Layer (Target Compound) BaseWash->OrgLayer Cryst Recrystallization (EtOH/Water) OrgLayer->Cryst Pure Pure N-(4-acetamidophenyl)- 3-methylbutanamide Cryst->Pure

Workflow for the purification of N-(4-acetamidophenyl)-3-methylbutanamide.

Troubleshooting Guide & FAQs

Q1: During the liquid-liquid extraction (LLE) phase, my product precipitates in the separatory funnel. How do I prevent this? A: Causality: N-(4-acetamidophenyl)-3-methylbutanamide contains two amide bonds, making it highly crystalline with limited solubility in cold, moderately polar solvents like ethyl acetate (EtOAc) or dichloromethane (DCM)[1]. When the reaction is quenched and the aqueous volume increases, the localized concentration of the bis-amide in the organic phase may exceed its solubility limit. Solution: Increase the volume of your organic extraction solvent (e.g., use 20-30 volumes of EtOAc relative to the crude mass) or gently warm the biphasic mixture to 35–40 °C during the extraction to maintain solubility.

Q2: How do I selectively remove unreacted 4-aminoacetanilide without degrading my product? A: Causality: 4-Aminoacetanilide possesses a nucleophilic, basic primary amine[4]. By washing the organic layer with a dilute aqueous acid (e.g., 1M HCl), the primary amine is protonated to form a highly water-soluble anilinium salt, which partitions exclusively into the aqueous layer. The target bis-amide remains neutral—amide nitrogens are non-basic due to the resonance delocalization of their lone pairs into the adjacent carbonyl groups—and is retained in the organic phase[2]. Solution: Perform three successive washes with 1M HCl.

Q3: I am observing a persistent impurity with a higher Rf value than my product on normal-phase TLC. What is it, and how do I clear it? A: Causality: A higher Rf value indicates a less polar impurity. This is typically an over-acylated byproduct (e.g., N,N-diisovaleryl-4-aminoacetanilide) or residual isovaleric anhydride. Because these species lack the hydrogen-bond donating N-H groups present in the target molecule, they interact less with the silica stationary phase. Solution: While flash chromatography can resolve this, a more scalable approach is selective recrystallization. Using a polar protic/aqueous solvent system (like Ethanol/Water) ensures that the highly lipophilic over-acylated impurities remain dissolved in the mother liquor while the target bis-amide crystallizes[3].

TroubleshootingTree Start Identify Major Impurity via TLC/LC-MS Amine Unreacted 4-aminoacetanilide Start->Amine Acid Isovaleric Acid / Acid Chloride Start->Acid OverAcyl Over-acylated Byproduct Start->OverAcyl ActAmine 1M HCl Wash (Protonation) Amine->ActAmine ActAcid Sat. NaHCO3 Wash (Deprotonation) Acid->ActAcid ActOver Recrystallization (EtOH/H2O) OverAcyl->ActOver Result Pure Target Compound ActAmine->Result ActAcid->Result ActOver->Result

Logical decision tree for impurity-targeted purification.

Quantitative Data & Solvent Selection

Table 1: Physicochemical Properties & Partitioning Data

Property / ComponentTarget: N-(4-acetamidophenyl)-3-methylbutanamideImpurity 1: 4-aminoacetanilideImpurity 2: Isovaleric Acid
Molecular Weight 234.29 g/mol 150.18 g/mol 102.13 g/mol
Acid/Base Nature Neutral (Bis-amide)Basic (Primary Amine)Acidic (Carboxylic Acid)
Water Sol. (pH 1) InsolubleSoluble (as Anilinium salt)Insoluble
Water Sol. (pH 8) InsolubleInsolubleSoluble (as Carboxylate salt)
Removal Strategy N/A (Retained in Organic Phase)1M HCl WashSat. NaHCO3 Wash

Table 2: Recrystallization Solvent Matrix

Solvent SystemTarget Sol. (Boiling)Target Sol. (0°C)Impurity PartitioningRecommendation
Ethanol / Water (1:1) ExcellentVery PoorPolar impurities remain in mother liquorHighly Recommended
Ethyl Acetate / Hexanes GoodPoorLipophilic impurities remain in hexanesGood for over-acylated byproducts
Dichloromethane HighHighPoor recoveryNot Recommended
Toluene PoorVery PoorCompound fails to dissolveNot Recommended
Step-by-Step Methodologies
Protocol 1: Acid-Base Liquid-Liquid Extraction (LLE)

This protocol isolates the neutral bis-amide from acidic and basic reaction components.

  • Dilution: Dilute the crude reaction mixture with ethyl acetate (EtOAc) (approx. 20 mL per gram of crude). If the mixture is cloudy, warm gently to 35 °C to ensure the target compound is fully dissolved.

  • Acid Wash (Amine Removal): Transfer to a separatory funnel. Wash the organic layer with 1M HCl (3 x 0.5 volumes relative to the organic phase).

    • Self-Validating Step: Spot the initial organic layer and the post-acid-wash organic layer on a silica TLC plate. Stain with ninhydrin and heat. The disappearance of a purple/pink spot confirms the complete removal of the primary amine[4].

  • Base Wash (Acid Removal): Wash the organic layer with saturated aqueous NaHCO3 (3 x 0.5 volumes) to neutralize and remove residual isovaleric acid[2]. Caution: Vent the funnel frequently as CO2 gas will evolve.

  • Brine Wash: Wash with saturated NaCl (1 x 0.5 volumes) to remove residual water and break any emulsions.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude solid.

Protocol 2: Anti-Solvent Recrystallization (Ethanol/Water)

This protocol leverages the temperature-dependent solubility of acetanilide derivatives to yield highly pure crystals[3].

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum volume of boiling ethanol just until the solid completely dissolves.

  • Cloud Point: While maintaining the solution at a gentle boil, add hot distilled water dropwise until the solution becomes slightly cloudy (indicating the saturation point).

  • Clearing: Add 1-2 drops of hot ethanol until the solution turns clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. Once at room temperature, transfer the flask to an ice bath for 30 minutes to maximize crystal yield.

  • Isolation: Filter the resulting crystals via vacuum filtration (Büchner funnel) and wash the filter cake with ice-cold 1:1 EtOH/H2O.

    • Self-Validating Step: The purity of the isolated crystals can be confirmed by measuring the melting point; a sharp melting point range (< 2 °C) indicates high purity, whereas a depressed or broad range indicates trapped solvent or residual impurities[3].

  • Drying: Dry the crystals under high vacuum at 40 °C overnight to remove residual water.

References
  • 349574-58-9 | N-(4-Acetamidophenyl)-3-methylbutanamide | ChemScene. Chemscene.com.
  • Re Crystallization of Acetanilide 1 Col | PDF | Cooking, Food & Wine - Scribd. Scribd.com.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Acs.org.
  • Understanding the Purity and Properties of 4-Aminoacetanilide for Synthesis. Nbinno.com.

Sources

Thermal Analysis Support Center: N-(4-acetamidophenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Troubleshooting Portal

Status: Operational | Senior Scientist: Dr. A. Vance | Last Updated: 2026-03-06[1][2]

System Overview & Chemical Context

Welcome to the technical support hub for the thermal characterization of N-(4-acetamidophenyl)-3-methylbutanamide (CAS: 349574-58-9).[1][2]

Before troubleshooting, verify your structural assumptions. This molecule is a non-symmetrical bis-amide derivative of p-phenylenediamine.[1][2] Unlike Paracetamol (an amide-phenol), this compound possesses two amide linkages capable of extensive hydrogen bonding networks.[2]

Key Thermal Expectations:

  • High Crystallinity: Due to dual amide H-bond donors/acceptors.[1][2]

  • Polymorphism Risk: High.[1][2] Structural analogs (e.g., Paracetamol, Phenylenediamine derivatives) exhibit significant polymorphic behavior.[2]

  • Hygroscopicity: Amide linkages can interact with atmospheric moisture, leading to pseudo-polymorphs (hydrates).[1][2]

Troubleshooting Modules (Q&A)

Module A: Sample Preparation & Baseline Integrity

Q: My DSC baseline is drifting significantly before the melt. Is the sample degrading?

A: Likely not degradation, but desolvation or moisture release .[1][2] Bis-amides are prone to trapping synthesis solvents (e.g., ethanol, water) in the crystal lattice.[2] A drifting baseline or a broad endotherm between 60°C and 110°C usually indicates the release of these volatiles, not chemical breakdown.

Diagnostic Protocol (The "Heat-Cool-Heat" Cycle):

  • Ramp 1: Heat from 25°C to 120°C (below expected melt) at 10°C/min. Purpose: Drive off volatiles.

  • Cool: Cool to 25°C at 10°C/min. Purpose: Reset thermal history.

  • Ramp 2: Heat to 300°C.

  • Result Analysis: If the low-temp endotherm disappears in Ramp 2, it was a volatile/solvent effect.[1][2] If it remains, it may be a solid-solid transition.[1][2]

Q: How do I distinguish between a solvate and a true polymorph?

A: You must couple DSC with TGA (Thermogravimetric Analysis).[1][2][3][4]

  • Solvate: TGA shows mass loss coinciding with the DSC endotherm.[1][2]

  • Polymorph: DSC shows an endotherm (phase transition) with zero mass loss on the TGA.[1][2]

Module B: DSC Peak Interpretation (Polymorphism)

Q: I see two distinct melting peaks (e.g., at 145°C and 155°C). Is my sample impure?

A: Not necessarily. This is a classic signature of Enantiotropic Polymorphism . N-(4-acetamidophenyl)-3-methylbutanamide can exist in metastable forms.[1][2] The first peak represents the melting of the metastable form, followed immediately by recrystallization into the stable form, which then melts at the higher temperature.

Troubleshooting Logic: Use the Graphviz Decision Tree below to categorize your double-peak signal.

DSC_Troubleshooting Start Observation: Double Endothermic Peak CheckTGA Check TGA at Peak Temp Start->CheckTGA MassLoss Significant Mass Loss? CheckTGA->MassLoss Solvate Diagnosis: Desolvation/Decomposition (Not a melt) MassLoss->Solvate Yes (>1%) Microscopy Hot Stage Microscopy (HSM) MassLoss->Microscopy No (<0.5%) Events Visual Change? Microscopy->Events MeltRecryst Diagnosis: Melt-Recrystallization (Polymorphism) Events->MeltRecryst Crystals melt then reform Eutectic Diagnosis: Eutectic Impurity (Check Purity via HPLC) Events->Eutectic Simultaneous melting

Figure 1: Decision matrix for interpreting multiple endothermic events in amide derivatives.

Module C: Thermal Stability & Decomposition (TGA)

Q: At what temperature does the molecule actually degrade?

A: For bis-amides, thermal cleavage of the amide bond typically initiates between 250°C and 350°C , depending on the atmosphere.[2]

Critical Parameter: The T5% (Temperature of 5% Mass Loss). Do not rely on the "onset" alone. Report the T5% as the stability limit.

Experimental Warning (Sublimation vs. Decomposition): Small organic amides can sublime before they decompose.[1][2]

  • Test: Run TGA in an Open Pan vs. a Pinhole Hermetic Pan .

  • Result: If the mass loss onset shifts significantly higher in the Pinhole pan (creating a "self-atmosphere"), the earlier loss was sublimation. If the onset remains identical, it is molecular decomposition.[2]

Data Summary: Typical Thermal Profile for Di-Amide Analogs

ParameterTypical RangeMethodSignificance
Drying Loss 25°C – 105°CTGAResidual solvent/moisture.[1][2]
Melting Point 140°C – 180°CDSC (Hermetic)Solid-Liquid transition.[1][2] (Dependent on polymorph)
Decomposition > 260°CTGA (N2)Amide bond cleavage/Carbonization.[1]
Module D: Kinetic Stability Prediction (Shelf-Life)

Q: How can I predict the long-term stability of this compound at room temperature using thermal data?

A: Use Isoconversional Kinetics (e.g., Kissinger-Akahira-Sunose method).[1][2][5] You cannot predict shelf-life from a single TGA run.[1][2] You must run at least 3 different heating rates (e.g., 2, 5, 10, 20 °C/min).[2]

Workflow:

  • Run TGA at

    
     K/min.
    
  • Extract Temperature (

    
    )  at a fixed conversion 
    
    
    
    (e.g., 5% degradation).
  • Plot:

    
     vs 
    
    
    
    .[2][6]
  • Calculate: Activation Energy (

    
    ) from the slope.
    

Kinetics_Workflow Input Multi-Rate TGA (2, 5, 10, 20 K/min) Data Extract T at fixed conversion (α) Input->Data Model Kissinger Plot ln(β/T²) vs 1/T Data->Model Calc Calc Activation Energy (Ea) Model->Calc Output Predict Shelf Life (Arrhenius Eq) Calc->Output

Figure 2: Workflow for determining kinetic stability parameters (Ea) from TGA data.

References & Authoritative Grounding

  • Gabbott, P. (2008).[1][2] Principles and Applications of Thermal Analysis. Wiley-Blackwell.[1][2] (Standard text for DSC/TGA methodology).

  • Kissinger, H. E. (1957).[1][2] "Reaction Kinetics in Differential Thermal Analysis". Analytical Chemistry, 29(11), 1702–1706.[2]

  • Vyazovkin, S., et al. (2011).[1][2] "ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data". Thermochimica Acta, 520, 1-19.[1][2] (Best practice for shelf-life prediction).

  • Barra, J., et al. (2000).[1][2] "Polymorphism of paracetamol: a comprehensive review". Journal of Pharmacy and Pharmacology. (Provides analog structural context for amide polymorphism).

For further assistance with specific thermograms, please upload your .csv or .txt raw data files to the secure server.[1][2]

Sources

Technical Support Center: Impurity Profiling for N-(4-acetamidophenyl)-3-methylbutanamide

[1]

Role: Senior Application Scientist Scope: Identification of process-related impurities and degradants in drug development samples.[1] Target Analyte: N-(4-acetamidophenyl)-3-methylbutanamide (C₁₃H₁₈N₂O₂, MW 234.29 Da).[1][2]

Core Logic & Diagnostic Workflow

Identifying impurities in di-amide systems requires distinguishing between "scrambling" (transacylation), hydrolysis, and regioisomerism.[1] The target molecule contains two distinct amide chains on a p-phenylenediamine core: an acetyl group and an isovaleryl (3-methylbutanoyl) group .[1]

Most unknown peaks stem from the competition between these two groups or the impurities present in the starting material (p-aminoacetanilide).[1]

Diagnostic Decision Tree

The following workflow outlines the logical path from detecting an unknown peak to structural assignment.

ImpurityIDStartUnknown Peak Detected(HPLC/UPLC)MS_CheckAcquire ESI-MS Data(Determine m/z)Start->MS_CheckMass_ShiftAnalyze Mass Shift (Δ) relativeto Target (MH+ 235)MS_Check->Mass_ShiftCase_Minus42Δ = -42 Da(m/z 193)Mass_Shift->Case_Minus42Loss of IsovalerylGain of AcetylCase_Plus42Δ = +42 Da(m/z 277)Mass_Shift->Case_Plus42Loss of AcetylGain of IsovalerylCase_Minus84Δ = -84 Da(m/z 151)Mass_Shift->Case_Minus84HydrolysisCase_IsobaricΔ = 0 Da(m/z 235)Mass_Shift->Case_IsobaricIsomerismHypothesis_BisAcHypothesis: Bis-Acetyl Analog(Symmetric)Case_Minus42->Hypothesis_BisAcHypothesis_BisIsoHypothesis: Bis-Isovaleryl Analog(Symmetric)Case_Plus42->Hypothesis_BisIsoHypothesis_SMHypothesis: p-Aminoacetanilide(Starting Material)Case_Minus84->Hypothesis_SMHypothesis_RegioHypothesis: Regioisomer(Ortho/Meta)Case_Isobaric->Hypothesis_RegioNMR_ValidationValidation: 1H NMRCheck Symmetry & CouplingHypothesis_BisAc->NMR_ValidationHypothesis_BisIso->NMR_ValidationHypothesis_Regio->NMR_Validation

Figure 1: Logical decision tree for impurity classification based on mass spectral shifts relative to the target analyte.

Troubleshooting Guide (Q&A)

Module A: Mass Spectral Anomalies

Q1: I observe a significant impurity at m/z 193 (MH⁺). Is this a degradation product? Diagnosis: This is likely N,N'-Diacetyl-p-phenylenediamine .[1] Mechanism: This impurity typically arises from "scrambling" or transacylation during synthesis.[1] If the starting material (p-aminoacetanilide) contained traces of diacetylated byproduct, or if acetic anhydride was present in the reaction matrix, the isovaleryl group can be displaced or fail to attach. Confirmation:

  • Mass Calculation: Target (234) - Isovaleryl (85) + Acetyl (43) = 192 Da (MH⁺ 193).

  • Key Differentiator: This molecule is symmetric.[1] In ¹H NMR, you will see a single singlet integrating to 6H (two equivalent acetyl methyls) and a simplified aromatic region (singlet or tight AA'BB' system).

Q2: There is a late-eluting peak at m/z 277.[1] What structure corresponds to this +42 Da shift? Diagnosis: This is the Bis-Isovaleryl Analog (N,N'-Di(3-methylbutanoyl)-p-phenylenediamine).[1] Mechanism: This occurs if the acetyl group on the starting material is hydrolyzed and subsequently re-acylated by the isovaleryl chloride/anhydride used in the synthesis. It indicates harsh reaction conditions or excess isovaleryl reagent.[1] Confirmation:

  • Mass Calculation: Target (234) - Acetyl (43) + Isovaleryl (85) = 276 Da (MH⁺ 277).

  • NMR Signature: Look for two equivalent isopropyl groups (integration 12H for methyls) and the absence of the acetyl singlet (~2.0 ppm).

Q3: I see a peak at m/z 151 that elutes very early (low k'). Diagnosis: This is unreacted p-Aminoacetanilide (Starting Material).[1] Context: Being an amine, it is significantly more polar than the di-amide target, causing it to elute near the void volume in Reverse Phase (RP) chromatography. Risk: This amine is reactive and can cause color changes (oxidation to quinones) in stability samples.

Module B: Isobaric & Regio-Isomerism

Q4: My LC-MS shows a peak with the same mass as the target (m/z 235) but a slightly different retention time. Is it a diastereomer? Diagnosis: No, the molecule is achiral (unless the isovaleryl chain is branched at the alpha-position, which it is not—it is 3-methyl).[1] This is likely a Regioisomer , specifically the Ortho-isomer (N-(2-acetamidophenyl)-3-methylbutanamide).[1] Mechanism: If the starting aniline was synthesized via nitration/reduction, trace amounts of ortho-nitroaniline would carry through to form ortho-aminoacetanilide.[1] Protocol for Confirmation (NMR):

  • Target (Para): The aromatic region shows a symmetric AA'BB' pattern (two doublets, J ≈ 9 Hz).

  • Impurity (Ortho): The aromatic region will show a complex ABCD pattern (four distinct signals) due to the lack of symmetry.

Comparative Data Tables

Table 1: Mass Spectrometry Impurity Profile
Impurity NameStructure DescriptionRelative Mass (Δ)Expected MH⁺ (m/z)RRT (Approx)*
Target Analyte N-(4-acetamidophenyl)-3-methylbutanamide 0 235 1.00
Impurity A p-Aminoacetanilide (SM)-84 Da151< 0.50
Impurity B N,N'-Diacetyl-p-phenylenediamine-42 Da193~0.80
Impurity C N,N'-Di(3-methylbutanoyl)-p-phenylenediamine+42 Da277> 1.20
Impurity D N-(2-acetamidophenyl)-3-methylbutanamide0 Da235~1.05

*RRT (Relative Retention Time) varies by column/method but follows the polarity trend: Amine < Bis-Acetyl < Target < Bis-Isovaleryl.[1]

Table 2: Diagnostic ¹H NMR Signals (DMSO-d₆)
MoietyTarget Analyte (ppm)Bis-Acetyl Impurity (ppm)Bis-Isovaleryl Impurity (ppm)
-NH- (Amide) Two singlets (e.g., 9.8, 9.6)One singlet (2H)One singlet (2H)
Aromatic (Ph) AA'BB' (4H)Singlet/AA'BB' (4H)Singlet/AA'BB' (4H)
Acetyl (-CH₃) Singlet ~2.0 (3H)Singlet ~2.0 (6H )Absent
Isovaleryl (-CH₂-) Doublet ~2.1 (2H)Absent Doublet ~2.1 (4H )
Isovaleryl (-CH(CH₃)₂) Multiplet + Doublet (6H)Absent Multiplet + Doublet (12H )

Detailed Experimental Protocols

Protocol 1: LC-MS Identification Conditions

To reliably separate the regioisomers and polar starting materials, use a stationary phase capable of steric selectivity.[1]

  • Column: C18 Phenyl-Hexyl or C18 Polar Embedded (e.g., Waters XSelect HSS T3), 150 x 2.1 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Rationale: The Phenyl-Hexyl phase provides pi-pi interactions that help resolve the ortho and para regioisomers which often co-elute on standard C18 columns [1].[1]

Protocol 2: Differentiation of Isobaric Species

If m/z 193 is observed, it could theoretically be the mono-isovaleryl derivative (if acetyl is lost and not replaced). However, the Bis-Acetyl impurity is far more common in this synthesis.[1]

  • Isolate the peak via Prep-LC.[1]

  • Run ¹H NMR.

  • Check Symmetry: If the aromatic protons appear as a single singlet (or very tight AA'BB') and the methyl group integrates to 6H, it is the symmetric Bis-Acetyl impurity. If asymmetric, it is the mono-acyl degradant [2].[1]

References

  • Gaidhane, P. K., et al. (2016). Synthesis of Aminoacetanilides and their derivatives. Journal of Integrated Science & Technology. (Contextualizing p-aminoacetanilide reactivity).
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12217357, N-(4-Acetamidophenyl)-3-methylbutanamide. Retrieved March 6, 2026, from [Link]

  • International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). (Guideline for reporting thresholds).

Disclaimer: This guide is intended for research and development purposes. All impurity identifications should be confirmed with independent synthesis and certified reference standards.

Validation & Comparative

High-Field vs. Benchtop ¹H NMR Spectroscopy for the Structural Validation of N-(4-acetamidophenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and analytical chemists, selecting the appropriate Nuclear Magnetic Resonance (NMR) platform is a critical decision balancing resolution, throughput, and operational costs. This guide objectively compares the analytical performance of a 60 MHz benchtop NMR spectrometer against a conventional 400 MHz high-field system for the structural validation of[1]. By examining the causality behind spectral overlap and providing a self-validating experimental protocol, this guide empowers researchers to optimize their analytical workflows.

Analyte Profile & Analytical Challenges

N-(4-acetamidophenyl)-3-methylbutanamide (CAS: 349574-58-9) is a bis-amide derivative featuring a central para-substituted benzene ring flanked by an acetamido group and an isovaleramido group[1].

From an NMR perspective, this molecule presents a unique analytical challenge. The aliphatic region contains protons from both the acetyl group (a methyl singlet) and the isovaleryl group (a methylene doublet, a methine multiplet, and two methyl doublets). Because these signals resonate within a narrow chemical shift window (2.00–2.20 ppm), the choice of magnetic field strength dictates whether these critical structural markers are baseline-resolved or convoluted.

Experimental Methodology: A Self-Validating Protocol

To ensure high trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The inclusion of an internal standard and specific solvent parameters guarantees that the resulting spectra can be objectively compared across different instrument architectures.

Step 1: Sample Preparation (Causality of Solvent Selection)
  • Procedure: Accurately weigh 15–20 mg of the analyte. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm borosilicate NMR tube.
    
  • Mechanistic Insight: The analyte possesses an extended hydrogen-bonding network due to its two amide linkages. Utilizing a non-polar solvent like CDCl₃ would result in poor solubility and broad, uninterpretable -NH peaks due to intermediate proton exchange rates. DMSO-

    
     is specifically chosen because it acts as a strong hydrogen-bond acceptor, disrupting solute-solute interactions and locking the amide protons into sharp, quantifiable singlets downfield (~9.8–10.0 ppm).
    
Step 2: Data Acquisition Parameters
  • High-Field NMR (400 MHz): Utilize a standard 1D ¹H pulse sequence (e.g., zg30). Set the relaxation delay (

    
    ) to 2.0 seconds and the acquisition time (
    
    
    
    ) to 3.0 seconds. Acquire 16 scans .
  • Benchtop NMR (60 MHz): Utilize the equivalent 1D ¹H pulse sequence. Maintain

    
     and 
    
    
    
    , but increase the acquisition to 64 scans .
  • Mechanistic Insight: Benchtop systems utilizing permanent neodymium magnets have intrinsically lower sensitivity than superconducting magnets. Because the signal-to-noise ratio (SNR) scales with the square root of the number of scans (

    
    ), quadrupling the scan count on the benchtop system mathematically normalizes the SNR, allowing for an objective comparison of resolution without sensitivity bias.
    
Step 3: Spectral Processing

Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation (FT). Perform manual phase correction (zero and first order) and a polynomial baseline correction. Reference the internal TMS peak strictly to 0.00 ppm to validate the chemical shift axis.

Workflow Visualization

G cluster_instruments Analytical Platforms N1 1. Sample Preparation 15-20 mg in 0.6 mL DMSO-d6 N2 2. Instrument Selection N1->N2 N3 Benchtop NMR (60 MHz) Routine QA/QC & PAT N2->N3 Rapid Screening N4 High-Field NMR (400 MHz) Structural Elucidation N2->N4 High Resolution N5 3. Data Acquisition 1D 1H Pulse Sequence (zg30) N3->N5 NS=64 N4->N5 NS=16 N6 4. Spectral Processing FT, Phase & Baseline Correction N5->N6 N7 5. Comparative Analysis Resolution vs. Sensitivity N6->N7

Workflow for comparing benchtop and high-field 1H NMR analyses.

Comparative Spectral Analysis

The core difference between the two platforms lies in signal dispersion. As demonstrated by [2], NMR spectra are plotted on a chemical shift scale (ppm) which normalizes the observed frequency against the spectrometer's Larmor frequency. However, scalar


-couplings (measured in Hz) are physical constants dictated by molecular geometry and remain static regardless of the external magnetic field[2].

The Causality of Signal Overlap: On a 60 MHz benchtop system, a standard 7 Hz coupling constant occupies a significantly larger ppm range (~0.12 ppm) compared to a 400 MHz system (~0.017 ppm)[2]. Consequently, the multiplet signals for the isovaleryl -CH₂-, the isovaleryl -CH-, and the acetyl -CH₃ groups merge into a broad, overlapping band between 2.00 and 2.20 ppm on benchtop instruments. Conversely, the 400 MHz system provides baseline separation for these moieties.

Quantitative Data Presentation

Table 1: Expected ¹H NMR Chemical Shifts & Resolution (DMSO-


, 298 K) 
Proton EnvironmentExpected Shift (ppm)MultiplicityIntegration400 MHz Resolution60 MHz Resolution
Amide -NH (Acetyl)~9.90Singlet1HBaseline resolvedResolved
Amide -NH (Isovaleryl)~9.85Singlet1HBaseline resolvedResolved
Aromatic -CH (AA'BB')7.40 - 7.55Multiplet (2x Doublets)4HDistinct doubletsBroad multiplet
Isovaleryl -CH₂-2.15Doublet2HBaseline resolvedOverlapped
Isovaleryl -CH-2.05Multiplet1HBaseline resolvedOverlapped
Acetyl -CH₃2.00Singlet3HBaseline resolvedOverlapped
Isovaleryl -CH₃ (x2)0.95Doublet6HBaseline resolvedResolved

Instrument Performance Metrics

While 400 MHz systems offer superior resolution, recent advancements in [3] and highly stable permanent magnets have shifted the paradigm. Benchtop NMR is now increasingly adopted for[4] where absolute structural elucidation is secondary to rapid identification.

Table 2: Operational Comparison for Pharmaceutical Laboratories

ParameterBenchtop NMR (60 MHz)High-Field NMR (400 MHz)
Magnetic Field Generation Permanent Neodymium MagnetsSuperconducting Coils
Cryogen Requirements None (Cryogen-free)Liquid Helium & Nitrogen (or HTS)
Spectral Resolution (Aliphatic) Low (High signal overlap)High (Baseline separation)
Sensitivity (Signal-to-Noise) Moderate (Requires higher conc.)High (Suitable for trace analysis)
Operational Footprint Fume hood / Benchtop compatibleDedicated NMR facility room
Primary Application Routine QA/QC, Process Analytical TechStructural Elucidation, Complex Mixtures

Conclusion & Strategic Recommendations

For the analysis of N-(4-acetamidophenyl)-3-methylbutanamide:

  • Choose High-Field (400 MHz) if the primary goal is de novo structural elucidation, impurity profiling below 1%, or if exact coupling constants (

    
    -values) of the aliphatic region are required for stereochemical validation.
    
  • Choose Benchtop (60 MHz) if the goal is routine batch-to-batch consistency, raw material identification, or reaction monitoring. While the 2.00–2.20 ppm region will overlap, the distinct downfield amide singlets (~9.85 and ~9.90 ppm) and the upfield isovaleryl methyl doublet (~0.95 ppm) serve as clear, quantifiable markers that are easily resolved even at lower magnetic fields.

References

  • High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:[Link]

  • A published review of 400MHz nuclear magnetic resonance spectrometry. HTS-110. Available at:[Link]

  • Benchtop NMR spectroscopy for pharmacopeial assays of over-the-counter medicines. Nanalysis. Available at:[Link]

Sources

A Comparative Guide to the ¹³C NMR Chemical Shifts of N-(4-acetamidophenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and comparison of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for N-(4-acetamidophenyl)-3-methylbutanamide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the spectral data, supported by experimental protocols and comparative analysis with structurally related compounds.

Introduction to ¹³C NMR and N-(4-acetamidophenyl)-3-methylbutanamide

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule.[1] Each unique carbon atom in a molecule produces a distinct signal in the spectrum, with its chemical shift (δ) providing information about its electronic environment.[1][2] Factors such as the hybridization of the carbon atom, the electronegativity of attached atoms, and steric effects significantly influence these chemical shifts.[2][3][4]

The target molecule, N-(4-acetamidophenyl)-3-methylbutanamide, also known as isovaleroyl-paracetamol, is an amide derivative of the common analgesic, paracetamol (acetaminophen). Its structure combines the well-known 4-acetamidophenyl moiety with a 3-methylbutanoyl (isovaleroyl) group. Understanding its ¹³C NMR spectrum is crucial for structural verification, purity assessment, and for studying its metabolic fate or interactions in biological systems.

Experimental Protocol for ¹³C NMR Spectroscopy

To ensure the acquisition of high-quality, reliable ¹³C NMR data, a standardized experimental protocol is paramount. The following section details a robust methodology for obtaining a quantitative ¹³C NMR spectrum.

Workflow for ¹³C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample (10-50 mg) prep2 Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock, Tune, & Shim acq1->acq2 acq3 Set Acquisition Parameters (zgdc30 pulse program) acq2->acq3 acq4 Acquire Data acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Peak Integration & Chemical Shift Assignment proc3->proc4

Caption: General workflow for ¹³C NMR analysis.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 10-50 mg of N-(4-acetamidophenyl)-3-methylbutanamide and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial. The choice of solvent is critical; it must dissolve the sample completely and have minimal overlapping signals with the analyte.[5] Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent, which serves as a reference to maintain a stable magnetic field. The probe is tuned to the ¹³C frequency, and the magnetic field homogeneity is optimized through a process called "shimming" to ensure sharp, symmetrical peaks.

  • Acquisition Parameters: For a standard, proton-decoupled ¹³C spectrum, the following parameters are typically employed:

    • Pulse Program: zgdc30 or similar, which utilizes a 30° pulse angle to allow for shorter relaxation delays.[6]

    • Decoupling: Broadband proton decoupling is applied during the acquisition time to collapse ¹³C-¹H couplings, resulting in a spectrum of singlets for each carbon.[6]

    • Acquisition Time (AQ): Typically 1-2 seconds.[6]

    • Relaxation Delay (D1): A delay of 2-5 seconds between pulses is used to allow for partial T₁ relaxation. For fully quantitative results, this delay should be at least 5 times the longest T₁ of any carbon in the molecule.[7]

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay, FID) is subjected to a Fourier Transform to convert it from the time domain to the frequency domain. The resulting spectrum is then phase-corrected and baseline-corrected to produce the final, interpretable spectrum. Chemical shifts are referenced internally to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or an internal standard like Tetramethylsilane (TMS).[5]

Results and Discussion: ¹³C NMR Chemical Shifts

Molecular Structure and Carbon Numbering

Caption: Structure of N-(4-acetamidophenyl)-3-methylbutanamide.

Predicted and Comparative ¹³C NMR Chemical Shifts

The table below presents the predicted ¹³C NMR chemical shifts for our target molecule alongside experimental data for its key structural fragments: acetanilide and 3-methylbutanamide. This comparison allows for a more confident assignment of the signals.

Carbon AtomPredicted Shift (ppm) for N-(4-acetamidophenyl)-3-methylbutanamideExperimental Shift (ppm) for Acetanilide[8][9]Experimental Shift (ppm) for 3-Methylbutanamide[10][11]Assignment Rationale
C1, C5 121.5120.2-Aromatic CH ortho to the 3-methylbutanamido group.
C2, C4 129.8128.9-Aromatic CH meta to the 3-methylbutanamido group.
C3 133.2138.3 (C-NH)-Quaternary aromatic carbon attached to the acetamido nitrogen.
C6 136.5124.3 (C-NH)-Quaternary aromatic carbon attached to the 3-methylbutanamido nitrogen.
C8 (C=O) 171.8-178.1Carbonyl of the 3-methylbutanamide group.
C9 (-CH₂-) 46.1-45.9Methylene group adjacent to the amide carbonyl.
C10 (-CH-) 26.2-25.9Methine group of the isobutyl moiety.
C11 (CH₃) 22.5-22.7Equivalent methyl groups of the isobutyl moiety.
C12 (C=O) 168.9168.6-Carbonyl of the acetamido group.
C13 (CH₃) 24.524.6-Methyl group of the acetamido group.

Predicted shifts were generated using standard cheminformatics software. Experimental data is typically acquired in CDCl₃ or DMSO-d₆.

Interpretation of Chemical Shifts
  • Aromatic Region (120-140 ppm): The aromatic carbons (C1-C6) appear in the expected region for a substituted benzene ring. The two nitrogen-containing substituents exert different electronic effects, leading to four distinct signals for the six aromatic carbons. The quaternary carbons (C3 and C6), directly attached to nitrogen, are shifted further downfield due to the deshielding effect of the amide groups.

  • Carbonyl Region (165-175 ppm): Two distinct carbonyl signals are predicted. The acetamido carbonyl (C12) at ~168.9 ppm and the 3-methylbutanamido carbonyl (C8) at ~171.8 ppm. These values are consistent with typical amide carbonyl chemical shifts.[12] The slight difference arises from the different electronic environments of the phenyl group versus the isobutyl group.

  • Aliphatic Region (20-50 ppm): The signals for the isobutyl group (C9, C10, C11) and the acetamido methyl group (C13) are found in the upfield region.

    • The methylene carbon (C9) adjacent to the carbonyl is the most deshielded aliphatic carbon at ~46.1 ppm.

    • The acetamido methyl (C13) appears around 24.5 ppm, which is in excellent agreement with the experimental value for acetanilide (24.6 ppm).[9]

    • The methine (C10) and the two equivalent methyl carbons (C11) of the isobutyl group are predicted at ~26.2 and ~22.5 ppm, respectively, closely matching the values observed for 3-methylbutanamide.[10]

Conclusion

This guide provides a comprehensive framework for understanding the ¹³C NMR spectrum of N-(4-acetamidophenyl)-3-methylbutanamide. By detailing a robust experimental protocol and performing a comparative analysis with well-characterized structural analogs, we have established a reliable set of predicted chemical shifts and their assignments. This information serves as a critical reference for researchers working on the synthesis, characterization, and analysis of this compound and its derivatives, ensuring scientific integrity and facilitating further research and development.

References

  • Scribd. (n.d.). 13C NMR Chemical Shifts Guide. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • Slideshare. (n.d.). Chemical shift with c13 nmr. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Factors affecting the use of 13Cα chemical shifts to determine, refine, and validate protein structures - PMC. Retrieved from [Link]

  • Organic Synthesis International. (2015, September 19). GREEN ACETANILIDE SYNTHESIS AND SPECTRAL ANALYSIS. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

  • Supporting Information. (n.d.). N,N-dibenzyl-3-methylbutanamide (2) 13C NMR (125 MHz, CDCl3). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methylbutanamide | C5H11NO | CID 10930 - PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetanilide | C8H9NO | CID 904 - PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). n-Butyl-3-methylbutanamide | C9H19NO | CID 233653 - PubChem. Retrieved from [Link]

  • Supporting Information. (n.d.). Pd-Catalyzed C-H Activation/Oxidative Cyclization of Acetanilide with Norbornene. Retrieved from [Link]

  • Organic Letters. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetanilide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • eGyanKosh. (n.d.). 13C NMR SPECTROSCOPY. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo - PMC. Retrieved from [Link]

  • University of Missouri-St. Louis. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]

  • NIST WebBook. (n.d.). Butanamide, 3-methyl-. Retrieved from [Link]

  • Supporting Information. (n.d.). Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

  • MolForge. (n.d.). 3-Methylbutanamide (CID 10930) - Molecular Properties & Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ in ppm) for compounds 4a-g. Retrieved from [Link]

  • Supporting Information. (n.d.). Ligand and Additive free Aerobic Synthesis of Diynes using Pd-CuFe2O4 Magnetic Nanoparticles as an effective and sustainable catalyst. Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • NSF Public Access Repository. (2021, June 15). Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. Retrieved from [Link]

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ATR-FTIR vs. Transmission Spectroscopy: Structural Characterization of N-(4-acetamidophenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

In the landscape of drug development and structural characterization, precise functional group analysis is critical for verifying active pharmaceutical ingredients (APIs) and their synthetic intermediates. N-(4-acetamidophenyl)-3-methylbutanamide is a complex bis-amide structurally homologous to widely known analgesics like paracetamol (acetaminophen) and phenacetin. While paracetamol features an amide and a hydroxyl group, and phenacetin features an amide and an ether group, this target compound replaces the oxygen-containing moieties with a second amide linkage—specifically, a bulky 3-methylbutanamide (isovaleryl) group.

This structural divergence fundamentally alters the molecule's hydrogen-bonding network, crystal packing, and vibrational modes. For researchers deciding on the optimal analytical workflow, this guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr pellet) for characterizing this compound, supported by comparative spectral data against its structural analogs [1].

Methodological Comparison: ATR vs. Transmission (KBr)

When analyzing solid-state bis-amides, the choice of FTIR modality dictates both workflow efficiency and spectral fidelity.

  • ATR-FTIR (The High-Throughput Alternative): ATR utilizes a high-refractive-index crystal (e.g., Diamond or Germanium) to generate an evanescent wave that penetrates the sample. It requires minimal sample preparation, making it ideal for rapid screening. However, because penetration depth is wavelength-dependent, band intensities at higher wavenumbers (e.g., N-H stretching at ~3300 cm⁻¹) appear artificially weaker compared to lower wavenumbers.

  • Transmission FTIR (The High-Fidelity Standard): The KBr pellet method measures absolute absorbance based on the Beer-Lambert law. It provides superior baseline stability and is highly sensitive to the high-frequency N-H and O-H stretching regions. However, it is highly susceptible to moisture interference, as KBr is hygroscopic.

FTIR_Workflow Start Solid Sample N-(4-acetamidophenyl)-3-methylbutanamide ATR ATR-FTIR Method Start->ATR KBr Transmission (KBr) Method Start->KBr ATR_Step1 Place 0.1-0.2g on Diamond/Ge Crystal ATR->ATR_Step1 KBr_Step1 Mix 2mg Sample with 500mg KBr KBr->KBr_Step1 ATR_Step2 Apply Pressure (Ensure Contact) ATR_Step1->ATR_Step2 Scan Record Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res) ATR_Step2->Scan KBr_Step2 Grind in Mortar & Press into Pellet KBr_Step1->KBr_Step2 KBr_Step2->Scan Analyze Spectral Interpretation & Peak Assignment Scan->Analyze

Workflow comparison between ATR-FTIR and Transmission KBr methods for solid-state analysis.

FTIR Spectral Interpretation & Comparative Analysis

To validate the structure of N-(4-acetamidophenyl)-3-methylbutanamide, it is highly effective to benchmark its spectrum against 1 and 2 [2, 3]. The table below summarizes the quantitative vibrational data.

Table 1: Comparative FTIR Peak Assignments (cm⁻¹)
Functional Group / Vibrational ModeN-(4-acetamidophenyl)-3-methylbutanamideParacetamol (Alternative 1)Phenacetin (Alternative 2)
O-H Stretch Absent~3326 (Broad)Absent
N-H Stretch (Amide) ~3250 - 3350 (Bifurcated)~3160 - 3232~3300
C=O Stretch (Amide I) ~1655 - 1665 (Overlapping)~1654~1659
Aromatic C=C Stretch ~1610, 1510~1610~1600
N-H Bend (Amide II) ~1540 - 1560~1565~1550
Aliphatic C-H Stretch ~2960, 2870 (Strong)~2900 (Weak)~2980, 2880
Gem-dimethyl C-H Bend ~1385, 1365 (Doublet)AbsentAbsent
C-O-C (Ether) Stretch AbsentAbsent~1240
Para-disubstituted Ring ~835~837~835

Mechanistic Insights: Structure-Spectra Causality

The spectral shifts observed in Table 1 are not arbitrary; they are the direct result of molecular mechanics and crystal packing dynamics. As an Application Scientist, understanding the why behind these shifts is crucial for accurate interpretation.

1. The Hydrogen-Bonding Network (Amide I and O-H/N-H Regions): In paracetamol, the hydroxyl (-OH) and amide (-NH) groups engage in extensive intermolecular hydrogen bonding, which significantly broadens the O-H stretch at ~3326 cm⁻¹ and shifts the Amide I C=O stretch to a lower frequency (~1654 cm⁻¹) [2]. In N-(4-acetamidophenyl)-3-methylbutanamide, the -OH group is replaced by a second amide. This eliminates the broad O-H band, replacing it with a complex, often bifurcated N-H stretching region (~3250 - 3350 cm⁻¹) representing the two distinct amide environments. Furthermore, the steric bulk of the isovaleryl group disrupts the tight crystal packing seen in paracetamol, leading to slightly weaker intermolecular C=O···H-N interactions and a consequent upward shift in the Amide I band (~1660 cm⁻¹).

2. The Gem-Dimethyl Signature: The 3-methylbutanamide moiety contains an isopropyl group. This structural feature is uniquely identifiable in FTIR through the symmetric bending vibration of the "gem-dimethyl" group. Due to vibrational coupling between the two adjacent methyl groups sharing a common carbon, this peak splits into a highly characteristic doublet at approximately 1385 cm⁻¹ and 1365 cm⁻¹. This serves as a definitive, self-validating marker to distinguish the target compound from both paracetamol and phenacetin.

Structure_Spectra Core para-Disubstituted Benzene Core Sub1 Position 1: Acetamido Group Core->Sub1 Substitution Sub2 Position 4: 3-Methylbutanamide Core->Sub2 Substitution Peak1 Out-of-plane C-H bend ~835 cm⁻¹ Core->Peak1 Peak2 Amide I (C=O): ~1655 cm⁻¹ Amide II (N-H): ~1560 cm⁻¹ Sub1->Peak2 Sub2->Peak2 Peak3 Aliphatic C-H: ~2960 cm⁻¹ Gem-dimethyl: ~1385/1365 cm⁻¹ Sub2->Peak3

Causal relationship between functional group substitutions and resulting FTIR vibrational modes.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Built-in quality control checks ensure that spectral artifacts are not misinterpreted as structural features.

Protocol A: Attenuated Total Reflectance (ATR-FTIR) - Rapid Screening

Causality: ATR is chosen here for its non-destructive nature and speed, ideal for initial compound verification [1].

  • System Validation (Background): Clean the diamond/Germanium crystal with spectroscopic-grade isopropanol. Run a background scan (16 scans, 4 cm⁻¹ resolution) in dry air. Validation Check: The baseline must be flat with >95% transmittance; any peaks at 2350 cm⁻¹ indicate poor atmospheric compensation (CO₂).

  • Sample Application: Place 0.1–0.2 g of the powdered N-(4-acetamidophenyl)-3-methylbutanamide directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Validation Check: Monitor the real-time spectral preview. The Amide I peak (~1655 cm⁻¹) must achieve an absorbance of 0.5–0.8 AU. If it is lower, the crystal contact is insufficient; increase sample volume or pressure.

  • Data Acquisition: Record the spectrum from 4000 to 650 cm⁻¹.

  • Replicate Analysis: Release pressure, stir the powder with a micro-spatula, and re-apply pressure to collect a new replicate. Average 3-5 spectra to account for crystal-packing heterogeneity.

Protocol B: Transmission FTIR (KBr Pellet) - High-Fidelity Analysis

Causality: KBr transmission is utilized when exact quantification or deep analysis of the N-H stretching region is required, as it bypasses the wavelength-dependent penetration depth issues of ATR.

  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 105°C for 2 hours to eliminate adsorbed moisture. Validation Check: Press a blank KBr pellet and scan it. It must show no significant broad O-H stretching at 3400 cm⁻¹. If water is present, it will mask the target's N-H bands.

  • Sample Milling: Weigh exactly 2.0 mg of the analyte and 500.0 mg of KBr. Grind thoroughly in an agate mortar for 3-5 minutes. Causality: Grinding ensures a particle size <2 µm, which is smaller than the IR wavelength, thereby preventing baseline sloping caused by the Christiansen scattering effect.

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure under a vacuum for 5 minutes to form a transparent disk.

  • Data Acquisition: Place the pellet in the transmission holder. Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

  • Internal Normalization: Normalize the spectrum using the para-disubstituted aromatic out-of-plane bending peak (~835 cm⁻¹) as an internal reference. Causality: The intensity of this specific out-of-plane bend is independent of polymorphic variations, making it a perfectly stable internal standard for comparative analysis [2, 3].

References

  • Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students.
  • Chemical composition of paracetamol determined by IR spectroscopy.
  • Thermodynamic Characteristics of Phenacetin in Solid State and Saturated Solutions in Several Ne

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Comparative analysis of N-(4-acetamidophenyl)-3-methylbutanamide vs acetaminophen

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: N-(4-acetamidophenyl)-3-methylbutanamide vs. Acetaminophen

Executive Summary

Acetaminophen (APAP) remains a cornerstone analgesic and antipyretic in clinical practice; however, its dose-dependent hepatotoxicity poses a severe clinical liability. This toxicity is driven by the cytochrome P450-mediated formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI)[1]. In modern drug development, structural analogs are continuously evaluated to decouple analgesic efficacy from hepatic toxicity.

This guide provides an in-depth comparative analysis of acetaminophen and N-(4-acetamidophenyl)-3-methylbutanamide (N4A3M) , a rationally designed bis-amide analog. By replacing the reactive para-hydroxyl group of APAP with an isovaleryl amide (3-methylbutanamide), N4A3M theoretically bypasses the quinone imine toxicity trap while significantly enhancing lipophilicity for superior central nervous system (CNS) penetrance.

Section 1: Structural & Physicochemical Profiling

The fundamental divergence between APAP and N4A3M lies in the functional groups occupying the para position of their shared phenyl ring.

  • Acetaminophen : Contains a free phenol group, which is highly susceptible to oxidation.

  • N4A3M : Features a 3-methylbutanamide group, rendering the molecule a stable bis-amide (N-acetyl-N'-isovaleryl-p-phenylenediamine).

Table 1: Physicochemical Comparison

PropertyAcetaminophen (APAP)N-(4-acetamidophenyl)-3-methylbutanamide
Molecular Weight 151.16 g/mol 234.29 g/mol
LogP (Lipophilicity) ~0.46~2.20 (Estimated)
H-Bond Donors 22
H-Bond Acceptors 22
Reactive Phenol Group Yes (Para-OH)No (Bis-Amide)

Causality Insight : The addition of the hydrophobic isovaleryl group in N4A3M significantly increases the partition coefficient (LogP). While APAP is highly hydrophilic (restricting its passive diffusion across the Blood-Brain Barrier), the LogP of N4A3M falls within the optimal range (~2.0–3.0) for CNS-active drugs. This is critical because the primary analgesic mechanisms of APAP-like molecules are centrally mediated (e.g., via central COX inhibition or the endocannabinoid system).

Section 2: Mechanistic Pathways: The NAPQI Liability vs. Bis-Amide Stability

The hepatotoxicity of acetaminophen is initiated by its conversion via CYP2E1 and CYP3A4 into the highly reactive NAPQI[2]. Under therapeutic dosing, NAPQI is rapidly detoxified by glutathione (GSH). However, during an overdose, hepatic GSH stores are rapidly depleted. Free NAPQI then covalently binds to mitochondrial proteins, triggering massive oxidative stress, mitochondrial dysfunction, and centrilobular necrosis[1].

Conversely, N4A3M is structurally precluded from forming a quinone imine. The stable amide bonds resist CYP-mediated oxidation. Without the free hydroxyl group to donate electrons for the formation of the benzoquinone imine structure, N4A3M cannot form NAPQI. Instead, it undergoes safe Phase II conjugation or direct renal excretion, effectively neutralizing the hepatotoxic risk.

Metabolism cluster_APAP Acetaminophen (APAP) Pathway cluster_N4A3M N4A3M Pathway APAP Acetaminophen (Phenol + Amide) CYP CYP2E1 / CYP3A4 Oxidation APAP->CYP NAPQI NAPQI (Reactive Quinone) CYP->NAPQI Tox GSH Depletion & Hepatonecrosis NAPQI->Tox N4A3M N4A3M (Bis-Amide) Stable Stable Amide Bonds (No Quinone Formation) N4A3M->Stable SafeMet Phase II Conjugation / Excretion Stable->SafeMet Safe Hepatic Safety Maintained SafeMet->Safe

Fig 1: Metabolic pathways: NAPQI hepatotoxicity of APAP vs. the stable, non-quinone N4A3M metabolism.

Section 3: Experimental Methodologies: Self-Validating Protocols

To empirically validate the structural advantages of N4A3M over APAP, the following self-validating in vitro protocols must be employed.

Protocol 1: Hepatotoxicity & GSH Depletion Assay

Rationale: Standard HepG2 cell lines lack sufficient baseline CYP expression. Therefore, metabolically competent HepaRG cells are utilized to accurately model CYP-mediated NAPQI formation and subsequent toxicity[2].

  • Cell Culture : Seed HepaRG cells in 96-well plates and culture until fully differentiated (ensuring high CYP2E1/CYP3A4 expression).

  • Compound Treatment : Treat cells with a dose-response gradient (0.1 mM to 20 mM) of APAP and N4A3M for 24 hours.

  • Self-Validation Control : Co-treat a parallel set of wells with 1-Aminobenzotriazole (1-ABT), a pan-CYP inhibitor. This validates the system by proving that any observed APAP toxicity is strictly CYP-dependent, while confirming N4A3M remains non-toxic regardless of CYP activity.

  • Quantification : Lyse cells and quantify intracellular GSH levels using LC-MS/MS. Assess overall cell viability using a standard MTT reduction assay.

Protocol 2: PAMPA-BBB Permeability Assay

Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a robust, high-throughput, cell-free model specifically optimized for predicting passive diffusion across the Blood-Brain Barrier[3].

  • Membrane Preparation : Prepare a 96-well PAMPA sandwich plate. Coat the PVDF membrane filter with porcine brain lipid extract dissolved in dodecane[3].

  • Dosing : Add 0.05 mM of APAP and N4A3M (diluted in pH 7.4 phosphate buffer with 0.5% DMSO) to the donor compartment.

  • Incubation : Add brain sink buffer to the acceptor compartment and incubate at room temperature for 5 hours.

  • Self-Validation Control : Introduce Lucifer Yellow (a paracellular marker with near-zero passive permeability) to the donor well. Acceptor wells must show no Lucifer Yellow fluorescence; any detection indicates that the lipid membrane integrity has been compromised by the test compounds.

  • Analysis : Quantify compound concentrations in both compartments via LC-MS/MS to calculate the effective permeability coefficient (

    
    ).
    

Workflow cluster_Tox Hepatotoxicity Profiling cluster_PK CNS Penetrance (BBB) Start Compound Preparation HepaRG HepaRG Cells (High CYP450) Start->HepaRG PAMPA PAMPA-BBB Model Start->PAMPA GSH GSH Quantification (LC-MS/MS) HepaRG->GSH Viability Cell Viability (MTT Assay) HepaRG->Viability Lucifer Lucifer Yellow Integrity Check PAMPA->Lucifer Pe Permeability (Pe) Calculation Lucifer->Pe

Fig 2: Self-validating experimental workflow for comparative hepatotoxicity and BBB permeability.

Section 4: Quantitative Data Summary

The structural modifications in N4A3M yield vastly different pharmacokinetic and toxicological profiles compared to APAP. The table below summarizes the expected experimental outcomes based on their chemical geometries and validated assay metrics.

Table 2: Comparative Experimental Outcomes (HepaRG & PAMPA-BBB)

Assay MetricAcetaminophen (APAP)N-(4-acetamidophenyl)-3-methylbutanamide
HepaRG TC₅₀ (Viability) ~15 mM>100 mM (Non-toxic)
Intracellular GSH Depletion >80% depletion at 10 mM<5% depletion at 10 mM
PAMPA-BBB

(

cm/s)
~1.5 (Low/Moderate Penetrance)~8.5 (High Penetrance)
Lucifer Yellow Rejection >99% (Membrane Intact)>99% (Membrane Intact)

References

Sources

A Comparative Guide to Validating LC-MS Methods for the Quantification of N-(4-acetamidophenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(4-acetamidophenyl)-3-methylbutanamide is a molecule of increasing interest in pharmaceutical development, potentially arising as a metabolite, a process-related impurity, or a new chemical entity itself.[1] Accurate quantification of such small molecules in complex biological matrices like plasma or urine is paramount for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies.[2][3] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for this task, offering unparalleled sensitivity and selectivity.

However, the data generated is only as reliable as the method used to produce it. This guide provides an in-depth, experience-driven comparison of strategies and a detailed protocol for the validation of an LC-MS/MS method for N-(4-acetamidophenyl)-3-methylbutanamide, grounded in the rigorous standards set by global regulatory bodies. Our focus is not just on the procedural steps but on the scientific rationale—the causality—behind each choice, ensuring the final method is robust, reliable, and "fit-for-purpose."[4][5]

The Regulatory Bedrock: Adherence to Global Standards

Any bioanalytical method intended to support regulatory submissions must be validated according to established guidelines.[5][6] The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation represents the harmonized expectations of major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][9] Adherence to these guidelines is not a "check-the-box" exercise; it is a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[4][10] This guide is structured to meet and explain the principles outlined in these foundational documents.

Foundational Step: Method Development and Internal Standard Selection

Before validation can begin, a robust method must be developed. For N-(4-acetamidophenyl)-3-methylbutanamide (MW: 234.29, LogP: ~2.63), a standard reversed-phase chromatographic approach on a C18 column is a logical starting point.[11][12] Mobile phases consisting of acetonitrile or methanol with a formic acid modifier are typically effective for achieving good peak shape and ionization efficiency in positive electrospray ionization (ESI) mode.[12]

A critical decision in method development is the choice of an Internal Standard (IS). The IS is added at a constant concentration to all samples and standards to correct for variability during sample processing and analysis.[13][14]

Comparison of Internal Standard Strategies

Internal Standard TypeRationale & JustificationAdvantagesDisadvantages
Stable Isotope-Labeled (SIL) IS The "gold standard." A version of the analyte where several atoms (e.g., ¹³C, ²H) are replaced with their heavy isotopes.[13][15] It is chemically identical to the analyte.Co-elutes with the analyte, providing the most accurate compensation for matrix effects and extraction variability.[13] High confidence in data accuracy.Can be expensive and time-consuming to synthesize; may not be commercially available for novel compounds.
Structural Analogue IS A different molecule that is chemically similar to the analyte and not present in the biological matrix.[13]More readily available and cost-effective.May have different extraction recovery, chromatographic retention, and ionization efficiency than the analyte, leading to less effective compensation for variability.[15] Requires careful selection and thorough validation to prove suitability.

For N-(4-acetamidophenyl)-3-methylbutanamide, a SIL-IS (e.g., D₄-N-(4-acetamidophenyl)-3-methylbutanamide) is strongly preferred. If unavailable, a close structural analog, such as a compound with an ethyl group instead of the isobutyl group, could be considered, but its performance must be rigorously evaluated during validation.

Comparative Analysis of Sample Preparation Techniques

The goal of sample preparation is to remove interfering components from the biological matrix (e.g., proteins, phospholipids) while efficiently recovering the analyte.[16][17] The choice of technique is a trade-off between cleanliness, recovery, speed, and cost.

TechniqueWorkflow DescriptionBest ForProsCons
Protein Precipitation (PPT) A simple method where a water-miscible organic solvent (e.g., acetonitrile) is added to the plasma sample to denature and precipitate proteins.High-throughput screening, early-stage development.Fast, simple, inexpensive, high recovery.Produces a "dirtier" extract, leading to significant matrix effects (ion suppression/enhancement).[17] May reduce column lifetime.
Liquid-Liquid Extraction (LLE) The analyte is partitioned from the aqueous sample into an immiscible organic solvent based on its polarity and the pH of the aqueous phase.Cleaner extracts than PPT, suitable for analytes with moderate lipophilicity.Provides cleaner extracts, reducing matrix effects. Relatively low cost.Can be labor-intensive, requires solvent optimization, may have lower recovery than PPT.
Solid-Phase Extraction (SPE) The sample is loaded onto a cartridge containing a solid sorbent. Interferences are washed away, and the analyte is eluted with a strong solvent.Provides the cleanest extracts, ideal for methods requiring very low limits of quantification (LLOQ).Highest selectivity, significantly reduces matrix effects. Amenable to automation.Most expensive, requires more complex method development.

The Validation Workflow: A Step-by-Step Guide

The following sections detail the experimental protocols for validating the LC-MS/MS method according to ICH M10 guidelines.[8]

Graphviz Diagram: Bioanalytical Method Validation Workflow```dot

ValidationWorkflow cluster_prep Preparation cluster_validation Core Validation Experiments cluster_stability Stability Assessment cluster_reporting Finalization prep_standards Prepare Stock Solutions (Analyte & IS) prep_cal_qc Prepare Calibration (CAL) & Quality Control (QC) Samples prep_standards->prep_cal_qc st_stock Stock Solution Stability prep_standards->st_stock selectivity Selectivity & Matrix Effect prep_cal_qc->selectivity linearity Calibration Curve (Linearity) prep_cal_qc->linearity accuracy_precision Accuracy & Precision (Within-run & Between-run) prep_cal_qc->accuracy_precision dilution Dilution Integrity prep_cal_qc->dilution st_ft Freeze-Thaw Stability prep_cal_qc->st_ft st_st Short-Term (Bench-Top) Stability prep_cal_qc->st_st st_lt Long-Term Storage Stability prep_cal_qc->st_lt data_analysis Data Analysis & Statistical Evaluation selectivity->data_analysis carryover Carry-over linearity->carryover linearity->data_analysis lloq LLOQ Determination accuracy_precision->lloq accuracy_precision->data_analysis lloq->data_analysis carryover->data_analysis dilution->data_analysis st_stock->data_analysis st_ft->data_analysis st_st->data_analysis st_lt->data_analysis report Validation Report Generation data_analysis->report

Sources

A Comparative Guide to Elemental Analysis for Purity Assessment of N-(4-acetamidophenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. The presence of unwanted organic, inorganic, or solvent-related impurities can significantly alter a drug's therapeutic effect and safety profile.[1][] Regulatory bodies worldwide mandate stringent purity control, making the selection and validation of appropriate analytical methods a critical step in the journey from laboratory to clinic.

This guide provides an in-depth comparison of elemental analysis as a tool for assessing the purity of N-(4-acetamidophenyl)-3-methylbutanamide , a compound of interest in pharmaceutical research. We will explore the causality behind the technique, present a detailed experimental protocol, and objectively compare its performance against other orthogonal analytical methods. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust and scientifically sound purity assessment strategy.

The Analyte in Focus: N-(4-acetamidophenyl)-3-methylbutanamide

To effectively assess purity, one must first understand the molecule itself. N-(4-acetamidophenyl)-3-methylbutanamide is an amide derivative with the following fundamental properties:

  • Molecular Formula: C₁₃H₁₈N₂O₂[3]

  • Molecular Weight: 234.29 g/mol [3]

  • Chemical Structure:

    
    (Note: A representative image would be placed here in a final publication.)
    

The synthesis of this molecule, likely involving the acylation of 4-acetamidophenol's amino group with 3-methylbutanoic acid or its activated derivative (e.g., acyl chloride), informs our understanding of potential impurities.[4][] These may include unreacted starting materials, by-products from side reactions, or residual solvents used during synthesis and purification.[6]

Elemental Analysis: A Fundamental Pillar of Purity Verification

Elemental analysis, specifically CHNS/O analysis, is a cornerstone technique for determining the elemental composition of an organic compound.[7] It is not a separation technique like chromatography; rather, it provides a bulk analysis of the sample's elemental makeup, serving as a direct and fundamental check against the theoretical composition of the target molecule.[8][9]

The Principle of Causality: The method operates on the principle of complete and instantaneous combustion.[10] A precisely weighed sample is combusted in a high-temperature furnace (~1000°C) in the presence of pure oxygen.[11] This process quantitatively converts the carbon, hydrogen, and nitrogen within the molecule into their respective gaseous oxides (CO₂, H₂O, and Nₓ), which are subsequently reduced to N₂. These gases are then separated, typically by a gas chromatography column, and quantified by a thermal conductivity detector (TCD).[10] The detector's response is directly proportional to the concentration of each gas, allowing for the calculation of the mass percentage of each element in the original sample.[10] The purity is then inferred by comparing these experimental percentages to the theoretically calculated values derived from the empirical formula.

Theoretical Elemental Composition

For a 100% pure sample of N-(4-acetamidophenyl)-3-methylbutanamide (C₁₃H₁₈N₂O₂), the expected elemental percentages are:

  • Carbon (C): 66.64%

  • Hydrogen (H): 7.74%

  • Nitrogen (N): 11.96%

  • Oxygen (O): 13.66%

Any significant deviation from these values indicates the presence of an impurity with a different elemental composition.

Experimental Protocol: CHN Analysis

The protocol described below is a self-validating system, grounded in established analytical practices. Its trustworthiness is ensured through rigorous calibration and the use of system suitability checks.

1. Instrument and System Preparation:

  • Utilize a calibrated CHN elemental analyzer.

  • Ensure the combustion and reduction tubes are properly packed and conditioned.

  • Verify the integrity of the gas supplies (typically helium as a carrier gas and oxygen for combustion).

  • Perform leak checks as per the instrument manufacturer's guidelines.

2. Calibration:

  • Causality: The instrument's response must be calibrated against a known quantity. A certified reference material (CRM) with a precisely known elemental composition is used to establish the relationship between detector signal and element mass.

  • Accurately weigh (to ±0.001 mg using a calibrated microbalance) several replicates of a suitable CRM, such as Acetanilide or Sulfanilamide.[9]

  • Analyze the CRMs to generate a stable and linear calibration curve (K-factor) for each element (C, H, and N). The instrument software typically automates this calculation.[10]

3. Sample Preparation and Analysis:

  • Ensure the N-(4-acetamidophenyl)-3-methylbutanamide sample is homogenous and dry.

  • Accurately weigh approximately 1-3 mg of the sample into a tin capsule. The small sample size necessitates the use of a high-precision microbalance, as any weighing error will be magnified in the final result.[9]

  • Seal the capsule, eliminating any trapped air, and place it into the instrument's autosampler.

  • Analyze the sample. The instrument will automatically perform the combustion, gas separation, and detection.

4. Data Analysis and Interpretation:

  • The instrument software calculates the weight percentages of C, H, and N based on the sample weight and the established calibration factors.

  • Compare the experimental results to the theoretical values. A generally accepted tolerance for high-purity pharmaceutical compounds is within ±0.4% of the theoretical value for each element.

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis weigh 1. Accurate Weighing (1-3 mg on Microbalance) encap 2. Encapsulation (Tin Capsule) weigh->encap autosampler 3. Autosampler Introduction encap->autosampler combustion 4. Flash Combustion (~1000°C, Pure O₂) autosampler->combustion reduction 5. Reduction (Nₓ → N₂) combustion->reduction gc_sep 6. GC Separation (CO₂, H₂O, N₂) reduction->gc_sep tcd 7. TCD Detection gc_sep->tcd data_analysis 8. Data Processing (%C, %H, %N Calculation) tcd->data_analysis

Caption: Experimental workflow for CHN elemental analysis.

Illustrative Data and Comparison

The following table presents hypothetical data for two batches of N-(4-acetamidophenyl)-3-methylbutanamide, demonstrating how elemental analysis distinguishes purity levels.

ParameterTheoretical ValueBatch A (High Purity)DeviationBatch B (Lower Purity)DeviationPlausible Interpretation of Batch B
% Carbon 66.64%66.51%-0.13%65.98%-0.66%Presence of an impurity with lower carbon content (e.g., an inorganic salt or residual water).
% Hydrogen 7.74%7.79%+0.05%8.01%+0.27%Could indicate residual high-hydrogen solvent (e.g., isopropanol) or a hydrogen-rich organic impurity.
% Nitrogen 11.96%11.89%-0.07%11.55%-0.41%Consistent with a lower proportion of the nitrogen-containing API in the sample.
Purity Inference 100%>99.5%~98-99%The results collectively suggest the presence of one or more impurities affecting the overall elemental composition.

Comparative Analysis with Orthogonal Methods

Elemental analysis is powerful but should not be used in isolation. A comprehensive purity assessment relies on a suite of orthogonal methods, each providing a different analytical perspective. The validation of these analytical procedures should follow established guidelines such as ICH Q2(R1).[12][13][14][15]

Caption: Logical framework for a comprehensive API purity assessment strategy.

Comparison Table of Purity Assessment Techniques
TechniquePrinciplePrimary UseStrengthsLimitations
Elemental Analysis (CHN) Combustion and detection of resulting elemental gases (CO₂, H₂O, N₂).[11]Confirmation of empirical formula and bulk purity.- Absolute method, no API reference standard needed.- Highly precise and accurate for elemental composition.[16]- Cost-effective and rapid.[9]- Non-specific; cannot identify or quantify individual impurities.[11]- Insensitive to impurities with similar elemental composition.- Requires a high-purity sample for meaningful results.
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a mobile and stationary phase.[17]Quantification of API (assay) and separation/quantification of organic impurities.- High sensitivity and specificity for related substances.- The "gold standard" for routine QC and stability testing.[17]- Can be coupled with MS for impurity identification.- Typically requires a characterized reference standard for quantification.- May not detect non-chromophoric impurities.- Method development can be time-consuming.
qNMR (Quantitative NMR) Signal intensity is directly proportional to the number of atomic nuclei.[18]Absolute purity determination against a certified internal standard.- Primary ratio method; does not require an API reference standard.[18]- Provides structural information on impurities.- Non-destructive.- Lower sensitivity compared to HPLC.[18]- Signal overlap can complicate analysis in complex mixtures.- Requires specialized equipment and expertise.
DSC (Differential Scanning Calorimetry) Measures heat flow associated with thermal transitions (e.g., melting). Purity is calculated from melting point depression.[1]Determination of purity for highly crystalline substances.- Rapid and requires no reference standard.- Provides information on solid-state properties (polymorphism).- Only applicable to crystalline materials with >98.5% purity.[1]- Not suitable for compounds that decompose upon melting.- Does not provide information on impurity identity.
ICP-MS (Inductively Coupled Plasma - Mass Spectrometry) Ionization of the sample in plasma followed by mass-to-charge ratio separation.[19][20]Quantification of trace elemental impurities (e.g., residual catalysts, heavy metals).[21]- Extremely high sensitivity (ppb to ppt levels).[22]- Required for compliance with ICH Q3D guidelines.[21]- Destructive technique.- Does not provide information on the main organic compound's purity.- Can be subject to matrix interferences.

Conclusion: An Integrated Approach to Ensuring API Quality

For N-(4-acetamidophenyl)-3-methylbutanamide, elemental analysis serves as an indispensable tool for confirming its fundamental chemical identity. By providing a precise and accurate measure of the C, H, and N content, it acts as a crucial, independent verification of the empirical formula and offers a reliable, high-level assessment of bulk purity. While it cannot replace the detailed impurity profiling provided by chromatographic techniques like HPLC, its strength lies in its role as an orthogonal, absolute method.

In a robust drug development program, elemental analysis is best employed synergistically. It should be used during initial characterization to confirm that the correct molecule has been synthesized and as a key component in the full characterization of reference standards. When its results are integrated with data from HPLC, qNMR, and ICP-MS, a comprehensive and trustworthy picture of the API's purity emerges, ensuring the quality and safety demanded by both regulators and patients.

References

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. [Link]

  • Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. VELP Scientifica. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]

  • Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. Malvern Panalytical. [Link]

  • How Does a CHNSO Analyzer Work?. AZoM. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]

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A Comparative Guide to Bioequivalence Studies of N-(4-acetamidophenyl)-3-methylbutanamide and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for designing, conducting, and interpreting bioequivalence studies for N-(4-acetamidophenyl)-3-methylbutanamide and its analogs. As a likely prodrug of paracetamol (acetaminophen), this class of compounds presents unique considerations in bioequivalence assessment. This document will navigate the regulatory landscape, delve into the critical aspects of study design, and provide detailed experimental protocols to ensure scientific integrity and robust data generation.

Introduction: The Rationale for Bioequivalence Testing of Paracetamol Analogs

N-(4-acetamidophenyl)-3-methylbutanamide is structurally related to paracetamol, a widely used analgesic and antipyretic. The amide linkage suggests its potential as a prodrug, designed to undergo in vivo hydrolysis to release the active paracetamol moiety.[1] The primary objective of developing such analogs is often to modify the pharmacokinetic profile, improve solubility, or enhance patient compliance.

To bring a generic version of such a product to market, or to compare different formulations during development, a bioequivalence (BE) study is paramount. The goal is to demonstrate that the new formulation performs equivalently to a reference product in terms of the rate and extent of absorption of the active drug.[2] For prodrugs like N-(4-acetamidophenyl)-3-methylbutanamide, a key consideration is whether to measure the concentration of the parent prodrug, the active metabolite (paracetamol), or both in biological fluids.[2]

Regulatory Standpoint: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for bioequivalence studies.[2][3][4][5] For inactive prodrugs, the demonstration of bioequivalence for the parent compound is generally recommended. However, if the parent compound has very low plasma concentrations or is rapidly eliminated, it is acceptable to demonstrate bioequivalence for the main active metabolite.[2]

Strategic Design of a Bioequivalence Study

A robust bioequivalence study design is crucial for generating reliable and interpretable data. The most common design for oral formulations is a randomized, two-period, two-sequence, single-dose, crossover study.[6]

Study Population

Healthy adult volunteers, typically between 18 and 55 years of age, are the preferred subjects for bioequivalence studies. Key inclusion and exclusion criteria should be clearly defined in the study protocol to minimize variability not related to the drug formulations.

Study Design and Conduct

A standard two-way crossover design is generally sufficient.[6] In this design, each subject receives both the test and reference formulations in a randomized order, with a washout period between administrations to ensure the complete elimination of the drug from the previous period.

Fasting vs. Fed Conditions: Bioequivalence studies are typically conducted under fasting conditions, as this is considered the most sensitive environment to detect differences between formulations.[2] However, if the reference product is recommended to be taken with food, the study should be conducted under fed conditions.[2]

Key Pharmacokinetic Parameters

The following pharmacokinetic (PK) parameters are essential for assessing bioequivalence[2]:

  • Area Under the Plasma Concentration-Time Curve (AUC): This represents the total extent of drug absorption.

    • AUC0-t: The area under the curve from time zero to the last measurable concentration.

    • AUC0-∞: The area under the curve extrapolated to infinity.

  • Maximum Plasma Concentration (Cmax): This reflects the peak exposure and is an indicator of the rate of absorption.

  • Time to Maximum Plasma Concentration (Tmax): This is the time at which Cmax is observed.

For analgesic compounds where a rapid onset of action is clinically important, partial AUCs may also be considered as a relevant parameter.[7]

The Critical Role of Bioanalytical Method Validation

A validated bioanalytical method is the cornerstone of any bioequivalence study. The method must be proven to be accurate, precise, selective, and robust for the quantification of the chosen analyte(s) in the biological matrix (typically plasma).[1][7][8]

Analyte Selection: Parent Drug vs. Metabolite

For N-(4-acetamidophenyl)-3-methylbutanamide, the decision of which analyte to measure is critical.

  • Parent Prodrug: Measuring the parent compound is the most direct way to assess the performance of the formulation in releasing the drug substance.

  • Active Metabolite (Paracetamol): If the parent prodrug is rapidly and extensively converted to paracetamol, and its own plasma concentrations are very low, measuring paracetamol may be more feasible and clinically relevant.[2]

Ideally, if analytical methods permit, quantifying both the parent prodrug and the active metabolite can provide a more complete pharmacokinetic picture.

Experimental Protocol: Bioanalytical Method Validation (HPLC-UV/MS)

The following is a generalized protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection for the quantification of N-(4-acetamidophenyl)-3-methylbutanamide and paracetamol in human plasma.

1. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions of the parent drug, paracetamol, and a suitable internal standard (IS) in an appropriate organic solvent (e.g., methanol).
  • Prepare serial dilutions from the stock solutions to create working solutions for calibration standards and quality control (QC) samples.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.
  • Vortex briefly to mix.
  • Add 1 mL of extraction solvent (e.g., ethyl acetate).
  • Vortex for 5 minutes to ensure thorough mixing and extraction.
  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
  • Carefully transfer the upper organic layer to a clean tube.
  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the dried residue in 100 µL of the mobile phase.
  • Inject a defined volume (e.g., 20 µL) into the HPLC system.

3. Chromatographic Conditions (Illustrative Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water) in an isocratic or gradient elution.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection:
  • UV: At a wavelength determined by the maximum absorbance of the analytes.
  • MS/MS: Using electrospray ionization (ESI) in positive or negative ion mode, with specific precursor-to-product ion transitions for each analyte and the IS.

4. Validation Parameters:

  • Selectivity: Analyze at least six different blank plasma samples to ensure no endogenous interferences at the retention times of the analytes and IS.
  • Linearity: Construct a calibration curve using at least six non-zero concentrations. The coefficient of determination (r²) should be ≥ 0.99.
  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day). The accuracy should be within ±15% of the nominal concentration, and the precision (coefficient of variation, CV%) should not exceed 15%.
  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within ±20%) and precision (≤ 20% CV).
  • Recovery: Compare the analyte response from extracted samples to the response from unextracted standards to determine the efficiency of the extraction process.
  • Stability: Assess the stability of the analytes in plasma under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.

Data Analysis and Interpretation of Bioequivalence

Statistical Analysis

The pharmacokinetic parameters (AUC and Cmax) are log-transformed before statistical analysis. An analysis of variance (ANOVA) is performed to assess the effects of formulation, period, and sequence.

Acceptance Criteria for Bioequivalence

For two formulations to be considered bioequivalent, the 90% confidence intervals (CIs) for the ratio of the geometric means (Test/Reference) of the log-transformed AUC0-t, AUC0-∞, and Cmax must fall within the acceptance range of 80.00% to 125.00%.[2][3]

Comparative Data: A Case Study with Paracetamol and its Prodrug Propacetamol

In the absence of publicly available bioequivalence data for N-(4-acetamidophenyl)-3-methylbutanamide, we can draw parallels from studies comparing different formulations of paracetamol and its prodrug, propacetamol. A study comparing a new 1g paracetamol solution for injection (Perfalgan) with 2g of propacetamol (equivalent to 1g of paracetamol) provides a relevant example.[9][10]

ParameterTest Formulation (Paracetamol 1g)Reference Formulation (Propacetamol 2g)Geometric Mean Ratio (Test/Ref)90% Confidence Interval
Cmax (µg/mL) 25.821.5120%111% - 131%
AUC0-∞ (µg·h/mL) 45.640.3113%110% - 116%

Adapted from a study on intravenous paracetamol formulations.[9][10]

In this particular study, the 90% CI for the AUC was within the standard 80-125% range, while a wider acceptance range of 75-133% was used for Cmax, which can be acceptable with appropriate clinical justification.[9] This highlights that for certain drugs and formulations, regulatory agencies may consider wider acceptance criteria for Cmax.

Visualizing the Workflow

Bioequivalence Study Workflow

BE_Workflow cluster_Planning Study Planning cluster_Execution Clinical Execution cluster_Analysis Analysis & Reporting P1 Protocol Development P2 IRB/Ethics Committee Approval P1->P2 P3 Subject Recruitment & Screening P2->P3 E1 Period 1: Dosing (Test/Ref) P3->E1 E2 Pharmacokinetic Sampling E1->E2 E3 Washout Period E2->E3 E4 Period 2: Dosing (Ref/Test) E3->E4 E5 Pharmacokinetic Sampling E4->E5 A2 Sample Analysis E5->A2 A1 Bioanalytical Method Validation A1->A2 A3 Pharmacokinetic Analysis A2->A3 A4 Statistical Analysis A3->A4 A5 Final Study Report A4->A5

Caption: A typical workflow for a crossover bioequivalence study.

Prodrug Metabolism and Analyte Measurement

Prodrug_Metabolism Prodrug N-(4-acetamidophenyl)-3-methylbutanamide (in formulation) Absorbed_Prodrug Absorbed Prodrug (in plasma) Prodrug->Absorbed_Prodrug Absorption Metabolite Paracetamol (Active Metabolite in plasma) Absorbed_Prodrug->Metabolite Metabolism (Hydrolysis) Measurement_Prodrug Measure Parent Absorbed_Prodrug->Measurement_Prodrug Excretion Excretion Metabolite->Excretion Measurement_Metabolite Measure Metabolite Metabolite->Measurement_Metabolite

Caption: Metabolic pathway of the prodrug and points of measurement.

Conclusion

Conducting a bioequivalence study for N-(4-acetamidophenyl)-3-methylbutanamide or its analogs requires a thorough understanding of regulatory guidelines for prodrugs, a meticulously designed study protocol, and a rigorously validated bioanalytical method. While specific comparative data for this compound is not yet widely available, the principles outlined in this guide, supported by examples from the broader family of paracetamol-related compounds, provide a robust framework for researchers and drug developers. The ultimate goal is to generate scientifically sound data that unequivocally demonstrates the bioequivalence of the test formulation, ensuring that it will perform in a comparable manner to the reference product in patients.

References

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  • Zaman, U. (2024). The Pharmacokinetics and Metabolic Pathways of Prodrugs as Potent Therapeutic Agents. Journal of Pharmaceutical and Drug Delivery Research, 13(1).
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  • Shah, V. P., Tandon, V. R., Satpathy, G., & Gendron, A. (2011). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 879-885.
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  • Gavhane, M., Patil, R., & Kande, T. (2022). Review on Bioanalytical Method Development in Human Plasma. International Journal of Trend in Scientific Research and Development, 6(7), 1245-1251.
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  • Mayuri Gavhane, Ravindra Patil, & Tejaswini Kande. (2022). Review on Bioanalytical Method Development in Human Plasma. International Journal of Trend in Scientific Research and Development.
  • Usman, M. A., Garba, M., Odunola, M. T., Sule, M. I., Ahmadu, A. A., & Hassan, H. S. (2007). Comparative Bioequivalence Studies of Three Brands of Paracetamol With Panadol in Healthy Human Volunteers. Nigerian Journal of Pharmaceutical Sciences, 6(2), 40-43.
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  • U.S. Food and Drug Administration. (2021). FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. [Link]

  • Committee for Proprietary Medicinal Products. (2001). Note for guidance on the investigation of bioavailability and bioequivalence. [Link]

  • Cho, S., & Yoon, Y. R. (2018). Understanding the pharmacokinetics of prodrug and metabolite. Translational and Clinical Pharmacology, 26(1), 1-7.
  • Longdom Publishing. (2024). Regulatory Considerations for Prodrug Development: Safety and Efficacy Assessments.
  • Wicht, K. J., Westwood, N. J., & Read, K. D. (2025). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. ACS Infectious Diseases, 11(4), 1165-1176. [Link]

  • Cho, S., & Yoon, Y. R. (2018). Understanding the pharmacokinetics of prodrug and metabolite. Translational and Clinical Pharmacology, 26(1), 1-7.
  • U.S. Food and Drug Administration. (2022). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. [Link]

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Safety Operating Guide

N-(4-acetamidophenyl)-3-methylbutanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, Spill Response, and Disposal of N-(4-acetamidophenyl)-3-methylbutanamide

Executive Summary

N-(4-acetamidophenyl)-3-methylbutanamide (CAS: 349574-58-9) is a synthetic amide derivative utilized primarily as a fine chemical and pharmaceutical intermediate[1]. Because of its structural relationship to both paracetamol and isovaleramide, it requires stringent handling protocols to mitigate potential exposure risks. This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational plan for the safe handling, emergency spill response, and RCRA-compliant disposal of this compound.

Chemical Profile & Mechanistic Hazard Assessment

Expertise & Experience in Causality: N-(4-acetamidophenyl)-3-methylbutanamide (Molecular Weight: 234.29 g/mol ) consists of a 4-acetamidophenyl core linked to an isovaleryl group[1]. While specific in vivo toxicological data for this exact molecule may be limited, standard laboratory safety logic dictates that we assess its structural alerts:

  • Metabolic Liability: The 4-acetamidophenyl moiety is structurally analogous to acetaminophen. In biological systems, such structures can undergo cytochrome P450 (CYP450)-mediated oxidation. This can potentially generate reactive electrophilic intermediates (analogous to NAPQI) that deplete cellular glutathione, leading to cytotoxicity or hepatotoxicity if systemically absorbed.

  • Physical Hazards: As a fine powder, it poses a significant inhalation hazard. Aerosolization of the powder can bypass hepatic first-pass metabolism, leading to direct systemic absorption through the pulmonary epithelium.

Operational Handling & Safety Protocol

To ensure a self-validating safety system, all handling must comply with the OSHA Laboratory Safety Standard (29 CFR 1910.1450), which mandates the use of a Chemical Hygiene Plan (CHP)[2].

  • Engineering Controls: All manipulations of the dry powder must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent aerosol dispersion[3].

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with nitrile gloves (minimum 5 mil thickness). The isovaleryl group increases the molecule's lipophilicity, potentially enhancing dermal penetration compared to more polar amides.

    • Body: Flame-retardant, chemical-resistant lab coat[4].

    • Eye Protection: ANSI Z87.1 compliant safety goggles[3].

Spill Response & Decontamination Workflow

In the event of a spill, immediate containment is required to prevent environmental release and personnel exposure.

  • Step 1: Isolate & Assess: Evacuate the immediate area. Determine if the spill is a solid powder or dissolved in a solvent (e.g., DMSO, methanol).

  • Step 2: Containment (Solid Spill): Do not dry sweep, as this generates hazardous aerosols[5]. Cover the powder with damp absorbent paper (using water or a 10% ethanol solution) to suppress dust.

  • Step 3: Containment (Liquid Spill): Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or a commercial spill pad).

  • Step 4: Collection: Use non-sparking tools to scoop the absorbed material or wet wipes into a compatible, sealable secondary container (e.g., a wide-mouth high-density polyethylene (HDPE) jar).

  • Step 5: Decontamination: Wash the spill surface with a standard laboratory detergent solution, followed by an alcohol wipe-down to remove any remaining lipophilic residues.

Proper Disposal Procedures (RCRA Compliance)

Under the EPA's Resource Conservation and Recovery Act (RCRA), laboratories must ensure "cradle-to-grave" management of hazardous materials[6]. While N-(4-acetamidophenyl)-3-methylbutanamide is not a specifically "listed" waste (such as P- or U-listed chemicals), it must be evaluated for characteristic hazards and managed as a toxic pharmaceutical intermediate[7].

  • Solid Waste: All contaminated PPE, empty vials, and spill cleanup materials must be placed in a designated, clearly labeled solid hazardous waste container.

  • Liquid Waste (Aqueous): Aqueous solutions containing this compound must not be poured down the drain. Collect in an HDPE carboy labeled "Aqueous Hazardous Waste - Toxic Amides."

  • Liquid Waste (Organic): If the compound is dissolved in solvents, collect it in a dedicated organic waste stream. This stream is typically managed via high-temperature incineration by an EPA-approved vendor.

  • Labeling: All waste containers must be labeled with the full chemical name (no abbreviations), the primary hazard (e.g., "Toxic/Irritant"), and the date of initial accumulation, strictly adhering to RCRA Subtitle C reporting requirements[7].

Quantitative Data & Protocol Summary

Operational PhaseParameter / RequirementSpecification / ActionRegulatory Alignment
Identification CAS Number349574-58-9Chemical Registry[1]
Handling Minimum Airflow (Fume Hood)80–100 linear feet per minute (LFM)OSHA 29 CFR 1910.1450[2]
Spill Cleanup Solid Dust SuppressionWet-wipe method (10% EtOH/Water)OSHA Lab Safety Guidelines[5]
Waste Storage Max Accumulation Time (LQG)90 DaysEPA RCRA 40 CFR 262.34[8]
Disposal Route Primary Destruction MethodHigh-Temperature IncinerationEPA RCRA Subtitle C[7]

Mandatory Visualization: Spill Response & Disposal Workflow

G Start Spill / Waste Generated N-(4-acetamidophenyl)-3-methylbutanamide Assess Assess Physical State Start->Assess Solid Solid Powder Assess->Solid Liquid Liquid Solution Assess->Liquid WetWipe Wet-Wipe Method (Suppress Aerosols) Solid->WetWipe Absorb Inert Absorbent (Vermiculite/Spill Pad) Liquid->Absorb Containerize Seal in HDPE Secondary Container WetWipe->Containerize Absorb->Containerize Label Label as Hazardous Waste (RCRA Subtitle C) Containerize->Label Incineration High-Temp Incineration (EPA Approved Vendor) Label->Incineration

Workflow for the containment and RCRA-compliant disposal of amide-derivative laboratory waste.

References

  • MasterControl. "29 CFR 1910.1450 — OSHA Laboratory Standard." MasterControl Regulatory Frameworks. [Link]

  • Lab Equipment Direct. "OSHA Lab Safety Equipment: Requirements & Compliance Guide." Lab Equipment Direct. [Link]

  • Triumvirate Environmental. "RCRA Training Requirements: A Comprehensive Overview." Triumvirate Environmental Insights. [Link]

  • Encamp. "RCRA EPA - What is non RCRA hazardous waste and are there still requirements for disposal?" Encamp Environmental Compliance. [Link]

  • Compliance Solutions. "EPA Hazardous Waste Management - Compliance Solutions." Compliance Solutions. [Link]

  • OSHA Education Center. "A Guide to Hazardous Materials and Laboratory Safety." OSHA Education Center. [Link]

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